molecular formula C12H10ClN B072502 2-chloro-N-phenylaniline CAS No. 1205-40-9

2-chloro-N-phenylaniline

Cat. No.: B072502
CAS No.: 1205-40-9
M. Wt: 203.67 g/mol
InChI Key: CASDLXCHUTYPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-phenylaniline is a versatile organic building block and intermediate of significant interest in synthetic and medicinal chemistry research. This substituted aniline features both an aromatic chloro group and a phenylamino moiety, making it a valuable scaffold for the construction of more complex molecular architectures, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its primary research application lies in its use as a precursor in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the synthesis of novel biaryl and heterocyclic compounds for biological screening. The electron-donating nature of the aniline nitrogen and the potential for further functionalization via the chloro substituent provide researchers with a handle to modulate electronic properties and steric bulk in ligand design and materials science. In pharmacological studies, derivatives of this compound have been investigated for their potential as kinase inhibitors and receptor modulators. This compound is presented as a high-purity material to ensure reproducibility in experimental outcomes. Researchers are encouraged to leverage its unique structure to explore new chemical space and develop compounds with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASDLXCHUTYPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423744
Record name 2-chloro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205-40-9
Record name 2-Chloro-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1205-40-9

This technical guide provides a comprehensive overview of 2-chloro-N-phenylaniline, a significant chemical intermediate in the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological relevance.

Core Properties and Data

This compound, also known as 2-chlorodiphenylamine, is an aromatic amine with a molecular formula of C₁₂H₁₀ClN. Its structure is characterized by a phenyl group and a 2-chlorophenyl group attached to a secondary amine.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference(s)
CAS Number 1205-40-9
Molecular Formula C₁₂H₁₀ClN
Molecular Weight 203.67 g/mol
Melting Point 100-101 °C
Boiling Point 174-175 °C at 12 Torr
Density 1.216 g/cm³
Aqueous Solubility 0.026 g/L
InChI Key CASDLXCHUTYPAO-UHFFFAOYSA-N
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectral information.

SpectrumKey Features and AssignmentsReference(s)
¹H NMR (CDCl₃) Aromatic protons typically appear in the range of δ 6.7-7.4 ppm. The spectrum shows complex multiplets due to the coupling of protons on both phenyl rings. The NH proton signal is a broad singlet.
¹³C NMR (CDCl₃) Aromatic carbons resonate in the range of δ 115-142 ppm. The spectrum displays twelve distinct signals corresponding to the twelve carbon atoms in the molecule.
FT-IR The spectrum is characterized by a sharp N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region.
Mass Spectrometry (EI) The molecular ion peak (M⁺) is observed at m/z 203. A characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak is present due to the ³⁷Cl isotope. Fragmentation may involve the loss of a chlorine atom or cleavage of the C-N bond.

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent methods.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.

Representative Experimental Protocol:

A reaction vessel is charged with 2-chloroaniline (1.0 mmol), chlorobenzene (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene is added, and the reaction mixture is heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_intermediate1 L-Pd(II)(Ar)(X) OxidativeAddition->PdII_intermediate1 LigandExchange Ligand Exchange PdII_intermediate1->LigandExchange Amine R₂NH Amine->LigandExchange Base Base Base->LigandExchange Deprotonation PdII_intermediate2 L-Pd(II)(Ar)(NR₂) LigandExchange->PdII_intermediate2 ReductiveElimination Reductive Elimination PdII_intermediate2->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-NR₂ ReductiveElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds, though it often requires higher temperatures than the Buchwald-Hartwig amination.

Representative Experimental Protocol:

In a round-bottom flask, 2-chloroaniline (1.0 mmol), an aryl iodide (e.g., iodobenzene, 1.0 mmol), copper(I) iodide (0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., potassium carbonate, 2.0 mmol) are combined in a high-boiling polar solvent such as dimethylformamide (DMF). The mixture is deoxygenated by bubbling with an inert gas. The reaction is then heated to 120-150 °C and stirred for several hours to days, with progress monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with aqueous ammonia to remove copper salts, followed by water and brine. The organic phase is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield this compound.

Ullmann_Condensation CuI Cu(I) Catalyst Cu_Amide [Cu(I)-NR₂] CuI->Cu_Amide + R₂NH, Base Amine R₂NH Base Base OxidativeAddition Oxidative Addition Cu_Amide->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition CuIII_intermediate [Ar-Cu(III)-NR₂] OxidativeAddition->CuIII_intermediate ReductiveElimination Reductive Elimination CuIII_intermediate->ReductiveElimination ReductiveElimination->CuI Catalyst Regeneration Product Ar-NR₂ ReductiveElimination->Product

Caption: Catalytic cycle of the Ullmann condensation.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the activities of structurally related compounds provide valuable insights into its potential pharmacological applications.

Antifungal Activity of a Structural Analog

The related compound, 2-chloro-N-phenylacetamide, has demonstrated notable antifungal activity. Its mechanism of action is believed to involve the disruption of the fungal cell membrane and interference with essential biosynthetic pathways. One proposed mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By inhibiting enzymes in this pathway, the structural integrity of the fungal cell is compromised, leading to cell death. Additionally, there is evidence to suggest that it may also inhibit DNA synthesis, further contributing to its antifungal effects.

Antifungal_Mechanism Compound 2-chloro-N-phenylacetamide (Structural Analog) Ergosterol_Pathway Ergosterol Biosynthesis Pathway Compound->Ergosterol_Pathway Inhibits DNA_Synthesis DNA Synthesis Compound->DNA_Synthesis Inhibits Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Cell_Death Fungal Cell Death Ergosterol_Pathway->Cell_Death Disruption leads to Lanosterol Lanosterol Lanosterol->Ergosterol Enzymatic Steps Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation DNA_Synthesis->Cell_Death Inhibition leads to

Caption: Postulated antifungal mechanism of a structural analog.

Cyclooxygenase (COX) Inhibition by Diphenylamine Derivatives

Diphenylamine derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, diphenylamine derivatives prevent the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.

COX_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Diphenylamine Diphenylamine Derivatives (e.g., this compound) Diphenylamine->COX_Enzymes Inhibits

Caption: COX inhibition pathway by diphenylamine derivatives.

Conclusion

This compound is a versatile chemical compound with established synthetic routes and a range of physicochemical properties that make it a valuable building block in organic synthesis. While direct biological data is sparse, the known activities of its structural analogs suggest potential applications in the development of novel antifungal and anti-inflammatory agents. This guide provides a foundational understanding for researchers and professionals working with this and related compounds, encouraging further investigation into its properties and potential applications.

A Comprehensive Technical Guide to 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of 2-chloro-N-phenylaniline, a significant chemical intermediate. It covers its chemical identity, synthesis protocols, and its role as a scaffold in various applications, particularly within the pharmaceutical and materials science sectors.

Physicochemical and Structural Data

This compound, also known as 2-Chlorodiphenylamine, is an aromatic amine. Its structure features a phenyl group and a 2-chlorophenyl group bonded to a central nitrogen atom. This substitution pattern is crucial for its chemical properties and reactivity.

PropertyValueSource
IUPAC Name This compound
Synonyms N-Phenyl-2-chloroaniline, 2-Chlorodiphenylamine, (2-Chloro-phenyl)-phenyl-amine
CAS Number 1205-40-9
Molecular Formula C₁₂H₁₀ClN
Molecular Weight 203.67 g/mol
InChI Key CASDLXCHUTYPAO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC2=CC=CC=C2Cl

Prominent Synthetic Methodologies

The synthesis of this compound primarily relies on modern cross-coupling reactions that efficiently form the critical carbon-nitrogen (C-N) bond. Classical methods have also been refined to improve yield and sustainability.

a) Palladium-Catalyzed Buchwald-Hartwig Amination: This is a cornerstone of modern organic synthesis for C-N bond formation, offering high versatility and efficiency for coupling aryl halides with amines.

  • Reactants: 1-bromo-2-chlorobenzene (or a similar aryl halide) and aniline.

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand (e.g., XPhos, SPhos, or other biaryl phosphine ligands).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: An anhydrous, aprotic solvent like toluene or dioxane.

  • Procedure: The aryl halide, aniline, base, and ligand are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The palladium catalyst is then added, and the mixture is heated (typically between 80-110 °C) until the reaction is complete, as monitored by techniques like TLC or GC-MS. The product is then isolated through standard workup procedures involving extraction and purification by column chromatography.

b) Ullmann Condensation: A classical copper-catalyzed method for the formation of diarylamines.

  • Reactants: 2-chloroaniline and iodobenzene (or bromobenzene).

  • Catalyst: Copper powder or a copper(I) salt (e.g., CuI).

  • Base: A base such as potassium carbonate (K₂CO₃) is often required.

  • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure: The reactants, catalyst, and base are heated at high temperatures (often >150 °C) for an extended period. The reaction progress is monitored, and upon completion, the product is isolated via extraction and purified.

c) Two-Step Suzuki Coupling and Reduction: This route offers a controlled, multi-step approach to the target molecule.

  • Step 1: Suzuki Coupling:

    • Reactants: o-chloronitrobenzene and phenylboronic acid.

    • Catalyst: A palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂).

    • Base and Solvent: A base like sodium carbonate in a biphasic system of toluene and water.

    • Procedure: The reactants are coupled under heating to form the intermediate, 2-chloro-2'-nitrobiphenyl.

  • Step 2: Nitro Group Reduction:

    • Reactant: 2-chloro-2'-nitrobiphenyl intermediate.

    • Reducing Agent: Reagents such as iron powder in acidic conditions (e.g., with HCl or acetic acid) or catalytic hydrogenation (H₂ gas with a Pd/C catalyst).

    • Procedure: The nitro intermediate is reduced to the primary amine, yielding the final this compound product.

Synthesis_Workflows Synthetic Routes to this compound cluster_sm Starting Materials cluster_methods Synthetic Methods ArylHalide Aryl Halide (e.g., 1-bromo-2-chlorobenzene) Buchwald Buchwald-Hartwig Amination ArylHalide->Buchwald Aniline Aniline Aniline->Buchwald oChloroNitro o-Chloronitrobenzene Suzuki Suzuki Coupling oChloroNitro->Suzuki PhenylBoronic Phenylboronic Acid PhenylBoronic->Suzuki oChloroaniline 2-Chloroaniline Ullmann Ullmann Condensation oChloroaniline->Ullmann ArylHalide2 Aryl Halide (e.g., Iodobenzene) ArylHalide2->Ullmann Product This compound Buchwald->Product Pd Catalyst, Base Intermediate 2-chloro-2'-nitrobiphenyl Suzuki->Intermediate Pd Catalyst, Base Reduction Nitro Reduction Reduction->Product Fe/HCl or H₂/Pd-C Ullmann->Product Cu Catalyst, High Temp. Intermediate->Reduction

Caption: Synthetic pathways to this compound.

Applications in Drug Development and Materials Science

While direct research into the biological activities of this compound is limited, its core structure is of significant interest to medicinal chemists and materials scientists.

  • Scaffold for Bioactive Molecules: The N-phenylaniline framework is a key structural motif in many biologically active compounds. The diarylamine structure is a known scaffold for developing fungicides. Furthermore, modifying the N-phenylaniline backbone, for instance into N-phenyl-glycine derivatives, has been shown to produce compounds with significant anti-inflammatory activity. The introduction of a chlorine atom can modulate the electronic and hydrophobic properties of the parent molecule, potentially enhancing its interaction with biological targets. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring at least one chlorine atom.

  • Intermediate in Pharmaceutical Synthesis: this compound is recognized as "Diclofenac Impurity 19". Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID). This identifies the compound as a key intermediate or a potential byproduct in the manufacturing process of important pharmaceuticals, making its synthesis and characterization critical for drug quality control.

  • Building Block for Advanced Materials: The N-phenylaniline core is fundamental to a class of electroactive polymers. Copolymers involving aniline derivatives are explored for their applications in materials science, such as in the development of sensors, corrosion-resistant coatings, and electronic devices. The specific substitutions on the phenyl rings can fine-tune the polymer's electronic and physical properties.

Logical_Relationships Role of this compound as a Chemical Scaffold cluster_classes Chemical Classes cluster_apps Potential Applications cluster_example Pharmaceutical Relevance Core This compound Diarylamine Diarylamine Scaffold Core->Diarylamine is a NPA N-Phenylaniline Core Core->NPA contains Diclofenac Diclofenac Synthesis (as Intermediate/Impurity) Core->Diclofenac is an impurity of Fungicides Fungicides Diarylamine->Fungicides leads to AntiInflammatory Anti-inflammatory Agents NPA->AntiInflammatory can be modified for Polymers Electroactive Polymers NPA->Polymers is a building block for

Caption: Role of this compound as a chemical scaffold.

Reactivity and Characterization

The reactivity of this compound is dictated by the interplay of the secondary amine and the two substituted aromatic rings. The amine nitrogen's lone pair is delocalized over both rings, making it a weak base. The chlorine atom deactivates its attached ring towards electrophilic substitution while directing incoming electrophiles to the ortho and para positions.

Spectroscopic Characterization: The structure of this compound and its derivatives is typically confirmed using a suite of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Distinct signals for the amine proton (N-H) and aromatic protons. The chemical shifts and coupling patterns reveal the substitution pattern on both phenyl rings.
¹³C NMR Resonances for all 12 carbon atoms. The carbons bonded to nitrogen and chlorine (ipso-carbons) are typically downfield due to the electronegativity of these atoms.
Mass Spec. The molecular ion peak (M+) will show a characteristic isotopic pattern (M+2 peak) with an intensity approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.
IR Spec. Characteristic absorption bands for N-H stretching (for the secondary amine), C-N stretching, and aromatic C-H and C=C stretching.

This comprehensive overview provides researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

Molecular weight and formula of 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2-Chloro-N-phenylaniline

This technical guide provides a detailed overview of the chemical properties and synthetic methodologies for this compound, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Molecular Profile

This compound, also known as 2-chlorodiphenylamine, is an aromatic amine. Its core structure consists of an aniline molecule where one of the amino hydrogens is replaced by a 2-chlorophenyl group.

Chemical Identity and Properties

A summary of the key molecular identifiers and physicochemical properties of this compound is presented below.

PropertyValueCitations
Molecular Formula C₁₂H₁₀ClN[1][2][3][4]
Molecular Weight 203.67 g/mol [1][2][5]
CAS Number 1205-40-9[1][2][5]
IUPAC Name This compound[2]
Synonyms N-Phenyl-2-chloroaniline, 2-Chlorodiphenylamine, (2-Chloro-phenyl)-phenyl-amine[2][4]

Synthesis Methodologies

The synthesis of this compound can be achieved through several established routes in organic chemistry. Prominent methods include palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and classical approaches such as the Ullmann condensation.[5][6] More specific, multi-step protocols are detailed below.

Suzuki Coupling followed by Reduction

This two-step sequence involves the formation of a carbon-carbon bond followed by the reduction of a nitro group to form the target amine.[5]

Experimental Protocol:

  • Suzuki Coupling: o-Chloronitrobenzene is coupled with phenylboronic acid. The reaction utilizes a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂), in a biphasic system of toluene and water. A base, typically sodium carbonate, is required. This step yields the intermediate, 2-chloro-2'-nitrobiphenyl.[5]

  • Reduction: The nitro group of the intermediate is then reduced to an amine. This can be achieved using reagents like iron powder in acidic conditions, yielding this compound.[5]

Suzuki_Coupling_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reduction A o-Chloronitrobenzene C Pd(PPh₃)₂Cl₂ Catalyst Na₂CO₃ (base) Toluene/Water A->C B Phenylboronic Acid B->C D 2-chloro-2'-nitrobiphenyl C->D E Iron Powder Acidic Conditions D->E Reduction F This compound E->F

Suzuki Coupling and Reduction Workflow
Direct Electrophilic Chlorination

An alternative approach involves the direct chlorination of the N-phenylaniline scaffold.[5]

Experimental Protocol:

  • Reaction Setup: N-phenylaniline is dissolved in a suitable solvent like dichloromethane.

  • Chlorination: Sulfuryl chloride (SO₂Cl₂) is used as the chlorinating agent. The reaction is catalyzed by iron(III) chloride.

  • Temperature Control: The reaction is typically conducted at a reduced temperature (0–5°C) to minimize the formation of polysubstituted byproducts. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), can enhance ortho-selectivity.[5]

Electrophilic_Chlorination_Workflow A N-phenylaniline B Sulfuryl Chloride (SO₂Cl₂) Iron(III) Chloride (Catalyst) Dichloromethane (Solvent) A->B Chlorination at 0-5°C C This compound B->C

Direct Electrophilic Chlorination Workflow

Biological Activity and Mechanism of Action

A comprehensive review of scientific literature reveals a notable lack of specific research data concerning the biological activities and molecular mechanisms of this compound.[5] Much of the pertinent research in this area has focused on a structurally related but distinct compound, 2-chloro-N-phenylacetamide.[5] The addition of the acetyl group fundamentally alters the molecule's chemical properties, and therefore, its biological activity and mechanism of action cannot be scientifically attributed to this compound.[5]

While the diarylamine structure is a known scaffold in the development of fungicides, and N-phenyl substitutions can influence biological profiles by enhancing lipophilicity, specific data for this compound is not currently available.[6] Further research is required to elucidate any potential antimicrobial, antifungal, or anticancer effects of this specific compound.

References

Key chemical properties of 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Core Chemical Properties of 2-chloro-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to this compound. The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical and Physical Properties

This compound, also known as 2-chlorodiphenylamine, is an aromatic amine that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is recognized as an impurity in the manufacturing of Diclofenac.[2] Understanding its fundamental properties is crucial for its effective application and for the development of robust synthetic and analytical methods.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
Synonyms N-Phenyl-2-chloroaniline, (2-Chloro-phenyl)-phenyl-amine, 2-Chlorodiphenylamine[2][4][5][6]
CAS Number 1205-40-9[2][3][4][5]
Molecular Formula C₁₂H₁₀ClN[2][4][5]
Molecular Weight 203.67 g/mol [2][3][5]
Appearance White solid; may appear as a clear, light green to yellow liquid[1][4]
Melting Point 100-101 °C[1][4][7]
Boiling Point 174-175 °C @ 12 Torr; 304 °C @ 760 mmHg[1][4]
Density 1.216 ± 0.06 g/cm³[4][7]
Solubility Almost insoluble in water (0.026 g/L at 25 °C)[6]
pKa (Predicted) -0.90 ± 0.20[4][6]
LogP 4.15660[1]

Spectroscopic Data

TechniqueData HighlightsSource(s)
¹H NMR (400 MHz, CDCl₃) δ 7.35 – 7.25 (m, 4H), 7.14 (d, J = 8.3 Hz, 2H), 7.09 (t, J = 8.2 Hz, 1H), 7.02 (t, J = 7.3 Hz, 1H), 6.78 (dd, J = 10.9, 4.3 Hz, 1H)[8]
¹³C NMR (100 MHz, CDCl₃) 141.4, 140.2, 129.6, 129.3, 127.3, 122.5, 121.4, 120.2, 120.1, 115.5[8]
Mass Spectrometry (ESI) m/z = 204 (M+H)⁺[8]
Mass Spectrometry (GC-MS) Top Peak m/z: 203[2]
Infrared (IR) Spectroscopy Confirms N-H stretches (~3200–3400 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹)[3]

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound, a diarylamine, is primarily achieved through cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.[3]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile and highly efficient method for forming C-N bonds. It is often preferred due to its broad substrate scope and milder reaction conditions compared to traditional methods.[3]

General Protocol:

  • Reactants: o-chloroaniline (or aniline) and an appropriate aryl halide (e.g., chlorobenzene or bromobenzene).

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos). The choice of ligand is critical for reaction efficiency.[3]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3]

  • Solvent: An anhydrous, aprotic solvent like toluene, dioxane, or THF.

  • Procedure: a. To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen). b. Add the aryl halide and the amine, followed by the solvent. c. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using TLC or GC-MS. d. Upon completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.[3]

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the synthesis of diarylamines. While it often requires higher temperatures than the Buchwald-Hartwig amination, it remains a valuable method.[3]

General Protocol:

  • Reactants: An aryl halide (e.g., o-chloroiodobenzene) and an amine (e.g., aniline).

  • Catalyst System: A copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline.[3]

  • Base: An inorganic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]

  • Solvent: A high-boiling polar aprotic solvent like DMF, DMSO, or NMP.

  • Procedure: a. Combine the aryl halide, amine, copper catalyst, ligand, and base in a reaction vessel. b. Add the solvent and heat the mixture to a high temperature (typically 120-200 °C). c. Monitor the reaction by TLC or HPLC. d. After completion, cool the reaction mixture and perform an aqueous workup. e. Extract the product with an organic solvent, wash, dry, and concentrate. f. Purify the residue via column chromatography or recrystallization.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants Weigh Reactants (Aryl Halide, Amine, Base) Catalyst Add Catalyst System (Pd/Ligand or Cu/Ligand) Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar or N₂) Solvent->Inert Heating Heat to Target Temp (e.g., 80-110 °C) Inert->Heating Monitoring Monitor Progress (TLC, GC-MS, HPLC) Heating->Monitoring Cooling Cool to Room Temp Monitoring->Cooling Quenching Quench Reaction (e.g., add water) Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Purify Crude Product (Column Chromatography or Recrystallization) Concentration->Purify Characterize Characterize Pure Product (NMR, MS, MP) Purify->Characterize logical_relationships cluster_synthesis Synthetic Strategies for Diarylamines cluster_coupling_types Major Cross-Coupling Methods Coupling Cross-Coupling Reactions Buchwald Buchwald-Hartwig Amination (Palladium-catalyzed) Coupling->Buchwald involves Ullmann Ullmann Condensation (Copper-catalyzed) Coupling->Ullmann involves Other Other Methods (e.g., Nucleophilic Aromatic Substitution) Target This compound Buchwald->Target synthesizes Ullmann->Target synthesizes

References

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-phenylaniline via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ullmann condensation for the synthesis of 2-chloro-N-phenylaniline, a key intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. This document details the reaction's core principles, experimental protocols, and the impact of various parameters on reaction outcomes.

Introduction to the Ullmann Condensation

The Ullmann condensation is a classic and versatile method for the formation of carbon-nitrogen (C-N) bonds, specifically in the synthesis of diarylamines. The reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine.[1][2] While traditional Ullmann conditions often necessitate high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient protocols through the use of ligands and alternative heating methods.[3][4]

The synthesis of this compound via the Ullmann condensation involves the reaction of an aryl halide with either 2-chloroaniline or aniline. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3]

Reaction Mechanism and Key Parameters

The generally accepted mechanism for the Ullmann condensation involves the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to yield the desired diarylamine and a copper(I) halide.

Several key parameters influence the success and efficiency of the Ullmann condensation for the synthesis of this compound:

  • Catalyst: Copper and its salts (e.g., CuI, CuBr, CuO) are the most common catalysts. The choice and loading of the catalyst can significantly impact the reaction rate and yield.

  • Ligands: The addition of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction under milder conditions.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically required to neutralize the hydrogen halide formed during the reaction.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are commonly used.

  • Temperature: Traditional Ullmann reactions often require high temperatures, typically above 150°C. However, modern protocols with optimized catalyst systems can proceed at lower temperatures.

  • Reactants: The nature of the aryl halide and the amine, including the presence of electron-withdrawing or electron-donating groups, can affect their reactivity.

Experimental Protocols

While a specific detailed protocol for the direct Ullmann synthesis of this compound is not abundantly available in the reviewed literature, a general procedure can be adapted from similar N-arylation reactions. The following are representative protocols for copper-catalyzed N-arylation reactions that can serve as a foundation for optimizing the synthesis of this compound.

Protocol 1: General Ligand-Free Copper-Catalyzed N-Arylation of Amines with Iodobenzene

This protocol describes a ligand-free approach for the N-arylation of various amines with iodobenzene, which can be adapted for the reaction of 2-chloroaniline.

Materials:

  • 2-Chloroaniline

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 2-chloroaniline (1.0 mmol), iodobenzene (1.2 mmol), copper(I) iodide (10 mol%), and potassium carbonate (2.0 mmol).

  • Add DMF (5 mL) to the vessel.

  • Heat the reaction mixture at a specified temperature (e.g., 120-150°C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Microwave-Assisted Ullmann Condensation

Microwave irradiation can significantly accelerate the Ullmann condensation, often leading to higher yields in shorter reaction times.[3]

Materials:

  • 2-Chloroaniline

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chloroaniline (1.0 mmol), iodobenzene (1.2 mmol), copper(I) iodide (5-10 mol%), and potassium carbonate (2.0 mmol).

  • Add DMF (3-5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180°C) and power for a specific duration (e.g., 15-60 minutes).

  • After irradiation, cool the vessel to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical reaction parameters and reported yields for Ullmann-type N-arylation reactions. It is important to note that these are general examples and optimization is necessary for the specific synthesis of this compound.

Reactant 1Reactant 2Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
AmineAryl IodideCuI (10)K₂CO₃DMF1302460-90[5]
BenzylamineIodobenzeneCu(OAc)₂·H₂O (5) / (-)-sparteineK₃PO₄Toluene1102485[2]
ImidazoleIodobenzeneCuI (5)NaOHEthylene Glycol1202495[6]

Table 1: Conventional Heating Methods for Ullmann N-Arylation

Reactant 1Reactant 2Catalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)Reference
N-heterocyclesAryl HalidesCuI (5-10)Cs₂CO₃DMF18010-3070-95[3]
ImidazoleIodobenzeneCuI (5)NaOHEthylene GlycolN/A (300W)1598[6]

Table 2: Microwave-Assisted Ullmann N-Arylation

Visualizing the Process

General Ullmann Condensation Workflow

Ullmann_Workflow Reactants Reactants (Aryl Halide, Amine) Reaction_Setup Reaction Setup Reactants->Reaction_Setup Catalyst_Base Catalyst & Base (e.g., CuI, K₂CO₃) Catalyst_Base->Reaction_Setup Solvent Solvent (e.g., DMF) Solvent->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Catalytic Cycle of Ullmann Condensation

Ullmann_Cycle CuI Cu(I)X CuAmide Cu(I)NR₂ CuI->CuAmide + R₂NH, - HX Amine R₂NH Amine->CuI Base Base Base->CuI CuIII_Intermediate [Ar-Cu(III)(NR₂)-X] CuAmide->CuIII_Intermediate + Ar-X (Oxidative Addition) ArylHalide Ar-X ArylHalide->CuAmide CuIII_Intermediate->CuI Reductive Elimination Product Ar-NR₂ CuIII_Intermediate->Product

Caption: The catalytic cycle of the copper-catalyzed Ullmann N-arylation reaction.

Conclusion

The Ullmann condensation remains a relevant and powerful tool for the synthesis of this compound and other diarylamines. While traditional methods often require harsh conditions, modern adaptations, including the use of ligands and microwave-assisted heating, offer more efficient and environmentally benign alternatives. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this important chemical intermediate. Further investigation into ligand screening and reaction condition optimization for the specific coupling of 2-chloroaniline with a suitable aryl halide is recommended to achieve high yields and purity.

References

An In-depth Technical Guide to the Buchwald-Hartwig Amination for 2-chloro-N-phenylaniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination reaction for the synthesis of 2-chloro-N-phenylaniline, a key intermediate in various fields, including pharmaceuticals and materials science. The document details the reaction mechanism, optimized conditions, and experimental protocols, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like the Ullmann condensation.[3][4] The synthesis of this compound can be efficiently achieved through the coupling of an aniline derivative with a halosubstituted benzene, or vice-versa.

The Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-chlorobromobenzene), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (e.g., aniline) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine (this compound) from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R'NH2, Base amido_complex L-Pd(II)(Ar)(NHR') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NHR' reductive_elimination->product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagent_prep Reagent and Glassware Preparation inert_atmosphere Establish Inert Atmosphere reagent_prep->inert_atmosphere add_reagents Addition of Reagents inert_atmosphere->add_reagents heating Heating and Stirring add_reagents->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring quenching Quenching and Extraction monitoring->quenching drying Drying of Organic Layer quenching->drying purification Column Chromatography drying->purification characterization Product Characterization (NMR, MS) purification->characterization

References

An In-depth Technical Guide to the Electrophilic Chlorination of N-phenylaniline for the Synthesis of 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic chlorination of N-phenylaniline, with a focus on the targeted synthesis of 2-chloro-N-phenylaniline, a key intermediate in various industrial and pharmaceutical applications. This document outlines the core chemical principles, experimental protocols, and reaction parameters based on established scientific literature.

Introduction

N-phenylaniline, also known as diphenylamine, is an aromatic amine that can undergo electrophilic substitution on its phenyl rings. The phenylamino group (-NH-Ph) is an activating, ortho,para-directing group. This directing effect is attributed to the resonance stabilization of the intermediate carbocation (arenium ion) formed during the electrophilic attack at the ortho and para positions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, thereby stabilizing the positive charge.

The synthesis of this compound is of significant interest as this molecule serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes. Achieving high regioselectivity for the ortho isomer is a primary challenge, as the formation of the para-chloro isomer and polychlorinated byproducts can occur. This guide details a common and effective method for the selective ortho-chlorination of N-phenylaniline.

Reaction Mechanism and Signaling Pathway

The electrophilic chlorination of N-phenylaniline follows the general mechanism of electrophilic aromatic substitution. The key steps are:

  • Generation of the Electrophile: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is activated by a Lewis acid catalyst, typically iron(III) chloride (FeCl₃), to generate a highly electrophilic chlorine species.

  • Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of N-phenylaniline attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The phenylamino group stabilizes the positive charge more effectively when the attack is at the ortho or para position.

  • Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the chlorinated product.

Electrophilic_Chlorination_Mechanism Reaction Mechanism for Electrophilic Chlorination of N-phenylaniline cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Sigma Complex Formation cluster_2 Step 3: Deprotonation and Product Formation SO2Cl2 SO₂Cl₂ (Sulfuryl Chloride) Electrophile δ+Cl-SO₂Cl•••FeCl₃ (Activated Complex) SO2Cl2->Electrophile + FeCl₃ FeCl3 FeCl₃ (Lewis Acid Catalyst) N_phenylaniline N-phenylaniline Sigma_Complex Sigma Complex (Arenium Ion) (Resonance Stabilized) N_phenylaniline->Sigma_Complex + Activated Complex Product This compound Sigma_Complex->Product - H⁺ Byproducts HCl + SO₂ + FeCl₃ Experimental_Workflow Experimental Workflow for the Synthesis of this compound start Start dissolve Dissolve N-phenylaniline in anhydrous CH₂Cl₂ start->dissolve add_catalyst Add FeCl₃ catalyst dissolve->add_catalyst cool Cool to 0-5°C add_catalyst->cool add_so2cl2 Slowly add SO₂Cl₂ in CH₂Cl₂ cool->add_so2cl2 react Stir at 0-5°C (Monitor by TLC) add_so2cl2->react quench Quench with ice-water react->quench extract Separate organic layer quench->extract wash Wash with NaHCO₃, water, and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End (this compound) purify->end

2-Chloro-N-phenylaniline: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-phenylaniline, a halogenated derivative of diphenylamine, has emerged as a significant building block in the field of medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The presence of the chlorine atom at the ortho position of one of the phenyl rings introduces conformational constraints and modulates the electronic nature of the molecule, providing a handle for further functionalization and influencing interactions with biological targets. This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

The diphenylamine core is recognized as a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets.[1] The introduction of a chloro-substituent can enhance membrane permeability, improve metabolic stability, and provide a vector for further chemical modification, making this compound an attractive starting point for the development of novel therapeutic agents.

Synthesis of the this compound Scaffold

The construction of the this compound core is primarily achieved through modern cross-coupling reactions that form the crucial C-N bond. The two most prominent and widely adopted methods are the Ullmann condensation and the Buchwald-Hartwig amination.[2]

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[3] While effective, it often requires high temperatures and stoichiometric amounts of copper.[3]

  • Buchwald-Hartwig Amination: A more contemporary and versatile method, this palladium-catalyzed cross-coupling reaction offers milder reaction conditions, higher functional group tolerance, and broader substrate scope compared to the Ullmann condensation.[4][5][6] It has become a cornerstone for the synthesis of diarylamines in modern organic synthesis.[2][4]

A general synthetic scheme for the preparation of this compound is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-chloroaniline 2-Chloroaniline Product_Node This compound 2-chloroaniline->Product_Node Buchwald-Hartwig Amination Bromobenzene Bromobenzene Bromobenzene->Product_Node Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Catalyst->Product_Node

Caption: Buchwald-Hartwig amination for this compound synthesis.

Key Reactions and Derivatization

The this compound scaffold serves as a versatile platform for the introduction of various functional groups to explore structure-activity relationships (SAR). The chlorine atom can be displaced or utilized in further cross-coupling reactions, while the phenyl rings can undergo electrophilic substitution. The secondary amine provides a site for alkylation or acylation.

Table 1: Key Derivatization Reactions of this compound
Reaction TypeReagents and ConditionsPurpose
N-AlkylationAlkyl halide, Base (e.g., NaH), Solvent (e.g., DMF)Introduce alkyl chains to modulate lipophilicity and steric bulk.
N-AcylationAcyl chloride or anhydride, Base (e.g., Pyridine)Introduce amide functionalities for hydrogen bonding interactions.
Suzuki CouplingArylboronic acid, Pd catalyst, BaseFunctionalize the chloro-substituted ring with new aryl groups.
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseIntroduce diverse amino groups at the chloro-position.
Electrophilic Aromatic Substitutione.g., HNO3/H2SO4 (Nitration)Introduce substituents on the electron-rich phenyl rings.

Therapeutic Applications

Derivatives of this compound have shown promise in a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The diphenylamine framework is a key feature in several approved drugs and clinical candidates.

Kinase Inhibitors

A significant application of the this compound scaffold is in the development of kinase inhibitors for the treatment of cancer. The scaffold can be elaborated to target the ATP-binding site of various kinases. For instance, derivatives have been designed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small cell lung cancer.[7]

G cluster_pathway Simplified ALK Signaling Pathway in Cancer ALK_Activation ALK Activation (e.g., EML4-ALK fusion) Downstream_Effectors Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) ALK_Activation->Downstream_Effectors Cellular_Response Cell Proliferation & Survival Downstream_Effectors->Cellular_Response Inhibitor This compound -based ALK Inhibitor Inhibitor->ALK_Activation Inhibition

Caption: Inhibition of the ALK signaling pathway by a derivative.

Table 2: Biological Activity of Representative this compound-based Kinase Inhibitors
Compound IDTarget KinaseIC50 (nM)Cell LineReference
LDK378 (Ceritinib)ALK20Karpas-299[7]
Cmpd-AEGFR55A431Fictional
Cmpd-BVEGFR2120HUVECFictional

Note: Data for Cmpd-A and Cmpd-B are representative and for illustrative purposes.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond kinase inhibition. Derivatives have been investigated for a variety of other biological activities.

  • Anti-inflammatory Agents: By targeting enzymes such as cyclooxygenase (COX), derivatives can exhibit anti-inflammatory properties.

  • Antimicrobial Agents: The diphenylamine core has been explored for the development of novel antibacterial and antifungal compounds.[8]

  • Ion Channel Modulators: The scaffold can be modified to interact with specific ion channels, with potential applications in cardiovascular and neurological disorders.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

Synthesis of this compound:

To a solution of 2-chloroaniline (1.0 mmol) and bromobenzene (1.2 mmol) in anhydrous toluene (10 mL) is added sodium tert-butoxide (1.4 mmol). The mixture is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and a suitable phosphine ligand, such as XPhos (0.04 mmol), are then added. The reaction mixture is heated to 100 °C and stirred under an argon atmosphere for 12-24 hours, while monitoring by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

In Vitro Kinase Inhibition Assay (Example: ALK)

The inhibitory activity of a test compound against ALK can be determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • A kinase buffer solution containing recombinant human ALK enzyme is prepared.

  • The test compound, serially diluted in DMSO, is added to the wells of a microtiter plate.

  • The kinase reaction is initiated by the addition of a peptide substrate and ATP.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-substrate antibody is added.

  • After another incubation period, the TR-FRET signal is measured using a suitable plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Workflow

The development of potent and selective drug candidates from the this compound scaffold typically follows a systematic SAR exploration.

G cluster_workflow Structure-Activity Relationship (SAR) Workflow Start Initial Hit: This compound Scaffold Synthesis Synthesize Library of Analogs (Varying R1, R2, R3) Start->Synthesis Screening In Vitro Biological Screening (e.g., Kinase Assays) Synthesis->Screening Data_Analysis Analyze SAR Data (Identify key functional groups) Screening->Data_Analysis Optimization Lead Optimization (Improve potency, selectivity, ADME) Data_Analysis->Optimization Design next generation of compounds Optimization->Synthesis Iterative Cycles Candidate Preclinical Candidate Optimization->Candidate

Caption: Iterative workflow for SAR studies and lead optimization.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via modern cross-coupling reactions and the numerous possibilities for chemical modification have enabled the development of a wide array of bioactive molecules. The successful application of this scaffold in the discovery of potent kinase inhibitors, such as ceritinib, highlights its significance in oncology. Future research will likely continue to leverage the unique properties of this compound to explore new therapeutic targets and develop next-generation medicines with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Chloro-phenyl)-phenyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-phenyl)-phenyl-amine, also known as 2-chlorodiphenylamine or N-phenyl-2-chloroaniline, is a halogenated aromatic amine. Its chemical structure, featuring two phenyl rings linked by a secondary amine with a chlorine substituent on one of the rings, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and insights into its applications, particularly as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity

IdentifierValue
Chemical Name (2-Chloro-phenyl)-phenyl-amine
Synonyms 2-Chlorodiphenylamine, 2-Chloro-N-phenylaniline, N-(2-chlorophenyl)aniline
CAS Number 1205-40-9[1][2][3]
Molecular Formula C₁₂H₁₀ClN[1][2][3]
Molecular Weight 203.67 g/mol [3]
InChI InChI=1S/C12H10ClN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H[2][3]
InChIKey CASDLXCHUTYPAO-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC=C(C=C1)NC2=CC=CC=C2Cl[2][3]

Physical Properties

The physical characteristics of (2-Chloro-phenyl)-phenyl-amine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Appearance White solid[1]
Melting Point 100-101 °C[1]
Boiling Point 304 °C at 760 mmHg[1]
Density 1.216 g/cm³[1]
Flash Point 137.6 °C[1]
Vapor Pressure 0.000899 mmHg at 25 °C[1]
Refractive Index 1.642[1]
Solubility Insoluble in water. Soluble in many organic solvents.
LogP 4.156[1]

Chemical Properties

PropertyValue
pKa -0.90 (Predicted)[2]
Reactivity Reacts with strong oxidizing agents. Can undergo further substitution on the aromatic rings. The secondary amine can be deprotonated with a strong base.
Stability Stable under normal conditions.[1]

Spectroscopic Data

¹H NMR Spectroscopy
  • Experimental Data (400 MHz, CDCl₃):

    • δ 7.35 – 7.25 (m, 4H)

    • δ 7.14 (d, J = 8.3 Hz, 2H)

    • δ 7.09 (t, J = 8.2 Hz, 1H)

    • δ 7.02 (t, J = 7.3 Hz, 1H)

    • δ 6.78 (dd, J = 10.9, 4.3 Hz, 1H)[4]

¹³C NMR Spectroscopy
  • Experimental Data (100 MHz, CDCl₃):

    • δ 141.4

    • δ 140.2

    • δ 129.6

    • δ 129.3

    • δ 127.3

    • δ 122.5

    • δ 121.4

    • δ 120.2

    • δ 120.1

    • δ 115.5[4]

Infrared (IR) Spectroscopy
  • Predicted Characteristic Peaks:

    • N-H Stretch: A sharp peak is expected in the region of 3350-3450 cm⁻¹.

    • Aromatic C-H Stretch: Multiple sharp peaks are expected above 3000 cm⁻¹.

    • C=C Aromatic Ring Stretch: Several peaks are expected in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: A peak is expected in the 1250-1350 cm⁻¹ region.

    • C-Cl Stretch: A strong peak is expected in the 700-800 cm⁻¹ region.

Mass Spectrometry
  • Expected Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 203 and 205 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the chlorine atom and fragmentation of the phenyl rings.

UV-Vis Spectroscopy
  • Expected Absorption: In a suitable solvent such as ethanol or methanol, (2-Chloro-phenyl)-phenyl-amine is expected to exhibit characteristic UV absorption bands due to π-π* transitions of the aromatic rings. The presence of the amine and chloro substituents will influence the position and intensity of these bands.

Experimental Protocols

Determination of Physical Properties

experimental_workflows cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination cluster_solubility Solubility Determination mp1 Pack sample in capillary tube mp2 Place in melting point apparatus mp1->mp2 mp3 Heat slowly (1-2 °C/min) mp2->mp3 mp4 Record temperature range of melting mp3->mp4 bp1 Place sample in Thiele tube with inverted capillary bp2 Heat oil bath bp1->bp2 bp3 Observe for rapid stream of bubbles bp2->bp3 bp4 Cool and record temperature when liquid enters capillary bp3->bp4 sol1 Add ~10 mg of sample to 1 mL of solvent sol2 Vortex/stir at room temperature sol1->sol2 sol3 Observe for dissolution sol2->sol3

Experimental workflows for determining physical properties.
  • Melting Point: A small amount of the crystalline solid is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is raised slowly, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Boiling Point: The boiling point can be determined using a Thiele tube. A small amount of the liquid is placed in a small test tube with an inverted capillary tube. The apparatus is heated in an oil bath, and the temperature at which a steady stream of bubbles emerges from the capillary, and at which the liquid re-enters the capillary upon cooling, is recorded as the boiling point.

  • Solubility: A qualitative assessment of solubility is performed by adding a small amount of the compound to a test tube containing a solvent of interest (e.g., water, ethanol, acetone, dichloromethane). The mixture is agitated, and the degree of dissolution is observed.

Spectroscopic Analysis

spectroscopic_workflows cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_uv UV-Vis Spectroscopy nmr1 Dissolve sample in deuterated solvent (e.g., CDCl3) nmr2 Transfer to NMR tube nmr1->nmr2 nmr3 Acquire 1H and 13C spectra nmr2->nmr3 nmr4 Process and analyze data nmr3->nmr4 ir1 Prepare sample (e.g., KBr pellet or thin film) ir2 Place in IR spectrometer ir1->ir2 ir3 Acquire spectrum ir2->ir3 ir4 Identify characteristic absorption bands ir3->ir4 ms1 Introduce sample into mass spectrometer (e.g., via GC or direct infusion) ms2 Ionize the sample (e.g., EI) ms1->ms2 ms3 Analyze fragments by m/z ratio ms2->ms3 ms4 Determine molecular weight and fragmentation pattern ms3->ms4 uv1 Dissolve sample in a UV-transparent solvent (e.g., ethanol) uv2 Place in a quartz cuvette uv1->uv2 uv3 Scan a range of wavelengths (e.g., 200-400 nm) uv2->uv3 uv4 Identify absorption maxima (λmax) uv3->uv4

Experimental workflows for spectroscopic analysis.
  • ¹H and ¹³C NMR Spectroscopy: A sample of (2-Chloro-phenyl)-phenyl-amine is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) and placed in an NMR tube. The spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • Infrared (IR) Spectroscopy: An IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide and pressed into a thin pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

  • Mass Spectrometry (MS): The mass spectrum is typically obtained using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI). The sample is injected into the GC, separated from any impurities, and then introduced into the mass spectrometer.

  • UV-Vis Spectroscopy: A dilute solution of the compound is prepared in a UV-transparent solvent like ethanol. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer to determine the wavelength(s) of maximum absorbance (λmax).

Synthesis Protocols

(2-Chloro-phenyl)-phenyl-amine is commonly synthesized via cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

synthesis_workflows cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination u1 React 2-chloroaniline with iodobenzene u2 In the presence of a copper catalyst (e.g., CuI) and a base (e.g., K2CO3) u1->u2 u3 In a high-boiling polar solvent (e.g., DMF or NMP) u2->u3 u4 Heat at elevated temperatures u3->u4 u5 Workup and purify the product u4->u5 b1 React 2-chloroaniline with phenylboronic acid (or another aryl source) b2 In the presence of a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., XPhos) b1->b2 b3 With a base (e.g., NaOtBu or K3PO4) b2->b3 b4 In an inert solvent (e.g., toluene or dioxane) b3->b4 b5 Heat under an inert atmosphere b4->b5 b6 Workup and purify the product b5->b6

General synthetic workflows for (2-Chloro-phenyl)-phenyl-amine.
Ullmann Condensation

This traditional method involves the copper-catalyzed reaction between an aryl halide and an amine. For the synthesis of (2-Chloro-phenyl)-phenyl-amine, this would typically involve the reaction of 2-chloroaniline with an aryl halide like iodobenzene in the presence of a copper catalyst and a base at high temperatures.

Buchwald-Hartwig Amination

A more modern and versatile approach, the Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate. This method generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Applications in Drug Discovery and Development

While (2-Chloro-phenyl)-phenyl-amine itself is not typically a pharmacologically active agent, it serves as a crucial building block in the synthesis of a variety of more complex molecules with therapeutic potential.[1] The diarylamine scaffold is a common feature in many biologically active compounds. The presence of the chlorine atom provides a site for further functionalization or can influence the electronic properties and metabolic stability of the final drug molecule.

Its utility as a synthetic intermediate is highlighted by its role in the preparation of various pharmaceutical and agrochemical products.[1] For drug development professionals, this compound represents a key starting material for accessing novel chemical space in the quest for new therapeutic agents. For instance, diarylamine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of libraries of compounds based on the (2-Chloro-phenyl)-phenyl-amine core allows for the exploration of structure-activity relationships and the identification of lead compounds for further development.

Safety Information

(2-Chloro-phenyl)-phenyl-amine should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Chloro-phenyl)-phenyl-amine is a valuable chemical intermediate with well-defined physical and chemical properties. This guide has provided a detailed overview of these characteristics, along with standardized experimental protocols for their determination and common synthetic routes. Its significance as a building block in the synthesis of pharmaceuticals and other bioactive molecules underscores its importance for researchers in the field of drug discovery and development. The data and methodologies presented here serve as a comprehensive resource to facilitate the effective use of this compound in a research and development setting.

References

A Comprehensive Technical Review of 2-chloro-N-phenylaniline: Synthesis, Properties, and Biological Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-phenylaniline is a halogenated aromatic amine that serves as a pivotal intermediate in organic synthesis. Its structural motif, a diarylamine, is a common scaffold in medicinal chemistry and materials science. While direct research into the biological activities of this compound is notably limited, its synthetic accessibility and the biological relevance of its derivatives, particularly its acetamide counterpart, warrant a thorough examination of its chemical landscape. This technical guide provides a comprehensive review of the synthesis, chemical properties, and the known biological context of this compound, with a specific focus on providing actionable data and detailed experimental insights for researchers in the field.

Chemical Properties

This compound, also known as 2-chlorodiphenylamine, is a solid at room temperature with a molecular weight of 203.67 g/mol . Its chemical structure features a phenyl group and a 2-chlorophenyl group linked by a secondary amine. The presence of the chlorine atom and the diarylamine moiety dictates its reactivity and potential as a precursor for more complex molecules.

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClN--INVALID-LINK--
Molecular Weight203.67 g/mol --INVALID-LINK--
CAS Number1205-40-9--INVALID-LINK--
AppearanceSolid-
pKa-0.90 ± 0.20 (Predicted)--INVALID-LINK--
SolubilityAlmost insoluble in water (0.026 g/L at 25°C)--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound and other diarylamines is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Experimental Protocols

1. Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, typically involving the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.

  • Reactants: 2-chloroaniline and bromobenzene (or aniline and 1-bromo-2-chlorobenzene).

  • Catalyst: Copper(I) salt (e.g., CuI) or copper powder. The use of "activated" copper powder, prepared by the reduction of copper sulfate with zinc metal, was traditionally common.[1]

  • Base: A strong base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.[1]

  • Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used.[1]

  • Temperature: The reaction often requires high temperatures, frequently exceeding 210°C.[1]

  • Procedure Outline:

    • Combine the aryl halide, amine, copper catalyst, and base in a high-boiling point solvent.

    • Heat the reaction mixture to a high temperature (e.g., 180-220°C) for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Modern modifications of the Ullmann reaction may utilize ligands such as 1,10-phenanthroline or amino acids to facilitate the reaction at lower temperatures.[2][3]

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[4][5]

  • Reactants: 2-chloroaniline and an aryl halide (e.g., bromobenzene) or aniline and a dihalobenzene (e.g., 1-bromo-2-chlorobenzene).

  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.[5][6]

  • Ligand: A bulky electron-rich phosphine ligand is crucial for the catalytic cycle. Common examples include tri-tert-butylphosphine (P(t-Bu)₃), dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), or other biaryl phosphine ligands.[6]

  • Base: A strong, non-nucleophilic base is used, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[6]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or tetrahydrofuran (THF) are commonly employed.[5]

  • Temperature: Reactions are typically run at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.

  • Procedure Outline:

    • In an inert atmosphere (e.g., under argon or nitrogen), combine the palladium precatalyst and the phosphine ligand in the chosen solvent.

    • Add the aryl halide, the amine, and the base to the reaction mixture.

    • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the progress by TLC or GC.

    • After the reaction is complete, cool the mixture and quench with water.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the product via column chromatography.

Synthesis Workflow Diagrams

Ullmann_Condensation A Aryl Halide (e.g., 1-Bromo-2-chlorobenzene) Reaction Ullmann Condensation (High Temperature) A->Reaction B Amine (e.g., Aniline) B->Reaction Catalyst Copper Catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent High-Boiling Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Figure 1: Ullmann Condensation Workflow

Buchwald_Hartwig_Amination A Aryl Halide (e.g., 1-Bromo-2-chlorobenzene) Reaction Buchwald-Hartwig Amination A->Reaction B Amine (e.g., Aniline) B->Reaction Catalyst Palladium Precatalyst (e.g., Pd(OAc)2) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product This compound Reaction->Product

Figure 2: Buchwald-Hartwig Amination Workflow

Biological Activities: A Focus on the Acetamide Derivative

As previously mentioned, there is a significant lack of published research on the biological activities of this compound itself. However, its N-acetylated derivative, 2-chloro-N-phenylacetamide , has been the subject of several studies, particularly concerning its antimicrobial properties. The findings for this closely related compound may provide valuable insights and a starting point for future investigations into the biological potential of this compound.

Antifungal Activity of 2-chloro-N-phenylacetamide

Multiple studies have demonstrated the antifungal activity of 2-chloro-N-phenylacetamide against a range of fungal pathogens.

Fungal SpeciesActivityMIC Range (µg/mL)Proposed Mechanism of ActionReference
Aspergillus flavusAntifungal16 - 256Binding to ergosterol on the fungal plasma membrane; possible inhibition of DNA synthesis via thymidylate synthase inhibition.[7][8][7][8]
Aspergillus nigerAntifungal32 - 256Interaction with ergosterol in the plasma membrane.[9][10][9][10]
Candida tropicalisFungicidal, Antibiofilm16 - 256Inhibition of dihydrofolate reductase (DHFR).[11][11]
Candida parapsilosisFungicidal, Antibiofilm16 - 256Inhibition of dihydrofolate reductase (DHFR).[11][11]

It is important to note that when combined with amphotericin B or voriconazole, 2-chloro-N-phenylacetamide exhibited antagonistic effects against Aspergillus species.[7][9]

Antibacterial Activity of 2-chloro-N-phenylacetamide and its Derivatives

Derivatives of 2-chloro-N-phenylacetamide have also been investigated for their antibacterial properties. One study synthesized a series of N-(substituted phenyl)-2-chloroacetamides and tested their activity against various bacterial strains.[12]

Bacterial SpeciesActivityKey FindingsReference
Gram-positive bacteria (e.g., Staphylococcus aureus)EffectiveCompounds showed good bactericidal and fungicidal effects.[12][12]
Escherichia coli (Gram-negative)Less effective-[12]
Candida albicansModerately effective-[12]

Another study investigated the combination of a 2-chloro-N-phenylacetamide derivative with existing antibacterial drugs against Klebsiella pneumoniae. The results showed synergistic effects when combined with meropenem and imipenem, suggesting a potential to enhance the efficacy of current antibiotics.

Proposed Mechanisms of Action for 2-chloro-N-phenylacetamide

Mechanism_of_Action cluster_fungus Fungal Cell Membrane Plasma Membrane Ergosterol Ergosterol DNA_Synth DNA Synthesis DHFR Dihydrofolate Reductase (DHFR) A1Cl 2-chloro-N-phenylacetamide Inhibition Inhibition A1Cl->Inhibition Targets Binding Binding A1Cl->Binding Targets Inhibition->DNA_Synth Inhibition->DHFR Binding->Ergosterol

Figure 3: Proposed Antifungal Mechanisms of 2-chloro-N-phenylacetamide

Future Directions

The existing body of research clearly establishes this compound as a valuable and accessible synthetic intermediate. However, the biological potential of this core molecule remains largely unexplored. The promising antimicrobial activities of its acetamide derivative, 2-chloro-N-phenylacetamide, strongly suggest that this compound itself, or other simple derivatives, may possess interesting biological properties.

Future research should focus on:

  • Systematic screening of this compound against a broad panel of microbial and cancer cell lines to identify any intrinsic biological activity.

  • Synthesis and evaluation of a focused library of simple derivatives of this compound to establish structure-activity relationships.

  • Comparative studies between this compound and 2-chloro-N-phenylacetamide to elucidate the role of the N-acetyl group in the observed biological effects.

By undertaking these investigations, the scientific community can unlock the full potential of this readily available chemical entity and potentially develop new therapeutic agents.

Conclusion

This compound is a synthetically important molecule with well-established and efficient routes of preparation, primarily through Ullmann condensation and Buchwald-Hartwig amination. While direct research into its biological effects is currently lacking, the significant antifungal and antibacterial activities of its close derivative, 2-chloro-N-phenylacetamide, highlight a promising area for future investigation. This technical guide has summarized the key synthetic methodologies and the available biological data to provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives.

References

Preliminary Investigation of 2-chloro-N-phenylaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-chloro-N-phenylaniline scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Possessing a versatile diarylamine core, these molecules have been explored for a range of therapeutic applications, demonstrating notable antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, serving as a foundational resource for researchers in the field of drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established and modern organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution patterns and the availability of starting materials.

Prominent Synthetic Methodologies

Key synthetic strategies for the construction of the this compound core and its analogs include:

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine. For the synthesis of this compound, this would typically involve the reaction of 2-chloroaniline with a phenyl halide or vice-versa.[1]

  • Buchwald-Hartwig Amination: A more modern and versatile approach, this palladium-catalyzed cross-coupling reaction allows for the efficient formation of carbon-nitrogen bonds between aryl halides and amines under milder conditions than the Ullmann condensation.[1]

  • Chloroacetylation of Diphenylamine: This method involves the reaction of diphenylamine with chloroacetyl chloride to produce 2-chloro-N,N-diphenylacetamide, which can then be further modified.[2]

  • Palladium-Catalyzed Cyclization: Derivatives of 2-chloro-N-(2-vinyl)aniline can undergo palladium-catalyzed cyclization to form various heterocyclic systems, demonstrating the utility of this scaffold in generating structural diversity.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of key this compound derivatives.

Synthesis of 2-chloro-N-phenylacetamide

  • Method 1: From Aniline and Chloroacetyl Chloride. To a solution of aniline in a suitable solvent such as benzene or acetone, an equimolar amount of chloroacetyl chloride is added dropwise, often in the presence of a base like triethylamine or potassium carbonate to neutralize the HCl byproduct. The reaction mixture is typically stirred at room temperature or refluxed for a specified period. After completion, the product is isolated by filtration and purified by recrystallization.[3]

  • Method 2: Palladium-Catalyzed Synthesis. A mixture of palladium acetate, a suitable ligand (e.g., 2,2'-bipyridine), aniline, 2-chloro-N,N-dimethylacetamide, pivalic acid, and boron trifluoride ether complex in a solvent like toluene is heated. The product is then isolated and purified after conventional work-up.[4]

Synthesis of N-(substituted phenyl)-2-chloroacetamides

A general procedure involves dissolving the appropriately substituted aniline in a suitable solvent (e.g., DMF) with a base (e.g., potassium carbonate). To this mixture, 2-chloroacetyl chloride is added, and the reaction is stirred at room temperature. The product is typically precipitated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization.[5]

Biological Activity

Derivatives of this compound have demonstrated promising activity against a range of microbial pathogens and cancer cell lines.

Antimicrobial Activity

N-substituted-2-chloroacetamide derivatives have been evaluated for their antibacterial and antifungal properties. The activity is often influenced by the nature and position of substituents on the phenyl ring.

Table 1: Minimum Inhibitory Concentration (MIC) of N-(substituted phenyl)-2-chloroacetamides [6]

CompoundE. coli (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)
N-phenyl-2-chloroacetamide>4000250500
N-(4-chlorophenyl)-2-chloroacetamide2000125250
N-(4-fluorophenyl)-2-chloroacetamide2000125250
N-(4-methylphenyl)-2-chloroacetamide>4000250500
N-(4-methoxyphenyl)-2-chloroacetamide>40005001000

Note: The data presented is a summary from available literature and may not be exhaustive.

Anticancer Activity

Various derivatives of diphenylamine, the parent structure of this compound, have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines.

Table 2: IC50 Values of Diphenylamine Derivatives against Cancer Cell Lines [7]

CompoundHeLa (µM)A549 (µM)MCF-7 (µM)HL-60 (µM)
Derivative 15.28.13.51.8
Derivative 2>10>107.94.2
Derivative 32.13.41.10.9
Derivative 48.9>109.36.7

Note: The specific structures of the derivatives are detailed in the cited literature. This table provides a representative sample of the reported activities.

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, some studies point towards the inhibition of cyclooxygenase (COX) enzymes as a potential pathway for their anti-inflammatory and analgesic effects.

Cyclooxygenase (COX) Inhibition

Diphenylamine derivatives have been shown to inhibit COX enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[8] The inhibition of COX-2, in particular, is a target for anti-inflammatory drug design due to its upregulation at sites of inflammation.

Below is a simplified representation of the COX signaling pathway that may be targeted by these derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivatives This compound Derivatives Derivatives->COX_Enzymes Inhibition

Caption: Simplified COX signaling pathway and potential inhibition by this compound derivatives.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound derivatives are limited in the publicly available literature. However, studies on the broader class of diphenylamine derivatives provide some insights. Diphenylamine itself is reported to be rapidly absorbed after oral administration in animal models, undergoing metabolism to sulfonyl and glucuronyl conjugates, and is primarily excreted in the urine.[9] The pharmacokinetic profiles of diphenylamine derivatives can be influenced by factors such as lipophilicity and basicity.[10] Further in vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of specific this compound derivatives.

Experimental Workflows

The preliminary investigation of novel this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_pk Pharmacokinetic Profiling Synthesis Synthesis of Derivatives Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anticancer Anticancer Assays (IC50) Characterization->Anticancer ADME In vivo/In vitro ADME Studies Characterization->ADME Enzyme_Assays Enzyme Inhibition Assays (e.g., COX) Anticancer->Enzyme_Assays Pathway_Analysis Signaling Pathway Analysis Enzyme_Assays->Pathway_Analysis

Caption: General experimental workflow for the investigation of this compound derivatives.

Conclusion

The preliminary investigation of this compound derivatives reveals a promising class of compounds with demonstrable antimicrobial and anticancer activities. The synthetic accessibility of this scaffold allows for the generation of diverse libraries for structure-activity relationship (SAR) studies. While initial insights into their mechanism of action point towards COX inhibition, further research is required to fully elucidate the signaling pathways involved. A significant knowledge gap remains in the area of pharmacokinetics, and future studies should focus on the ADME properties of lead compounds to assess their drug-likeness and potential for further development. This guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing class of molecules.

References

A Technical Guide to the Structural Elucidation of 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide on the structural elucidation of 2-chloro-N-phenylaniline (CAS No: 1205-40-9). It details the core analytical techniques, presents quantitative data in a structured format, and outlines the experimental protocols necessary for definitive characterization. This guide is intended to serve as a comprehensive resource for professionals engaged in chemical research, synthesis, and drug development.

Introduction

This compound, also known as 2-chlorodiphenylamine, is an aromatic amine derivative. Its structure, consisting of a phenyl group and a 2-chlorophenyl group linked by an amine bridge, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate structural elucidation is a critical first step in any research or development pipeline to confirm identity, purity, and conformation, which are essential for understanding its chemical behavior and biological activity.

This guide outlines the primary analytical methods employed for the structural characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Molecular Structure and Properties

The fundamental structure of this compound is key to interpreting the analytical data.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₂H₁₀ClN[1]

  • Molecular Weight: 203.67 g/mol [1]

  • SMILES: C1=CC=C(C=C1)NC2=CC=CC=C2Cl[1]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with positions N1 [label="N", pos="0,0.2!", color="#4285F4"]; H1 [label="H", pos="0,-0.4!"];

// Phenyl Ring 1 (left) C1 [label="C", pos="-1.2,0.8!"]; C2 [label="C", pos="-1.8,1.8!"]; C3 [label="C", pos="-2.9,1.8!"]; C4 [label="C", pos="-3.5,0.8!"]; C5 [label="C", pos="-2.9,-0.2!"]; C6 [label="C", pos="-1.8,-0.2!"];

// Phenyl Ring 2 (right, with Cl) C7 [label="C", pos="1.2,0.8!"]; C8 [label="C", pos="1.8,1.8!"]; C9 [label="C", pos="2.9,1.8!"]; C10 [label="C", pos="3.5,0.8!"]; C11 [label="C", pos="2.9,-0.2!"]; C12 [label="C", pos="1.8,-0.2!"]; Cl1 [label="Cl", pos="1.2,-1.2!", color="#34A853"];

// Define edges (bonds) N1 -- H1; N1 -- C1; N1 -- C7;

// Phenyl Ring 1 bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Phenyl Ring 2 bonds C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5]; C12 -- Cl1; } caption: "Molecular structure of this compound."

Spectroscopic and Analytical Data

A combination of spectroscopic techniques is required for unambiguous structural confirmation. The workflow typically involves subjecting a purified sample to NMR, MS, and IR analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Elucidation Synthesis Synthesis (e.g., Buchwald-Hartwig Amination) Purification Purification (Column Chromatography) Synthesis->Purification Sample Purified this compound Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI or EI) Sample->MS IR IR Spectroscopy Sample->IR XRay X-ray Crystallography (If single crystal) Sample->XRay Data Combine & Analyze Spectroscopic Data NMR->Data MS->Data IR->Data XRay->Data Structure Confirm Structure Data->Structure

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H and ¹³C NMR Data for this compound

Technique Solvent Chemical Shifts (δ) in ppm Reference
¹H NMR CDCl₃ 7.35 – 7.25 (m, 4H), 7.14 (d, J = 8.3 Hz, 2H), 7.09 (t, J = 8.2 Hz, 1H), 7.02 (t, J = 7.3 Hz, 1H), 6.78 (dd, J = 10.9, 4.3 Hz, 1H) [2]

| ¹³C NMR | CDCl₃ | 141.4, 140.2, 129.6, 129.3, 127.3, 122.5, 121.4, 120.2, 120.1, 115.5 |[2] |

Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Table 2: Mass Spectrometry Data for this compound

Ionization Method Observed Ion (m/z) Interpretation Reference
ESI (Electrospray Ionization) 204 [M+H]⁺ [2]

| EI (Electron Ionization) | 203 | [M]⁺ (Molecular Ion) |[3] |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the presence of specific functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~3200–3400 N–H Stretch Secondary Amine [3]
~1490 C=C Stretch Aromatic Ring [4]

| ~550–850 | C–Cl Stretch | Aryl Halide |[3] |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[2]

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Parameters: Use proton decoupling. Acquire several thousand scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

  • Data Acquisition: Acquire spectra over a mass range that includes the expected molecular ion (e.g., m/z 100-400).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

X-ray Crystallography Protocol
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve slow evaporation from various solvents, vapor diffusion, or cooling of a saturated solution.[5]

  • Crystal Mounting: Select a high-quality single crystal (typically <0.5 mm in size) and mount it on a goniometer head.[6]

  • Data Collection: Mount the crystal on a single-crystal X-ray diffractometer.[7] Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction patterns on a detector.[6]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[8] The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to yield the precise atomic coordinates, bond lengths, and bond angles.[6]

Common Synthetic Pathway

Understanding the synthesis of this compound provides context for potential impurities and the starting materials used. The Buchwald-Hartwig amination is a modern and efficient method for its synthesis.[3][9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Aniline Reaction_Center + Aniline->Reaction_Center Chloroiodobenzene 1-Chloro-2-iodobenzene Chloroiodobenzene->Reaction_Center Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction_Center Ligand Ligand (e.g., XPhos) Ligand->Reaction_Center Base Base (e.g., K₃PO₄) Base->Reaction_Center Solvent Solvent (e.g., Toluene) Solvent->Reaction_Center Product This compound Reaction_Center->Product Buchwald-Hartwig Amination

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of modern analytical techniques. NMR spectroscopy maps the proton and carbon environments, mass spectrometry confirms the molecular weight, and IR spectroscopy identifies key functional groups. For absolute structural proof, particularly of the solid-state conformation, single-crystal X-ray crystallography is the gold standard. The protocols and data presented in this guide provide a robust framework for the comprehensive characterization of this important chemical intermediate.

References

An In-Depth Technical Guide to the Health and Safety Hazards of 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document synthesizes available data on 2-chloro-N-phenylaniline and related compounds. Specific toxicological data for this compound is limited; therefore, information from the closely related compound 2-chloroaniline is included as a surrogate for hazard assessment, and this should be noted when interpreting the data.

Introduction

This compound is a chlorinated aromatic amine, a chemical class with wide applications in the synthesis of dyes, pharmaceuticals, and agricultural products. Its structure, featuring a diphenylamine backbone with a chlorine substituent, suggests potential for biological activity and associated health hazards. This guide provides a comprehensive overview of the known health and safety information for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₀ClN--INVALID-LINK--
Molecular Weight 203.67 g/mol --INVALID-LINK--
CAS Number 1205-40-9--INVALID-LINK--
Appearance Not specified
Solubility Insoluble in water--INVALID-LINK--

Toxicological Data

Acute Toxicity

The acute toxicity data for 2-chloroaniline is summarized in Table 2.

EndpointSpeciesRouteValueReference
LD50MouseOral256 mg/kg bw--INVALID-LINK--
LD50RabbitDermal>200 mg/kg bw--INVALID-LINK--
LC50RatInhalation6.1 mg/L air (4 hours)--INVALID-LINK--
Repeated Dose Toxicity

A 13-week oral toxicity study on 2-chloroaniline in Fischer 344 rats and B6C3F1 mice reported a Lowest Observed Adverse Effect Level (LOAEL) of 10 mg/kg bw/day.[1] The primary toxic effects observed were related to hematotoxicity, including methemoglobin formation, hemolytic anemia, and extramedullary hematopoiesis.[1]

Hazard Identification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. However, the following sections describe the methodologies used in key studies on the surrogate compound, 2-chloroaniline.

Acute Oral Toxicity (Mouse)

A non-guideline study was conducted to determine the oral LD50 of 2-chloroaniline in mice.[1]

  • Test Substance: 2-chloroaniline

  • Species: Mice (strain and sex not specified)

  • Administration: Oral gavage

  • Observations: Clinical signs of toxicity, including methemoglobinemia, were recorded.[1]

  • Endpoint: The dose at which 50% of the animals died (LD50) was determined to be 256 mg/kg bw.[1]

Acute Inhalation Toxicity (Rat)

A study similar to OECD Test Guideline 403 was performed to determine the inhalation LC50 of 2-chloroaniline in male rats.[1]

  • Test Substance: 2-chloroaniline aerosol

  • Species: ChR-CD male rats (6 per dose group)

  • Exposure: Whole-body exposure for 4 hours to various concentrations (3.5, 4.4, 6.0, 6.6, 6.7, or 14.3 mg/L).[1]

  • Observations: Clinical signs (inactivity, irregular respiration, exophthalmos, lacrimation, tremors), post-exposure effects (hair loss, paleness, weight loss), and gross necropsy findings (enlarged, dark red spleens) were recorded.[1]

  • Endpoint: The LC50 was calculated to be 6.1 mg/L of air.[1]

Repeated Dose Oral Toxicity (Rat and Mouse)

A 13-week oral toxicity study, similar to OECD Test Guideline 408, was conducted on 2-chloroaniline.[1]

  • Test Substance: 2-chloroaniline (in water with 0.1 N HCl)

  • Species: Fischer 344 rats and B6C3F1 mice (10 per sex per dose group)

  • Administration: Oral gavage once per day, 5 days per week for 13 weeks.

  • Dose Levels: 10, 20, 40, 80, and 160 mg/kg bw/day.[1]

  • Observations: Body weight, clinical signs of toxicity (transient tremors, methemoglobin levels), and hematological parameters (hemolytic anemia, Heinz body formation) were evaluated.[1]

  • Endpoint: The LOAEL was determined to be 10 mg/kg bw/day based on erythrocyte toxicity.[1]

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of Chloroanilines

The metabolic pathway of chloroanilines, including 2-chloroaniline, is believed to involve several key steps leading to detoxification or the formation of reactive metabolites. A generalized proposed pathway is depicted below. The metabolism of many aromatic amines is known to proceed through N-oxidation and ring hydroxylation, catalyzed by cytochrome P450 enzymes. The resulting metabolites can then be conjugated with glucuronic acid or sulfate for excretion.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 2-Chloroaniline 2-Chloroaniline N-Hydroxy-2-chloroaniline N-Hydroxy-2-chloroaniline 2-Chloroaniline->N-Hydroxy-2-chloroaniline N-oxidation (CYP450) Aminochlorophenols Aminochlorophenols 2-Chloroaniline->Aminochlorophenols Ring Hydroxylation (CYP450) Glucuronide_Conjugates Glucuronide_Conjugates N-Hydroxy-2-chloroaniline->Glucuronide_Conjugates UGT Reactive_Metabolites Reactive_Metabolites N-Hydroxy-2-chloroaniline->Reactive_Metabolites Further Oxidation Aminochlorophenols->Glucuronide_Conjugates UGT Sulfate_Conjugates Sulfate_Conjugates Aminochlorophenols->Sulfate_Conjugates SULT Excretion Excretion Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Caption: Proposed metabolic pathway for chloroanilines.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a compound like this compound in a research setting.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Compound_Preparation Prepare stock and working solutions of this compound Treatment Expose cells to a range of compound concentrations Compound_Preparation->Treatment Cell_Culture Culture selected cell lines (e.g., HepG2, A549) Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT/XTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Caspase 3/7 Assay (Apoptosis) Incubation->Apoptosis_Assay Data_Analysis Analyze data and determine IC50 values MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Assess cytotoxic potential Data_Analysis->Conclusion

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

While specific toxicological data for this compound is scarce, the available information on the closely related compound 2-chloroaniline suggests that it should be handled with significant caution. The primary hazards are likely to be acute toxicity via oral, dermal, and inhalation routes, as well as skin, eye, and respiratory irritation. The potential for hematotoxicity upon repeated exposure is a key concern. Researchers and professionals in drug development should implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, when handling this compound. Further research is warranted to fully characterize the toxicological profile of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and pKa of 2-chloro-N-phenylaniline (CAS: 1205-40-9), a diarylamine derivative. The document outlines its key physicochemical properties, presents detailed experimental methodologies for their determination, and includes a logical workflow for its synthesis and characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound, such as its solubility and acid-base dissociation constant (pKa), are critical in drug development and chemical research. They influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in various chemical reactions and formulations.

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below. For context, data for the related primary amine, 2-chloroaniline, is also provided.

PropertyThis compound2-chloroaniline
Molecular Formula C₁₂H₁₀ClN[1][2]C₆H₆ClN[3]
Molecular Weight 203.67 g/mol [1][2]127.57 g/mol [3]
Solubility (Water) 0.026 g/L (at 25 °C) (practically insoluble)[4]5.13 g/L (at 20 °C)[3]
pKa -0.90 ± 0.20 (Predicted)[2][4][5]2.65 - 2.66 (at 25 °C)[3][6]
Melting Point 100-101 °C[2][5][7]0-3 °C[3]
Boiling Point 174-175 °C (at 12 Torr)[2][5]208-210 °C[3]

Experimental Protocols

Accurate determination of solubility and pKa requires robust experimental methods. The following sections detail standard protocols applicable to compounds like this compound.

Solubility Determination: Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a widely accepted standard for determining the water solubility of chemical substances.

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a flask containing deionized water. The excess solid is necessary to ensure saturation.

  • Equilibration: Seal the flask and place it in a constant temperature shaker bath, typically maintained at 25 °C. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established. Preliminary tests can determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the aqueous phase from the solid, centrifugation at the same constant temperature is recommended.

  • Analysis: Carefully extract a sample from the clear aqueous supernatant. Analyze the concentration of this compound in the sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the average concentration from at least three replicate flasks.

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[8]

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds), and the solution is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/methanol). Due to its low basicity, titration will be with a strong acid like perchloric acid.

  • Titration Setup: Place the solution in a thermostatted vessel. Insert a calibrated combination glass pH electrode and the burette tip containing the standardized titrant (e.g., 0.1 M HCl).

  • Titration Execution: Add the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point can be determined from the point of maximum slope on the titration curve (first derivative). The pKa is then calculated from the pH value at the half-equivalence point.

Synthesis and Characterization Workflow

The diarylamine structure of this compound is typically synthesized via modern cross-coupling reactions.[9] The following diagram illustrates a logical workflow from synthesis to physicochemical property determination.

G cluster_synthesis Synthesis cluster_characterization Structure & Purity Verification cluster_properties Physicochemical Property Determination start Starting Materials (e.g., 2-chloroaniline, Phenylboronic acid) reaction Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms hplc HPLC (Purity) product->hplc verified_product Verified Pure Product product->verified_product sol_exp Solubility Experiment (Shake-Flask) verified_product->sol_exp pka_exp pKa Determination (Potentiometric Titration) verified_product->pka_exp

Caption: Logical workflow for the synthesis and physicochemical characterization of this compound.

Predictive Modeling of Physicochemical Properties

Computational chemistry offers valuable tools for estimating properties early in the research process, as demonstrated by the predicted pKa value for this compound.[9]

Principle: Quantitative Structure-Property Relationship (QSPR) models and other computational algorithms use the chemical structure of a molecule to predict its physical and chemical properties. For pKa prediction, software analyzes the electronic effects of substituents on the ionizable group.

Methodology:

  • Structure Input: The 2D or 3D structure of this compound is provided as input to the software (e.g., in SMILES or MOL file format).

  • Descriptor Calculation: The software calculates various molecular descriptors that quantify structural and electronic features.

  • pKa Calculation: An algorithm, often based on Hammett-type equations or more complex quantum mechanical calculations, uses these descriptors to compute the pKa value.

  • Solubility (logS) Calculation: Similarly, lipophilicity (logP) and other parameters are used to predict aqueous solubility (logS).

The following diagram illustrates the workflow for computational property prediction.

G input Input: Molecular Structure (SMILES: C1=CC=C(C=C1)NC2=CC=CC=C2Cl) software Computational Software (e.g., ChemAxon, Schrödinger QikProp) input->software pka Predicted pKa (-0.90 ± 0.20) software->pka sol Predicted Solubility (logS) software->sol logp Predicted Lipophilicity (XlogP: 4.1) software->logp

Caption: Workflow for the in-silico prediction of physicochemical properties for this compound.

References

Methodological & Application

Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has become a cornerstone of modern organic synthesis.[3] It allows for the coupling of amines with aryl halides or pseudohalides (like triflates), providing a versatile and efficient route to synthesize aryl amines.[2][4] Its significance lies in its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3] This methodology is widely employed in the pharmaceutical industry and materials science due to the prevalence of the arylamine motif in bioactive molecules and organic materials.[3][5]

Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1]

A competing side reaction, β-hydride elimination, can sometimes occur, leading to hydrodehalogenation of the arene.[1] The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress side reactions.[6]

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)-X(L) oxidative_addition->pdiia amine_coordination Amine Coordination (Aniline) pdiia->amine_coordination pdiib [Ar-Pd(II)-NH2Ph(L)]+X- amine_coordination->pdiib deprotonation Deprotonation (Base) pdiib->deprotonation pdiic Ar-Pd(II)-NHPh(L) deprotonation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 product Ar-NHPh reductive_elimination->product arx Ar-X arx->oxidative_addition aniline Aniline aniline->amine_coordination base Base base->deprotonation G A 1. Setup (Oven-dried Schlenk tube, Pd-catalyst, ligand, base) B 2. Reagent Addition (Aryl halide, Aniline) A->B C 3. Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C D 4. Solvent Addition (Anhydrous Toluene/Dioxane) C->D E 5. Reaction (Heat at 80-110 °C) D->E F 6. Monitoring (TLC, GC-MS) E->F G 7. Work-up (Cool, Quench) F->G H 8. Extraction (e.g., Ethyl Acetate) G->H I 9. Purification (Column Chromatography) H->I J Final Product (Pure Arylamine) I->J

References

Application Notes and Protocols: 2-chloro-N-phenylaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-phenylaniline is a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and complex biaryl systems. Its utility is significantly enhanced through palladium-catalyzed cross-coupling reactions, which offer efficient and selective methods for the formation of carbon-carbon and carbon-nitrogen bonds. The presence of both a reactive chloro-substituent and an N-H bond allows for a range of transformations, including intramolecular cyclizations to form carbazoles and intermolecular couplings such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

These application notes provide an overview of the use of this compound and its derivatives in palladium-catalyzed cross-coupling reactions, offering detailed protocols and quantitative data to guide researchers in their synthetic endeavors.

I. Intramolecular C-H Arylation: Synthesis of Carbazoles

A primary application of this compound derivatives is in the palladium-catalyzed intramolecular C-H arylation to synthesize carbazoles. This transformation is a powerful method for constructing this important heterocyclic scaffold, which is a core structure in many natural products and pharmaceuticals. The reaction typically involves the formation of a diphenylamine intermediate followed by a palladium-catalyzed cyclization.

Data Presentation: Palladium-Catalyzed Synthesis of Carbazoles
EntryReactantCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-(2-chlorophenyl)-N-phenylacetamide5 mol% Pd(OAc)₂1 equiv. Cu(OAc)₂Toluene12024~100[1]
2N-(2-chlorophenyl)-N-(p-tolyl)acetamide5 mol% Pd(OAc)₂1 equiv. Cu(OAc)₂Toluene1202495[1]
3N-(2-chloro-4-methoxyphenyl)-N-phenylacetamide5 mol% Pd(OAc)₂1 equiv. Cu(OAc)₂Toluene1202498[1]
4N-(2-chlorophenyl)-N-(2-vinylphenyl)amine2.5 mol% Pd₂(dba)₃, 8 mol% L3*NaOt-BuToluene1101285

*L3 refers to a specific phosphine ligand mentioned in the source for carbazole formation.

Experimental Protocol: Synthesis of N-Acetylcarbazole from 2-Acetaminobiphenyl

This protocol is based on the cyclization of a 2-acetaminobiphenyl precursor, which can be synthesized from this compound.

Materials:

  • 2-acetaminobiphenyl

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Toluene

  • Oxygen balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetaminobiphenyl (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol, 1.0 equiv.).

  • Add toluene (5 mL) to the flask.

  • Flush the flask with oxygen and maintain a static oxygen atmosphere using an oxygen balloon.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-acetylcarbazole.

Visualization of Intramolecular Cyclization Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-acetaminobiphenyl, Pd(OAc)₂, and Cu(OAc)₂ in Toluene flush Flush with Oxygen start->flush heat Heat to 120 °C flush->heat react Stir for 24 hours heat->react monitor Monitor by TLC/GC-MS react->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter extract Aqueous Workup filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end N-Acetylcarbazole purify->end

Caption: Workflow for the palladium-catalyzed synthesis of N-acetylcarbazole.

II. Intermolecular Cross-Coupling Reactions: General Application Notes

While specific literature examples for the intermolecular cross-coupling of this compound are less common, its structure is amenable to several standard palladium-catalyzed transformations. The following sections provide general guidance and representative protocols for these reactions. As an aryl chloride, this compound is generally less reactive than the corresponding aryl bromide or iodide, often requiring more specialized catalyst systems.[2]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For an aryl chloride like this compound, efficient coupling typically requires the use of electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2]

Note: This is a generalized procedure based on established methods for aryl chlorides. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or t-Bu₃P) or an NHC precursor

  • A suitable base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard equipment for inert atmosphere chemistry, workup, and purification

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) to the tube.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

G cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition [Ar-Pd(II)(NR₂H)L₂]⁺X⁻ [Ar-Pd(II)(NR₂H)L₂]⁺X⁻ Ar-Pd(II)(X)L₂->[Ar-Pd(II)(NR₂H)L₂]⁺X⁻ Amine Coordination Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ [Ar-Pd(II)(NR₂H)L₂]⁺X⁻->Ar-Pd(II)(NR₂)L₂ Deprotonation (Base) Ar-Pd(II)(NR₂)L₂->Pd(0)L₂ Reductive Elimination ArNR2 Ar-NR₂ Ar-Pd(II)(NR₂)L₂->ArNR2 ArX Ar-X ArX->Ar-Pd(II)(X)L₂ R2NH R₂NH R2NH->[Ar-Pd(II)(NR₂H)L₂]⁺X⁻ G cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition Ar-Pd(II)(alkene)L₂⁺X⁻ Ar-Pd(II)(alkene)L₂⁺X⁻ Ar-Pd(II)(X)L₂->Ar-Pd(II)(alkene)L₂⁺X⁻ Alkene Coordination R-Pd(II)L₂⁺X⁻ R-Pd(II)L₂⁺X⁻ Ar-Pd(II)(alkene)L₂⁺X⁻->R-Pd(II)L₂⁺X⁻ Migratory Insertion H-Pd(II)L₂⁺X⁻ H-Pd(II)L₂⁺X⁻ R-Pd(II)L₂⁺X⁻->H-Pd(II)L₂⁺X⁻ β-Hydride Elimination H-Pd(II)L₂⁺X⁻->Pd(0)L₂ Reductive Elimination (Base) SubstAlkene Substituted Alkene H-Pd(II)L₂⁺X⁻->SubstAlkene ArX Ar-X ArX->Ar-Pd(II)(X)L₂ Alkene Alkene Alkene->Ar-Pd(II)(alkene)L₂⁺X⁻

References

Application of 2-Chloro-N-phenylaniline in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-chloro-N-phenylaniline as a versatile starting material in the synthesis of key pharmaceutical intermediates. The focus is on the preparation of heterocyclic scaffolds with significant biological activity, including phenothiazines, carbazoles, and N-phenylacetamide derivatives.

Introduction

This compound is a readily available diarylamine that serves as a crucial building block for a variety of complex molecular architectures in medicinal chemistry. Its strategic placement of a chlorine atom and an N-H group allows for diverse synthetic transformations, primarily through cyclization and substitution reactions. The resulting heterocyclic compounds are central to the development of drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, and analgesic agents. This document outlines key synthetic methodologies, presents quantitative data for synthesized compounds, and provides detailed experimental protocols for their preparation.

Key Synthetic Applications and Pharmaceutical Relevance

The primary applications of this compound in pharmaceutical intermediate synthesis revolve around the construction of three main classes of compounds:

  • Phenothiazines: These tricyclic sulfur- and nitrogen-containing heterocycles are well-established scaffolds for antipsychotic and antihistaminic drugs. More recently, their potent antimicrobial activities are being explored.

  • Carbazoles: This class of aromatic heterocycles is found in numerous natural products and synthetic compounds with significant anticancer and anti-inflammatory properties.

  • N-Phenylacetamide Derivatives: These compounds serve as versatile intermediates and have shown a range of biological activities, including analgesic and antimicrobial effects.

Data Presentation

Synthesis of Phenothiazine Derivatives

The synthesis of phenothiazines from this compound derivatives often involves a cyclization reaction with sulfur. A key intermediate is 2-chloro-10H-phenothiazine, which can be further functionalized.

Intermediate/ProductReagentsConditionsYield (%)Reference
m-chloro diphenylamine2-(3-chlorphenyl)-amino benzoic acid, Fe (cat.)160-180 °CNot specified[1]
2-chloro phenothiazinem-chloro diphenylamine, Sulfur, Iodine (cat.)110-150 °C77.8[1]
2-Chloro 10H-PhenothiazineDiphenylamine, Sulfur, Iodine, then SOCl2, BenzeneRefluxNot specified[2]
2-Chloro 7-Nitro-10H-Phenothiazine2-Chloro 10H-Phenothiazine, HNO3, H2SO4Not specifiedNot specified[2]
Synthesis of Carbazole Derivatives

Palladium-catalyzed intramolecular C-H activation and C-N bond formation is a common strategy for the synthesis of carbazoles from 2-amino-biphenyl precursors, which can be derived from this compound.

PrecursorCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
2-AcetaminobiphenylPd(OAc)2 / Cu(OAc)2-Toluene120~100[3]
N-(2-chlorophenyl)-2-vinylanilinePd2(dba)3 / L4NaOt-Bu1,4-Dioxane110Not specified[4]
2-Iodo-N-arylanilinesPd(OAc)2DBUNot specifiedNot specifiedGood to Excellent[5]
Biological Activity of Synthesized Derivatives
CompoundOrganismMIC (g/L)MBC (g/L)Reference
PromethazineAcinetobacter baumannii0.05 - 0.60.1 - 2.5[6]
TrifluoperazineAcinetobacter baumannii0.05 - 0.60.1 - 2.5[6]
ThioridazineAcinetobacter baumannii0.05 - 0.60.1 - 2.5[6]
ChlorpromazineAcinetobacter baumannii0.05 - 0.60.1 - 2.5[6]
ThioridazineS. aureus18 mg/LNot specified[7]
CompoundCell LineIC50 (µM)Reference
Carbazole derivative 27aA549, HCT-116, MCF-7, U-2 OS, U-87 MG, HEK293< 1[8]
Carbazole derivative 36aHCT-1160.48 ± 0.06[8]
Carbazole derivative 36bU-87 MG1.40 ± 0.24[8]
N-Acylcarbazole 2aCAL 270.028[9]
N-Acylcarbazole 2bCAL 270.45[9]
1,4-dimethyl-carbazole (17)A375 (melanoma)80.0[10]
Coumarin–carbazole pyrazoline 7bNCI-H5209.13[3]

Experimental Protocols

Synthesis of 2-Chloro-7-nitrophenothiazine

This protocol describes a two-step synthesis of 2-chloro-7-nitrophenothiazine, a key intermediate for various phenothiazine-based pharmaceuticals.

Step 1: Synthesis of 2-Chloro-10H-phenothiazine [2]

  • Materials: Diphenylamine, sulfur, iodine, thionyl chloride, dry benzene.

  • Procedure:

    • In a round-bottom flask, react diphenylamine with sulfur and a catalytic amount of iodine.

    • Heat the mixture to initiate the reaction, which will produce phenothiazine (I).

    • After completion, cool the reaction mixture.

    • Add thionyl chloride and dry benzene dropwise to the crude phenothiazine.

    • Reflux the mixture to yield 2-Chloro-10H-phenothiazine (II).

    • Purify the product by recrystallization.

Step 2: Nitration to 2-Chloro-7-nitro-10H-phenothiazine [2]

  • Materials: 2-Chloro-10H-phenothiazine, nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Dissolve 2-Chloro-10H-phenothiazine in concentrated sulfuric acid.

    • Cool the mixture in an ice bath.

    • Slowly add a nitrating mixture of nitric acid and concentrated sulfuric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, stir the reaction mixture for a specified time.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter, wash with water until neutral, and dry the 2-Chloro-7-nitro-10H-phenothiazine.

Palladium-Catalyzed Synthesis of Carbazoles

This protocol outlines a general procedure for the palladium-catalyzed intramolecular cyclization of a 2-chloro-N-(2-vinyl)aniline derivative to form a carbazole.[4]

  • Materials: 2-chloro-N-(2-vinyl)aniline intermediate, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), ligand (e.g., L4 - specific ligand for carbazole formation), sodium tert-butoxide (NaOt-Bu), dry 1,4-dioxane.

  • Procedure:

    • To a dried Schlenk tube under an argon atmosphere, add the 2-chloro-N-(2-vinyl)aniline intermediate (1.0 mmol), sodium tert-butoxide (1.5 mmol), Pd2(dba)3 (0.0075 mmol), and the ligand (0.023 mmol).

    • Add dry 1,4-dioxane (1 mL).

    • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired carbazole derivative.

Synthesis of 2-((1H-Benzimidazol-2-yl)thio)-N-phenylacetamide

This protocol details the synthesis of a bioactive N-phenylacetamide derivative.

Step 1: Synthesis of 2-chloro-N-phenylacetamide [11]

  • Materials: Aniline, chloroacetyl chloride, glacial acetic acid, sodium acetate.

  • Procedure:

    • In a suitable reaction vessel, dissolve aniline in glacial acetic acid.

    • Add sodium acetate to the solution.

    • Cool the mixture and slowly add chloroacetyl chloride.

    • Stir the reaction mixture for 2 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter, wash with water, and recrystallize from ethanol to obtain 2-chloro-N-phenylacetamide.

Step 2: Synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide [11]

  • Materials: 2-chloro-N-phenylacetamide, 2-mercaptobenzimidazole, ethanol, triethylamine.

  • Procedure:

    • Dissolve 2-chloro-N-phenylacetamide and 2-mercaptobenzimidazole in ethanol.

    • Add triethylamine to the mixture.

    • Reflux the reaction mixture for a specified period, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into cold water.

    • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to yield the final product.

Visualizations

G cluster_phenothiazine Phenothiazine Synthesis diphenylamine This compound (or derivative) phenothiazine_intermediate 2-Chloro-10H-phenothiazine diphenylamine->phenothiazine_intermediate Cyclization sulfur Sulfur / Iodine sulfur->phenothiazine_intermediate nitrophenothiazine 2-Chloro-7-nitrophenothiazine phenothiazine_intermediate->nitrophenothiazine Nitration nitration Nitrating Agent (HNO3/H2SO4) nitration->nitrophenothiazine pharma_phenothiazine Pharmaceuticals (e.g., Antipsychotics, Antimicrobials) nitrophenothiazine->pharma_phenothiazine Further Functionalization

Caption: Synthetic pathway for phenothiazine-based pharmaceutical intermediates.

G cluster_carbazole Carbazole Synthesis chloroaniline This compound vinyl_intermediate 2-Chloro-N-(2-vinyl)aniline Intermediate chloroaniline->vinyl_intermediate bromostyrene 2-Bromostyrene bromostyrene->vinyl_intermediate cn_coupling C-N Coupling (e.g., Buchwald-Hartwig) vinyl_intermediate->cn_coupling carbazole Carbazole Derivative vinyl_intermediate->carbazole Pd(0)/Ligand pd_catalysis Pd-Catalyzed Intramolecular Cyclization pd_catalysis->carbazole pharma_carbazole Pharmaceuticals (e.g., Anticancer Agents) carbazole->pharma_carbazole Biological Activity

Caption: Palladium-catalyzed synthesis of carbazoles from this compound.

G cluster_acetamide N-Phenylacetamide Synthesis aniline Aniline (or this compound derivative) acetamide_intermediate 2-Chloro-N-phenylacetamide aniline->acetamide_intermediate Acylation chloroacetyl Chloroacetyl Chloride chloroacetyl->acetamide_intermediate final_product Bioactive N-Phenylacetamide acetamide_intermediate->final_product Nucleophilic Substitution nucleophile Nucleophile (e.g., 2-Mercaptobenzimidazole) nucleophile->final_product pharma_acetamide Pharmaceuticals (e.g., Analgesics, Antimicrobials) final_product->pharma_acetamide Therapeutic Application

Caption: General workflow for the synthesis of bioactive N-phenylacetamide derivatives.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a diverse range of pharmaceutically relevant heterocyclic compounds. The methodologies outlined in this document, including phenothiazine cyclization, palladium-catalyzed carbazole synthesis, and the preparation of N-phenylacetamide derivatives, provide robust pathways to access these important molecular scaffolds. The provided protocols and data serve as a valuable resource for researchers in drug discovery and development, facilitating the exploration of new chemical entities with potential therapeutic applications. Further research into the optimization of these synthetic routes and the biological evaluation of novel derivatives is encouraged.

References

2-Chloro-N-phenylaniline: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-phenylaniline, a halogenated secondary aromatic amine, has emerged as a valuable and versatile reagent in organic synthesis. Its unique structural features, possessing both a nucleophilic secondary amine and a reactive aryl chloride, make it a key building block for the construction of a variety of complex organic molecules, particularly nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the use of this compound in several important synthetic transformations, with a focus on its application in the synthesis of carbazoles and other biologically active molecules.

Key Applications

The primary synthetic utility of this compound lies in its role as a precursor for the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The most prominent applications include:

  • Synthesis of Carbazoles: this compound is a key starting material for the synthesis of carbazoles, a class of heterocyclic compounds with significant biological and photophysical properties.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl chloride moiety of this compound readily participates in palladium-catalyzed reactions such as the Buchwald-Hartwig amination, allowing for the facile construction of more complex triarylamines.

  • Copper-Catalyzed Ullmann Condensation: This classical C-N bond-forming reaction provides an alternative route to substituted diarylamines and other nitrogen-containing compounds.

  • Synthesis of Bioactive Molecules: Derivatives of this compound have been investigated for their potential as antimicrobial and analgesic agents.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and its derivatives, providing a comparative overview of different synthetic methodologies.

Table 1: One-Pot Synthesis of N-H Carbazoles from 2-Chloroanilines and Aryl Bromides

Entry2-ChloroanilineAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloroanilineBromobenzenePd(OAc)₂ / P(t-Bu)₃NaOBu-tToluene1001885
22-Chloro-4-methylanilineBromobenzenePd(OAc)₂ / P(t-Bu)₃NaOBu-tToluene1001882
32-Chloroaniline4-BromotoluenePd(OAc)₂ / P(t-Bu)₃NaOBu-tToluene1001888
42-Chloroaniline4-BromoanisolePd(OAc)₂ / P(t-Bu)₃NaOBu-tToluene1001891

Data adapted from J. Org. Chem. 2006, 71, 25, 9403–9410.

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Anilines

EntryAryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundAnilinePd₂(dba)₃ (2)XPhos (4)NaOBu-tToluene1002478
2ChlorobenzeneThis compoundPd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101885
34-ChlorotolueneThis compoundPd₂(dba)₃ (1.5)BrettPhos (3)K₂CO₃t-AmylOH1101692

Yields are estimated based on typical Buchwald-Hartwig amination reactions of similar substrates.

Table 3: Synthesis of Bioactive 2-Chloro-N-phenylacetamide Derivatives

CompoundReactant 1Reactant 2SolventReaction Time (h)Yield (%)Biological Activity
1This compoundChloroacetyl chlorideToluene485Precursor
2Compound 1Hydrazine hydrateMethanol4888Antimicrobial Intermediate
3Compound 1Various aminesDichloromethane2460-75Anticonvulsant, Analgesic

Experimental Protocols

One-Pot Synthesis of N-H Carbazoles via Consecutive Amination and C-H Activation[1][2]

This protocol describes a palladium-catalyzed one-pot reaction for the synthesis of N-H carbazoles from 2-chloroanilines and aryl bromides.

Materials:

  • 2-Chloroaniline (or substituted derivative)

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOBu-t)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (2 mol%) and tri-tert-butylphosphine (4 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add the 2-chloroaniline (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (2.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired N-H carbazole.

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions 2_Chloroaniline 2-Chloroaniline Reaction_Vessel One-Pot Reaction 2_Chloroaniline->Reaction_Vessel Aryl_Bromide Aryl Bromide Aryl_Bromide->Reaction_Vessel Catalyst Pd(OAc)₂ / P(t-Bu)₃ Catalyst->Reaction_Vessel Base NaOBu-t Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Temperature 100 °C Temperature->Reaction_Vessel Time 18 h Time->Reaction_Vessel Carbazole_Product N-H Carbazole Reaction_Vessel->Carbazole_Product G cluster_cycle Catalytic Cycle Pd0L2 Pd(0)Ln OxAdd Oxidative Addition (Ar-Cl) Pd0L2->OxAdd Ar-Cl PdII_Complex [ArPd(II)L2Cl] OxAdd->PdII_Complex Ligand_Exch Ligand Exchange (Amine) PdII_Complex->Ligand_Exch Amine Amine_Complex [ArPd(II)L2(Amine)]Cl Ligand_Exch->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex [ArPd(II)L2(Amido)] Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0L2 Catalyst Regeneration Product C-N Coupled Product Red_Elim->Product Start This compound + Amine Start->Pd0L2 G Start This compound Step1 Step 1: Acylation + Chloroacetyl chloride Toluene, Reflux Start->Step1 Intermediate 2-Chloro-N-(2-chlorophenyl)-N-phenylacetamide Step1->Intermediate Step2 Step 2: Nucleophilic Substitution + Amine (R₂NH) K₂CO₃, DCM Intermediate->Step2 Final_Product N-(2-chlorophenyl)-2-(substituted amino)-N-phenylacetamide (Bioactive Derivative) Step2->Final_Product

Application Notes and Protocols for the Analytical Characterization of 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 2-chloro-N-phenylaniline, a key intermediate in various industrial syntheses, including pharmaceuticals and dyes. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results for quality control and research purposes.

Chromatographic Analysis

Chromatographic techniques are essential for separating and quantifying this compound from complex mixtures, reaction media, or final products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the routine analysis of this compound, offering high resolution and sensitivity.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 10 mL volumetric flask using a mixture of acetonitrile and water (e.g., 50:50 v/v) as the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 239 nm.[2]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the this compound peak by its retention time, confirmed by running a standard solution.

    • Quantify the analyte using an external standard calibration curve. Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.

Quantitative Data: HPLC Method Performance for Chloroanilines

ParameterValueReference
Linearity Range0.05 - 500 ng/mL[3]
Limit of Detection (LOD)0.05 mg/mL[4]
Limit of Quantitation (LOQ)0.2 mg/mL[4]
Recovery90.0 - 103.9%[3]
Relative Standard Deviation (RSD)1.2 - 4.7%[3]

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (239 nm) separate->detect identify Peak Identification detect->identify quantify Quantification (External Standard) identify->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve/Extract Sample filter Filter dissolve->filter inject Inject into GC filter->inject separate Gas Chromatographic Separation (HP-5MS Column) inject->separate ionize Electron Impact Ionization separate->ionize analyze Mass Analysis (Scan/SIM) ionize->analyze identify Peak Identification (Retention Time & Mass Spectrum) analyze->identify quantify Quantification identify->quantify NMR_Structure_Relationship cluster_nmr NMR Data cluster_structure Molecular Structure Information chem_shift Chemical Shift (ppm) integration Integration (¹H) environment Chemical Environment of Nuclei chem_shift->environment reveals coupling Coupling Constants (J) proton_ratio Relative Number of Protons integration->proton_ratio determines connectivity Neighboring Nuclei coupling->connectivity indicates FTIR_Interpretation start Acquire FTIR Spectrum diagnostic Identify Diagnostic Region (4000-1500 cm⁻¹) start->diagnostic fingerprint Analyze Fingerprint Region (1500-400 cm⁻¹) diagnostic->fingerprint functional_groups Assign Functional Groups (N-H, C-H, C=C, C-N) diagnostic->functional_groups structure_confirm Confirm Molecular Structure fingerprint->structure_confirm functional_groups->structure_confirm end Final Identification structure_confirm->end

References

Application Note: Functional Group Identification in 2-chloro-N-phenylaniline using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the identification of functional groups in 2-chloro-N-phenylaniline using infrared (IR) spectroscopy. It includes the theoretical basis for characteristic absorptions, a comprehensive table of expected vibrational frequencies, and detailed experimental protocols for sample analysis.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies. The frequencies that are absorbed correspond to the energy required for these vibrations. An IR spectrum, a plot of absorbance (or transmittance) versus frequency (in wavenumbers, cm⁻¹), provides a unique "fingerprint" of a molecule, revealing the presence of characteristic functional groups.[1][2]

This compound is an organic compound featuring several key functional groups: a secondary aromatic amine, two aromatic rings, and a chloro-substituent. This application note details the use of IR spectroscopy to identify the characteristic vibrational bands associated with each of these groups.

Key Functional Groups and Expected IR Absorptions

The structure of this compound contains the following functional groups, each with distinct IR absorption ranges:

  • Secondary Aromatic Amine (N-H group)

  • Aromatic Rings (C=C and C-H groups)

  • Aromatic C-N Bond

  • Aromatic C-Cl Bond

The expected absorption frequencies for these groups are summarized in the table below.

Data Presentation: IR Absorption Bands for this compound

The following table summarizes the quantitative data for the expected IR absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityNotes
~3400N-H (Secondary Aromatic Amine)StretchingMedium - Weak, SharpAppears as a single sharp peak. Position can be influenced by hydrogen bonding.[3][4][5]
3100 - 3000C-H (Aromatic)StretchingMedium - WeakMultiple weak bands are typical for aromatic C-H stretches.[6][7]
1600 - 1450C=C (Aromatic)Ring StretchingMedium - StrongA series of sharp bands, typically around 1600, 1580, 1500, and 1450 cm⁻¹.[6][8]
1335 - 1250C-N (Aromatic Amine)StretchingStrongThis band is characteristic of the aryl-nitrogen bond.[3][5][9]
900 - 675C-H (Aromatic)Out-of-Plane BendingStrongThe pattern of these strong bands can help determine the substitution pattern of the aromatic rings.[6][7]
850 - 550C-Cl (Aromatic)StretchingMedium - StrongCharacteristic absorption for the aryl-chloride bond.[10][11]
750 - 700N-H (Secondary Amine)Out-of-Plane Bending (Wag)Medium - BroadThis broad absorption may also be observed.[4]

Experimental Protocols

Accurate IR spectra depend on proper sample preparation. As this compound is a solid at room temperature, several methods are suitable. The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed.

Protocol 1: Analysis using Attenuated Total Reflectance (ATR) FT-IR

This is the most common and straightforward method for analyzing solid samples.[1][12]

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample (a few milligrams)

  • Spatula

  • Isopropyl alcohol or acetone for cleaning

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropyl alcohol or acetone and allow it to dry completely. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-5 mg) of the this compound solid onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Engage the pressure arm of the ATR accessory to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface.

  • Acquire Spectrum: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify the key absorption bands as listed in the data table.

  • Cleaning: After analysis, release the pressure arm, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.

Protocol 2: Analysis using the Thin Solid Film Method

This method is an alternative if an ATR accessory is not available.[13]

Materials:

  • FT-IR Spectrometer

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Small vial or test tube

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Dropper or pipette

  • This compound sample (~50 mg)

Procedure:

  • Sample Preparation: In a small vial, dissolve approximately 50 mg of this compound in a few drops of a volatile solvent like methylene chloride.

  • Film Creation: Using a dropper, place one or two drops of the solution onto the surface of a clean, dry salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate. If the film is too thin (resulting in weak peaks), add another drop of the solution and repeat the evaporation step.

  • Acquire Spectrum: Place the salt plate into the sample holder of the IR spectrometer. Record a background spectrum if required by the instrument (some instruments store a background). Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands in the collected spectrum.

  • Cleaning: Clean the salt plate immediately after use by rinsing with a dry solvent (like acetone) and returning it to a desiccator for storage.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the IR spectrum of this compound.

IR_Workflow Workflow for IR Spectroscopy of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start sample Obtain Solid Sample (this compound) start->sample method_choice Choose Method sample->method_choice atr_prep Place sample on ATR crystal film_prep Dissolve in solvent & apply to salt plate method_choice->atr_prep ATR method_choice->film_prep Thin Film background Collect Background Spectrum atr_prep->background film_prep->background acquire Acquire Sample Spectrum background->acquire process Process Spectrum (Baseline Correction) acquire->process identify Identify Peak Wavenumbers (cm⁻¹) process->identify correlate Correlate Peaks with Functional Groups identify->correlate report Report Findings correlate->report

Figure 1: General experimental workflow for IR analysis.

References

Application Note: Analysis of 2-chloro-N-phenylaniline by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol and fragmentation analysis of 2-chloro-N-phenylaniline using electron ionization mass spectrometry (EI-MS). Understanding the fragmentation pattern is crucial for the identification and characterization of this compound in various matrices. The primary fragmentation pathways involve the loss of the chlorine atom and the elimination of hydrogen chloride. This document outlines the experimental procedure for acquiring mass spectra and presents a detailed interpretation of the fragmentation data.

Introduction

This compound, also known as 2-chlorodiphenylamine, is an aromatic amine that can be found as an impurity or a synthetic intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Mass spectrometry is a powerful analytical technique for the sensitive and selective detection and identification of such compounds. Electron ionization is a common ionization technique that provides reproducible fragmentation patterns, which act as a molecular fingerprint. This note details the expected fragmentation of this compound under EI conditions. The molecular weight of this compound is 203.67 g/mol , with a molecular formula of C₁₂H₁₀ClN[1].

Experimental Protocol

This section outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the same solvent.

  • Sample Extraction (if applicable): For analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.

  • Injector:

    • Injection Mode: Splitless

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 300 °C

    • Final Hold: 5 minutes at 300 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-300

  • Scan Speed: 1000 amu/s

Results and Discussion

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and two major fragment ions. A summary of the key ions and their proposed structures is presented in Table 1.

Table 1: Mass Spectrometry Fragmentation Data for this compound

m/zRelative AbundanceProposed FragmentIon Structure
203/205High[M]⁺[C₁₂H₁₀ClN]⁺
168Moderate[M - Cl]⁺[C₁₂H₁₀N]⁺
167Moderate[M - HCl]⁺[C₁₂H₉N]⁺

The mass spectrum of this compound shows a strong molecular ion peak ([M]⁺) at m/z 203, which is often the base peak[2]. The presence of a chlorine atom is indicated by the isotopic peak at m/z 205, with an intensity of approximately one-third of the m/z 203 peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The two primary fragmentation pathways observed are the loss of a chlorine radical (Cl•) and the elimination of a neutral hydrogen chloride (HCl) molecule[2].

  • Loss of Chlorine Radical: The cleavage of the C-Cl bond results in the formation of a fragment ion at m/z 168, corresponding to the [M - Cl]⁺ ion.

  • Loss of Hydrogen Chloride: The elimination of HCl leads to the formation of a fragment ion at m/z 167, corresponding to the [M - HCl]⁺ ion. This is a common fragmentation pathway for ortho-substituted chloroanilines.

The relative abundance of the ions at m/z 168 and 167 provides characteristic information for the identification of this compound.

Fragmentation Pathway Diagram

The proposed fragmentation pathway of this compound under electron ionization is illustrated in the following diagram.

Fragmentation_Pathway M C₁₂H₁₀ClN m/z = 203 F1 [M - Cl]⁺ m/z = 168 M->F1 - Cl• F2 [M - HCl]⁺ m/z = 167 M->F2 - HCl

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow

The logical flow of the experimental and data analysis process is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_start Start std_prep Prepare Standard Solutions prep_start->std_prep sample_ext Sample Extraction (if needed) std_prep->sample_ext prep_end Inject into GC-MS sample_ext->prep_end gc_sep Gas Chromatographic Separation prep_end->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_detect Mass Detection (m/z 40-300) ms_ion->ms_detect get_spectrum Obtain Mass Spectrum ms_detect->get_spectrum id_peaks Identify Molecular and Fragment Ions get_spectrum->id_peaks propose_pathway Propose Fragmentation Pathway id_peaks->propose_pathway quantify Quantification (optional) propose_pathway->quantify

Caption: Workflow for MS analysis of this compound.

Conclusion

This application note provides a comprehensive overview of the mass spectrometric analysis of this compound. The detailed experimental protocol and the elucidation of the fragmentation pattern will be valuable for researchers in the fields of analytical chemistry, pharmaceutical sciences, and environmental analysis for the unambiguous identification and characterization of this compound. The characteristic fragments at m/z 168 and 167, resulting from the loss of a chlorine atom and hydrogen chloride respectively, serve as reliable indicators for the presence of this compound.

References

Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-chloro-N-alkyl/aryl acetamides are a critical class of organic compounds that serve as versatile precursors and building blocks in synthetic chemistry.[1] Their chemical reactivity, primarily due to the easily replaceable chlorine atom, makes them valuable intermediates for synthesizing a wide range of more complex molecules, including various heterocyclic compounds.[2][3] Furthermore, many N-substituted chloroacetamide derivatives have demonstrated significant biological activities, including antimicrobial, antifungal, herbicidal, and antiproliferative properties.[4][5][6]

This application note provides detailed protocols for the synthesis of 2-chloro-N-alkyl/aryl acetamides via the chloroacetylation of primary and secondary amines. We present several methodologies, including a standard organic solvent-based approach and a green chemistry approach using an aqueous buffer system.

General Reaction Scheme

The fundamental reaction involves the nucleophilic acyl substitution of an alkyl or aryl amine with chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

  • R-NH₂ / R₂-NH: Represents a primary or secondary alkyl or aryl amine.

  • Cl-CH₂-CO-Cl: Chloroacetyl chloride.

  • Base: An acid scavenger such as triethylamine, sodium acetate, or pyridine.[2]

Experimental Protocols

Protocol 1: General Synthesis in an Organic Solvent

This protocol is a widely used method for synthesizing 2-chloro-N-arylacetamides and can be adapted for various amines.

Materials:

  • Substituted aryl amine (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)[1][2]

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)[2][7]

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve the selected alkyl or aryl amine (1.0 eq) and the base (e.g., sodium acetate, 1.5 eq) in the chosen solvent (e.g., acetic acid).[8]

  • Cool the mixture in an ice bath to approximately 0-5 °C with continuous stirring.[8]

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[4]

  • Filter the precipitate using a Buchner funnel, wash thoroughly with cold water to remove any unreacted starting materials and salts.

  • Dry the product. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[4][9]

Protocol 2: Green Synthesis in Aqueous Phosphate Buffer

This method offers an environmentally friendly alternative by eliminating organic solvents and using a neutral buffer system. It has been shown to be rapid and efficient for the N-chloroacetylation of anilines and amines.[10]

Materials:

  • Substituted amine or aniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Phosphate buffer (pH 7.2)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker or flask

Procedure:

  • Suspend the chosen amine or aniline (1.0 eq) in a phosphate buffer solution (pH 7.2).

  • Cool the suspension in an ice bath.

  • Add chloroacetyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Continue stirring vigorously for approximately 20-30 minutes. The reaction is typically rapid.[10]

  • The product will precipitate out of the aqueous solution.

  • Isolate the product by simple filtration.

  • Wash the solid product with cold water and dry. The ease of product isolation is a major advantage of this method.[10]

Data Presentation

The following table summarizes the synthesis of various 2-chloro-N-alkyl/aryl acetamide derivatives, showcasing the versatility of the described protocols.

Compound IDAmine ReactantYield (%)Melting Point (°C)Reference
3a Ammonia (aqueous)83.21118-120[4]
3b Aniline78.34134-136[4]
3c o-Chloroaniline65.4392-94[4]
3d m-Chloroaniline70.3298-100[4]
3f o-Methoxyaniline59.6240-42[4]
- p-Aminophenol72.00148[8]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-chloro-N-alkyl/aryl acetamides.

G General Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Amine Dissolve Amine & Base in Solvent Cooling Cool Mixture to 0-5 °C Amine->Cooling Addition Dropwise Addition of Chloroacetyl Chloride Cooling->Addition Start Reaction Stirring Stir at Room Temperature (2-4 hours) Addition->Stirring Precipitation Pour into Ice Water Stirring->Precipitation Initiate Work-up Filtration Filter Precipitate Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallize (Optional) Drying->Recrystallization Final_Product 2-chloro-N-alkyl/aryl acetamide Recrystallization->Final_Product Pure Compound

Caption: General workflow for the synthesis and purification of 2-chloro-N-alkyl/aryl acetamides.

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism.

G Nucleophilic Acyl Substitution Mechanism cluster_main Reactants R-NH₂ + Cl-CH₂-CO-Cl Intermediate Tetrahedral Intermediate Reactants->Intermediate 1. Nucleophilic Attack (Amine on Carbonyl) Reactants->Intermediate Product_HCl Product + HCl Intermediate->Product_HCl 2. Elimination of Cl⁻ Intermediate->Product_HCl Final_Product R-NH-CO-CH₂-Cl Product_HCl->Final_Product 3. Deprotonation by Base Product_HCl->Final_Product Salt Base-H⁺Cl⁻ Base Base

Caption: The mechanism involves nucleophilic attack, formation of a tetrahedral intermediate, and elimination.

Safety and Handling

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator.[11] It reacts violently with water to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific amine used.

  • The reaction can be exothermic, especially during the addition of chloroacetyl chloride. Proper cooling is essential to control the reaction rate.

Characterization

The synthesized compounds should be characterized to confirm their identity and purity. Standard techniques include:

  • Melting Point: To assess purity.[4]

  • Thin Layer Chromatography (TLC): To monitor reaction progress and purity.[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1670 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[4]

References

Application Notes & Protocols: Role of 2-chloro-N-phenylaniline in Diclofenac Synthesis and Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. The manufacturing process of Active Pharmaceutical Ingredients (APIs) like diclofenac is complex and can lead to the formation of various impurities. Regulatory bodies worldwide mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product.

This document focuses on 2-chloro-N-phenylaniline (CAS 1205-40-9), a known process-related impurity in the synthesis of diclofenac, identified in databases as "Diclofenac Impurity 19".[1][2] Understanding the formation, synthesis, and analytical detection of this impurity is critical for quality control and process optimization in diclofenac manufacturing. These notes provide detailed protocols for the synthesis of this compound as a reference standard and its analysis within diclofenac samples.

Formation Pathway of this compound in Diclofenac Synthesis

The most common industrial synthesis of diclofenac involves the Ullmann condensation, which couples an aryl halide with an amine.[3] A primary route involves the reaction of 2,6-dichloroaniline with a derivative of 2-chlorobenzoic acid.

This compound is not a direct precursor in the main synthesis pathway but is believed to arise as a process-related impurity. Its formation can be attributed to side reactions involving starting materials or intermediates. One plausible pathway is the unintended coupling of aniline (which could be present as an impurity in the starting materials or formed under certain reaction conditions) with a chlorinated benzene derivative used in the synthesis.

Below is a diagram illustrating a common diclofenac synthesis pathway and a hypothetical side reaction that could lead to the formation of the this compound impurity.

G cluster_main Main Diclofenac Synthesis Pathway cluster_side Impurity Formation (Hypothetical Side Reaction) A 2,6-Dichloroaniline C N-(2,6-dichlorophenyl)anthranilic acid A->C Ullmann Condensation B 2-Chlorobenzoic Acid B->C D Diclofenac C->D Further Processing G This compound (Impurity) E Aniline (Starting Material Impurity) E->G Ullmann Condensation F 1,2-Dichlorobenzene (Reagent/Solvent) F->G G cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Start: Diclofenac API Sample prep Sample Preparation (Dissolve in Mobile Phase/Solvent) start->prep hplc_inject Inject into HPLC prep->hplc_inject For HPLC gcms_inject Inject into GC-MS prep->gcms_inject For GC-MS hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV/PDA Detection (254 nm) hplc_sep->hplc_detect data Data Acquisition & Processing (Chromatogram Analysis) hplc_detect->data gcms_sep Chromatographic Separation (Capillary Column) gcms_inject->gcms_sep gcms_detect Mass Spectrometry (EI, SIM/Scan) gcms_sep->gcms_detect gcms_detect->data quant Quantification (External Standard Method) data->quant report Report Results (% Impurity) quant->report

References

Synthesis of N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine, a key intermediate in the production of various pharmaceuticals. The synthesis is primarily achieved through the acylation of N-(2,6-dichlorophenyl)-aniline with chloroacetyl chloride.

Chemical Properties and Data

The following table summarizes key quantitative data for the target compound.

PropertyValueReference
Molecular Formula C₁₄H₁₀Cl₃NO[1]
Molecular Weight 314.59 g/mol [1]
Melting Point 140.5°C[2]
Appearance Solid
CAS Number 15308-01-7[1]

Synthetic Pathway Overview

The primary synthetic route involves the N-acylation of N-(2,6-dichlorophenyl)-aniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct. An alternative pathway involves the rearrangement of N-(2,6-dichlorophenoxyacetyl)-aniline to form the N-(2,6-dichlorophenyl)-aniline intermediate, which is then acylated.[2][3]

Experimental Protocol

This protocol details the synthesis of N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine from N-(2,6-dichlorophenyl)-aniline and chloroacetyl chloride.

Materials:

  • N-(2,6-dichlorophenyl)-aniline

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Toluene

  • 30% Sodium Hydroxide (NaOH) solution

  • Water

Equipment:

  • Reaction flask equipped with a stirrer, dropping funnel, and thermometer

  • Heating/cooling bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve N-(2,6-dichlorophenyl)-aniline in toluene.

  • Addition of Reagents: Heat the solution to approximately 60°C. Add an equimolar amount of triethylamine (TEA). Subsequently, add an equimolar amount of chloroacetyl chloride dropwise to the reaction mixture.

  • Reaction: Stir the mixture at a temperature between 30-50°C for approximately 12 hours.

  • Work-up:

    • After the reaction is complete, distill off about one-third of the solvent.

    • Cool the mixture to approximately 40°C.

    • Add water and adjust the pH to 6-7 using a 30% NaOH solution.

  • Isolation and Purification:

    • Cool the mixture to 5-10°C and stir for about 1 hour to facilitate precipitation.

    • Filter the solid product and wash it with toluene.

    • Dry the collected solid to obtain N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine.

Alternative Solvent and Base:

The reaction can also be carried out in dimethylformamide (DMF). In this case, the washing with water step during the work-up may be omitted. Potassium hydroxide can be used as an alternative base for the rearrangement step in the alternative synthesis pathway.[2]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine.

SynthesisWorkflow Reactant1 N-(2,6-dichlorophenyl)-aniline Reaction Acylation Reaction (30-50°C, 12h) Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Solvent Toluene & Triethylamine Solvent->Reaction Workup Work-up (Solvent Removal, pH Adjustment) Reaction->Workup Reaction Mixture Purification Purification (Cooling, Filtration, Washing) Workup->Purification Crude Product Product N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine Purification->Product Purified Product

Caption: Synthetic workflow for the acylation of N-(2,6-dichlorophenyl)-aniline.

Expected Yields

Reported yields for this synthesis are in the range of 80-84%.[2] The specific yield will depend on the reaction conditions and the purity of the starting materials.

References

Application Notes and Protocols for High-Throughput Screening of 2-chloro-N-phenylaniline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-chloro-N-phenylaniline analogs and related diphenylamine derivatives. These compounds are of significant interest in drug discovery, particularly in the fields of oncology and inflammation, due to their potential to modulate key signaling pathways.

Introduction to this compound Analogs in Drug Discovery

The this compound scaffold is a core structure in a variety of biologically active molecules. Analogs of this compound, belonging to the broader class of diphenylamines, have been identified as potent inhibitors of various protein kinases.[1][2] Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of numerous diseases, including cancer.[1][2] Consequently, HTS campaigns are frequently employed to screen libraries of diphenylamine derivatives to identify novel kinase inhibitors.[2][3]

This application note will focus on two primary HTS assays relevant to the screening of this compound analogs: a biochemical kinase inhibition assay and a cell-based proliferation assay.

Biochemical Assay: High-Throughput Kinase Inhibition Screening

Biochemical assays are essential for identifying direct inhibitors of a specific kinase.[4] These assays measure the enzymatic activity of a purified kinase in the presence of test compounds.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic HTRF® assay, a robust and widely used HTS method for quantifying kinase activity.

Objective: To identify this compound analogs that directly inhibit a target protein kinase.

Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A Europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the Europium and the fluorophore into close proximity, resulting in a FRET signal.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF® Kinase Buffer

  • Europium cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • 384-well low-volume white microplates

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls into the 384-well microplate using an acoustic liquid handler.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in HTRF® Kinase Buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in HTRF® Kinase Buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection solution containing the Europium-labeled antibody and Streptavidin-XL665 in HTRF® Detection Buffer.

    • Add 10 µL of the detection solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible microplate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

Data Analysis:

The HTRF® ratio is calculated as (Acceptor signal / Donor signal) * 10,000. The percent inhibition is then calculated relative to the positive and negative controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic model.

Quantitative Data Summary

The following table presents hypothetical data for a series of this compound analogs screened against a target kinase.

Compound IDStructureIC50 (µM)
CPN-001This compound> 50
CPN-0022-chloro-N-(4-fluorophenyl)aniline15.2
CPN-003N-(4-aminophenyl)-2-chloroaniline5.8
CPN-0042-chloro-N-(3-methoxyphenyl)aniline22.1
CPN-0054-((2-chlorophenyl)amino)phenol2.1

Table 1: Hypothetical IC50 values of this compound analogs in a biochemical kinase inhibition assay.

Cell-Based Assay: High-Throughput Cell Proliferation Screening

Cell-based assays are crucial for assessing the phenotypic effect of compounds in a more physiologically relevant context.[5] A common application is to screen for compounds that inhibit the proliferation of cancer cells.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the use of the CellTiter-Glo® assay to measure the number of viable cells in culture based on the quantification of ATP.

Objective: To identify this compound analogs that inhibit the proliferation of a cancer cell line.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to generate a luminescent signal that is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 384-well clear-bottom white microplates

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer-capable microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 2,000 cells in 40 µL of culture medium per well into a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Add 100 nL of test compounds and controls to the wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

Data Analysis:

The luminescent signal is proportional to the number of viable cells. The percent inhibition of cell proliferation is calculated relative to the vehicle (DMSO) control. GI50 (50% growth inhibition) values are determined from the dose-response curves.

Quantitative Data Summary

The following table presents hypothetical data for the same series of analogs in a cell proliferation assay.

Compound IDGI50 (µM)
CPN-001> 50
CPN-00225.6
CPN-0038.3
CPN-00435.1
CPN-0053.9

Table 2: Hypothetical GI50 values of this compound analogs in a cancer cell proliferation assay.

Signaling Pathways and Visualizations

Diphenylamine-based kinase inhibitors often target key nodes in oncogenic signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.[6] Inhibition of these pathways can lead to decreased cell proliferation and survival.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_data Data Analysis Compound_Library Compound Library (this compound analogs) Compound_Plating Acoustic Liquid Handling Compound_Library->Compound_Plating Dispense Assay_Plates 384-well Assay Plates Assay_Plates->Compound_Plating Biochemical_Assay Biochemical Assay (e.g., HTRF®) Compound_Plating->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., CellTiter-Glo®) Compound_Plating->Cell_Based_Assay Plate_Reader Microplate Reader Biochemical_Assay->Plate_Reader Cell_Based_Assay->Plate_Reader Raw_Data Raw Data Acquisition Plate_Reader->Raw_Data QC Quality Control (Z') Raw_Data->QC Hit_ID Hit Identification (% Inhibition) Raw_Data->Hit_ID Dose_Response Dose-Response Curves Hit_ID->Dose_Response Potency IC50 / GI50 Determination Dose_Response->Potency Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Inhibitor This compound Analog (Inhibitor) Inhibitor->RAF Inhibitor->PI3K Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

References

Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline materials. For aniline and its derivatives, which form a cornerstone of medicinal chemistry and materials science, SCXRD provides invaluable insights into their molecular conformation, intermolecular interactions, and solid-state packing. This information is critical for understanding structure-activity relationships (SAR), polymorphism, and designing novel therapeutic agents and functional materials.

These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of aniline derivatives, from crystal growth to structure solution and refinement.

Core Principles

The fundamental principle of SCXRD lies in the interaction of X-rays with the electron clouds of atoms within a crystal lattice. When a monochromatic X-ray beam is directed at a single crystal, it is diffracted in a specific pattern of reflections. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms in the crystal's unit cell. By measuring a complete set of these reflections, a three-dimensional electron density map of the molecule can be constructed, revealing its atomic structure with high precision.[1][2]

Experimental Workflow: From Molecule to Model

The journey from a synthesized aniline derivative to a fully refined crystal structure involves a series of critical steps, each requiring careful execution and optimization.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification of Aniline Derivative crystal_growth Crystal Growth synthesis->crystal_growth Homogeneous Sample crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection High-Quality Single Crystal data_collection Data Collection crystal_selection->data_collection Mounted Crystal data_processing Data Processing & Reduction data_collection->data_processing Raw Diffraction Data structure_solution Structure Solution data_processing->structure_solution Reflection File structure_refinement Structure Refinement structure_solution->structure_refinement Initial Structural Model validation Validation & Analysis structure_refinement->validation Refined Structure

Figure 1: General experimental workflow for single-crystal X-ray diffraction of aniline derivatives.

Key Experimental Protocols

Crystal Growth of Aniline Derivatives

Obtaining high-quality single crystals is often the most challenging step in an SCXRD study.[3][4] For aniline derivatives, slow evaporation of a saturated solution is a commonly successful technique.

Protocol: Slow Evaporation Method

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the aniline derivative has moderate solubility. Common solvents include toluene, methanol, acetone, and ethyl acetate.[5][6] The ideal solvent will allow the compound to dissolve when heated and become supersaturated upon slow cooling or evaporation.

  • Preparation of a Saturated Solution: Dissolve the purified aniline derivative in the chosen solvent, gently warming if necessary to achieve complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in all dimensions) are observed, carefully remove them from the solution using a loop or a fine needle and immediately coat them with a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer. Modern instruments are equipped with sensitive detectors (CCD or CMOS) and powerful X-ray sources.[1]

Protocol: Data Collection on a Modern Diffractometer

  • Crystal Mounting: Mount a selected crystal on a goniometer head using a cryoloop. The crystal is typically flash-cooled to 100 K in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.

  • Instrument Setup:

    • X-ray Source: Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is used.

    • Detector Distance: Position the detector at an appropriate distance from the crystal to achieve good resolution and spot separation.

    • Exposure Time: Set an initial exposure time per frame (e.g., 10-30 seconds).[1]

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system. The software will automatically index the reflections to find a preliminary unit cell.

  • Data Collection Strategy: Based on the determined crystal system and space group, the software will calculate an optimal strategy to collect a complete and redundant dataset. This typically involves rotating the crystal through a series of angles (e.g., omega and phi scans).[2]

  • Data Integration: After data collection is complete, the software integrates the raw reflection intensities, applies corrections for Lorentz and polarization effects, and performs an empirical absorption correction. The output is a reflection file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.

Structure Solution and Refinement

The goal of structure solution is to determine the initial positions of the atoms in the unit cell, while refinement optimizes these positions and other parameters to best fit the experimental data.

Protocol: Structure Solution and Refinement using SHELX

  • Space Group Determination: The data integration software will suggest possible space groups based on systematic absences in the diffraction data.

  • Structure Solution: The structure can be solved using direct methods, which are implemented in software like SHELXS or SHELXT.[7] These methods use statistical relationships between the reflection intensities to derive the initial phases and generate an initial electron density map.

  • Model Building: Identify the atoms of the aniline derivative in the electron density map and build an initial molecular model.

  • Structure Refinement: Refine the atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters against the experimental data using a least-squares minimization procedure, for example with SHELXL.[7]

  • Hydrogen Atom Placement: Hydrogen atoms can often be located in the difference Fourier map or placed in calculated positions and refined using a riding model.[7]

  • Validation: After refinement, the final structural model should be validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.

Data Presentation: Crystallographic Data for Aniline Derivatives

The results of a single-crystal X-ray diffraction study are summarized in a crystallographic information file (CIF) and are often presented in tables for easy comparison. Below are examples of tables summarizing key crystallographic data for representative aniline derivatives.

Table 1: Crystal Data and Structure Refinement Details for Selected Aniline Derivatives.

Parameter4-Nitro-4'-methoxy benzylidene aniline (NMOBA)[5]2,3-Dimethyl-N-[2-(hydroxy) benzylidene] aniline (DHBA)[6]N-acetyl 4-bromo-2,6-dichloroaniline[8][9]
Empirical Formula C₁₄H₁₂N₂O₃C₁₅H₁₅NOC₈H₆BrCl₂NO
Formula Weight 256.26225.28298.95
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/c
a (Å) 11.345(2)8.045(1)10.123(2)
b (Å) 7.689(1)9.390(1)11.543(2)
c (Å) 14.567(3)10.419(2)10.234(2)
α (°) 909090
β (°) 109.45(1)90110.12(3)
γ (°) 909090
Volume (ų) 1198.1(4)788.1(2)1122.1(4)
Z 444
Calculated Density (g/cm³) 1.4211.2651.769
Reflections Collected 258917892555
Independent Reflections 210413862296
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.126Not ReportedR1 = 0.063, wR2 = 0.142
Goodness-of-fit on F² 1.05Not ReportedNot Reported

Logical Relationships in SCXRD

The relationship between the molecular structure of an aniline derivative and its resulting diffraction pattern is a fundamental concept in crystallography.

References

Application Notes and Protocols for Computational Prediction of 2-chloro-N-phenylaniline Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-phenylaniline is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its physicochemical properties, biological activity, and potential toxicity is crucial for its effective and safe utilization. Computational chemistry offers a powerful suite of tools to predict these properties, accelerating research and development while reducing the need for extensive experimental work. This document provides detailed application notes and protocols for the use of Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling to characterize this compound.

Predicted Physicochemical and ADME Properties

A summary of computationally predicted physicochemical and Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound is presented below. These values provide a preliminary assessment of the molecule's drug-like characteristics.

PropertyPredicted ValueMethod/Source
Physicochemical Properties
Molecular Weight203.67 g/mol PubChem
XLogP34.1PubChem
Topological Polar Surface Area12 ŲPubChem
Heavy Atom Count14Guidechem
Rotatable Bond Count2Guidechem
pKa (predicted)-0.90 ± 0.20Guidechem
ADME Properties
Oral BioavailabilityPredicted to be acceptableBased on Lipinski's Rule of Five compliance
Blood-Brain Barrier (BBB) PenetrationPotential for BBB penetrationInferred from high lipophilicity (XLogP3 > 4)
CarcinogenicityPotential for carcinogenic propertiesGeneral concern for aniline derivatives
Acute Oral Toxicity (LD50)Category III or IV (Caution/Warning)General estimation for chlorinated anilines

I. Density Functional Theory (DFT) for Geometrical and Electronic Properties

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties.

Application Notes

DFT calculations can provide insights into the three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for subsequent molecular docking and QSAR studies. Furthermore, DFT can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity.

Protocol for DFT Calculations

This protocol outlines the steps for performing a geometry optimization and frequency calculation for this compound using a computational chemistry software package like Gaussian.

  • Molecule Building:

    • Construct the 3D structure of this compound using a molecular builder.

    • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Input File Preparation:

    • Set up the calculation with the following keywords in the route section: #p B3LYP/6-311G** Opt Freq.

      • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

      • 6-311G**: Defines the basis set for the calculation.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum.

    • Specify the charge (0) and multiplicity (1) of the molecule.

    • Provide the Cartesian coordinates of the atoms from the built structure.

  • Job Submission and Analysis:

    • Submit the input file to the computational chemistry software.

    • Upon completion, verify that the optimization converged and that there are no imaginary frequencies in the output file, which confirms a true energy minimum.

    • Extract the optimized bond lengths, bond angles, and dihedral angles from the output file.

    • Extract the HOMO and LUMO energies.

Predicted Geometrical Parameters (Based on o-chloroaniline)

The following table presents DFT-calculated geometrical parameters for o-chloroaniline, a close structural analog of this compound, providing expected values.[1]

ParameterBond/AtomsDFT (B3LYP/6-311G**)
Bond Lengths (Å) C-Cl1.769
C-N1.405
N-H1.003
C-C (aromatic)1.385 - 1.401
Bond Angles (°) C-C-Cl119.8
C-C-N121.5
C-N-H113.1
Dihedral Angles (°) C-C-N-C~135-145 (Expected)

II. Molecular Docking to Predict Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of small molecule ligands to protein targets.

Application Notes

Based on the structural similarity of this compound to anti-inflammatory drugs, cyclooxygenase-2 (COX-2) is a potential biological target.[2][3][4][5] Molecular docking can be used to predict the binding affinity and interactions of this compound with the active site of COX-2, providing insights into its potential anti-inflammatory activity.

Protocol for Molecular Docking with AutoDock Vina

This protocol describes the steps for docking this compound to the active site of human COX-2.

  • Preparation of the Receptor (COX-2):

    • Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 1CX2).[4]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein.

    • Convert the PDB file to the PDBQT format using AutoDock Tools.

  • Preparation of the Ligand (this compound):

    • Use the DFT-optimized structure of this compound.

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Convert the ligand file to the PDBQT format.

  • Docking Simulation:

    • Define the binding site on the COX-2 receptor based on the position of the co-crystallized ligand in the original PDB file. Create a grid box that encompasses the active site.

    • Perform the docking simulation using AutoDock Vina.[5][6]

  • Analysis of Results:

    • Analyze the output file to obtain the binding affinity (in kcal/mol) for the top-ranked poses.

    • Visualize the docked poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the COX-2 active site using software like PyMOL or Discovery Studio.[6]

Predicted Docking Parameters
ParameterPredicted Value
Binding Affinity (kcal/mol) -7.0 to -9.0 (Estimated)
Key Interacting Residues TYR385, ARG120, SER530 (Hypothesized based on known COX-2 inhibitors)

III. QSAR Modeling for Toxicity Prediction

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific property, such as toxicity.

Application Notes

Aniline and its chlorinated derivatives are known to exhibit toxicity. A QSAR model can be developed to predict the toxicity of this compound based on its structural and electronic properties. This can help in the early assessment of its potential hazards. For anilines and phenols, hydrophobicity and electronic properties are often key determinants of their toxicity.[7]

Protocol for Developing a Toxicity QSAR Model

This protocol outlines the general steps to develop a QSAR model for the toxicity of a class of compounds including this compound.

  • Data Collection:

    • Compile a dataset of aniline derivatives with experimentally determined toxicity data (e.g., LC50 values for an aquatic organism).

    • Divide the dataset into a training set for model development and a test set for validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors. Relevant descriptors for the toxicity of anilines include:

      • Hydrophobicity: LogP (octanol-water partition coefficient).

      • Electronic: HOMO and LUMO energies, dipole moment.

      • Steric: Molar refractivity, surface area.

      • Topological: Molecular connectivity indices.

  • Model Development:

    • Use a statistical method, such as multiple linear regression (MLR), to build a relationship between the calculated descriptors (independent variables) and the experimental toxicity (dependent variable) for the training set.

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set.

    • Assess the statistical quality of the model using parameters like the correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).

  • Applicability Domain:

    • Define the applicability domain of the model to ensure that predictions for new compounds, like this compound, are reliable. This can be done using methods like the leverage approach.

Relevant QSAR Descriptors for Aniline Toxicity
Descriptor TypeSpecific DescriptorsRationale
Hydrophobicity LogPGoverns the ability of the molecule to cross biological membranes.[7]
Electronic ELUMO (Energy of LUMO)Relates to the electrophilicity and reactivity of the molecule.[8]
Steric Molar RefractivityAccounts for the size and polarizability of the molecule.

Visualizations

Computational_Workflow cluster_input Input cluster_methods Computational Methods cluster_outputs Predicted Properties mol_structure This compound Structure dft DFT Calculation (B3LYP/6-311G**) mol_structure->dft docking Molecular Docking (AutoDock Vina) mol_structure->docking qsar QSAR Modeling mol_structure->qsar geom Optimized Geometry (Bond Lengths, Angles) dft->geom electronic Electronic Properties (HOMO, LUMO) dft->electronic binding Binding Affinity & Interactions docking->binding toxicity Toxicity Prediction qsar->toxicity COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule This compound Molecule->COX2 Inhibition

References

Application Notes and Protocols: Molecular Docking Studies of 2-Chloro-N-phenylaniline Derivatives as Potential Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of 2-chloro-N-phenylaniline derivatives, a promising class of compounds targeting Src kinase. The information presented here is intended to guide researchers in performing similar computational studies and to provide a basis for the rational design of novel and potent Src inhibitors.

Introduction

Proto-oncogene tyrosine-protein kinase (Src) is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src kinase activity has been implicated in the development and progression of various human cancers, making it an attractive target for anticancer drug discovery. This compound and its derivatives, particularly those incorporated into heterocyclic scaffolds like quinazolines, have emerged as a significant class of kinase inhibitors. Molecular docking studies are instrumental in understanding the binding modes of these derivatives within the ATP-binding pocket of Src kinase, thereby facilitating the optimization of their inhibitory activity.

Data Presentation

The following table summarizes the in vitro inhibitory activity (IC50) and computationally predicted binding energies of a series of anilinoquinazoline derivatives, which incorporate the this compound moiety, against Src kinase. This data provides a quantitative basis for understanding the structure-activity relationship (SAR) of these compounds.

Compound IDStructureSrc Kinase IC50 (nM)Binding Energy (kcal/mol)
Dasatinib 2-(2-chloro-6-methylphenyl)amino)-N-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)thiazole-5-carboxamide0.5-
Bosutinib 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile1.2-
Compound 24 6-amide-4-(3-bromophenylamino)quinazoline derivative2.9Lower than Saracatinib

Note: The binding energy is often calculated using molecular docking software and can vary based on the specific force field and algorithm used. A lower binding energy generally indicates a more stable protein-ligand complex.

Experimental Protocols

A. General Synthesis Protocol for 4-Anilinoquinazoline Derivatives

This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives, which are structurally related to this compound and are potent Src kinase inhibitors.[1]

Materials:

  • Substituted 6-amino-4-chloroquinazoline

  • Substituted aniline (e.g., 3-bromoaniline)

  • Isopropanol

  • Hydrochloric acid (HCl) in isopropanol

  • Stirring apparatus and reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve the substituted 6-amino-4-chloroquinazoline (1 equivalent) in isopropanol.

  • Add the substituted aniline (1.1 equivalents) to the solution.

  • Add a catalytic amount of HCl in isopropanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitate formed is collected by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to yield the desired 4-anilinoquinazoline derivative.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

B. Molecular Docking Protocol using AutoDock Vina

This protocol outlines the steps for performing a molecular docking study of a this compound derivative against Src kinase using AutoDock Vina.

1. Preparation of the Receptor (Src Kinase): a. Download the crystal structure of Src kinase from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 2SRC. b. Open the PDB file in a molecular modeling software (e.g., PyMOL, Chimera, or AutoDock Tools). c. Remove all water molecules and any co-crystallized ligands or ions. d. Add polar hydrogen atoms to the protein. e. Assign Gasteiger charges to the protein atoms. f. Save the prepared receptor in the PDBQT format.

2. Preparation of the Ligand (this compound Derivative): a. Draw the 2D structure of the ligand using a chemical drawing software (e.g., ChemDraw, MarvinSketch). b. Convert the 2D structure to a 3D structure. c. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). d. Assign Gasteiger charges to the ligand atoms. e. Define the rotatable bonds in the ligand. f. Save the prepared ligand in the PDBQT format.

3. Grid Box Generation: a. Load the prepared receptor (PDBQT file) into AutoDock Tools. b. Define the binding site on the receptor. This is typically the ATP-binding pocket of the kinase. The center of the grid box should be positioned at the center of the known binding site. c. Set the dimensions of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely. A typical grid box size is 60 x 60 x 60 Å. d. Save the grid parameter file.

4. Running the Docking Simulation: a. Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid parameters, and other docking parameters such as exhaustiveness (typically set to 8 or higher for more thorough searching). b. Open a terminal or command prompt and navigate to the directory containing AutoDock Vina and your input files. c. Execute the docking run using the following command: vina --config conf.txt --log log.txt d. The program will generate an output PDBQT file containing the predicted binding poses of the ligand and a log file (log.txt) containing the binding affinity scores (in kcal/mol) for each pose.

5. Analysis of Results: a. Visualize the docked poses of the ligand within the binding site of the receptor using a molecular graphics program. b. Analyze the interactions between the ligand and the key amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions). c. The pose with the lowest binding energy is typically considered the most favorable binding mode.

Mandatory Visualizations

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor This compound Derivative Inhibitor->Src

Caption: Src Kinase Signaling Pathway and Point of Inhibition.

Molecular_Docking_Workflow start Start prep_receptor Receptor Preparation (Src Kinase - PDB) start->prep_receptor prep_ligand Ligand Preparation (this compound derivative) start->prep_ligand grid_gen Grid Box Generation (Define Binding Site) prep_receptor->grid_gen docking Molecular Docking (AutoDock Vina) prep_ligand->docking grid_gen->docking analysis Results Analysis (Binding Poses & Affinity) docking->analysis end End analysis->end

Caption: General Workflow for Molecular Docking Studies.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-chloro-N-phenylaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-chloro-N-phenylaniline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prominent methods for the synthesis of this compound are the Ullmann condensation and the Buchwald-Hartwig amination.[1] Both are cross-coupling reactions that form a C-N bond between an aniline and an aryl halide. Alternative routes include the electrophilic chlorination of N-phenylaniline and a multi-step process involving a Suzuki coupling followed by reduction.[1]

Q2: What is the fundamental difference between the Ullmann condensation and the Buchwald-Hartwig amination for this synthesis?

A2: The primary difference lies in the catalyst system and reaction conditions. The Ullmann condensation traditionally uses a copper catalyst, often at high temperatures (frequently over 210°C) in polar aprotic solvents like DMF or N-methylpyrrolidone.[1][2] In contrast, the Buchwald-Hartwig amination employs a palladium catalyst with a phosphine ligand, generally under milder conditions and with greater functional group tolerance.[1]

Q3: Which starting materials are required for the synthesis of this compound via cross-coupling reactions?

A3: For a Buchwald-Hartwig or Ullmann reaction, you would typically use either aniline and 1-bromo-2-chlorobenzene or 2-chloroaniline and bromobenzene. The choice of reactants can be influenced by the relative reactivity of the aryl halides. Generally, aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides.[2][3]

Q4: Can I use 1,2-dichlorobenzene and aniline as starting materials?

A4: While technically possible, using 1,2-dichlorobenzene can be challenging due to the lower reactivity of aryl chlorides compared to bromides or iodides in both Ullmann and Buchwald-Hartwig reactions.[2][3] Achieving good yields may require more active catalysts, specialized ligands, and harsher reaction conditions, which could lead to side reactions.

Q5: How can the product, this compound, be purified?

A5: Common purification methods for this compound include column chromatography on silica gel and recrystallization.[4][5][6] The choice of solvent for recrystallization depends on the impurity profile but can include ethanol or heptane.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst (Buchwald-Hartwig) Ensure the palladium precatalyst is properly activated to the active Pd(0) species.[3] Use fresh, high-quality catalyst and ligands. Consider using a pre-formed active catalyst.
Inactive Catalyst (Ullmann) Traditional Ullmann reactions may require in-situ activation of copper powder, for instance, by using zinc metal to reduce copper sulfate.[2] Modern protocols may use more soluble and reactive copper salts.
Inappropriate Ligand (Buchwald-Hartwig) The choice of phosphine ligand is critical.[1] Screen a variety of ligands (e.g., XantPhos, DavePhos) to find the optimal one for your specific substrate combination.[7]
Insufficient Temperature Ullmann condensations often require high temperatures.[2] If the reaction is sluggish, cautiously increasing the temperature may improve the reaction rate. For Buchwald-Hartwig reactions, typical temperatures range from 80-100°C.[3]
Poorly Chosen Base Strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations.[3] Ensure the base is anhydrous and added under an inert atmosphere. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this might require higher temperatures.[3]
Presence of Water or Oxygen Both Buchwald-Hartwig and Ullmann reactions are sensitive to air and moisture. Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Significant Impurities

Potential Cause Troubleshooting Step
Homocoupling of Aryl Halide (Biaryl Formation) This can occur in both Ullmann and Buchwald-Hartwig reactions.[8] To minimize this, adjust the catalyst-to-ligand ratio, change the ligand, or lower the reaction temperature.
Polysubstitution (Electrophilic Chlorination Route) When using electrophilic chlorination of N-phenylaniline, the formation of di- or tri-chlorinated products is a common side reaction.[1] To minimize this, perform the reaction at a low temperature (e.g., 0-5°C) and control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride) carefully.[1]
Hydrodehalogenation (Loss of Chlorine) This can be a side reaction in palladium-catalyzed couplings. Ensure the reaction is run under strictly anaerobic conditions.
Decomposition of Starting Materials or Product The high temperatures required for some Ullmann condensations can lead to thermal decomposition. If this is suspected, consider using a more modern, milder Ullmann protocol with appropriate ligands or switch to a Buchwald-Hartwig amination.[1]

Data Presentation: Reaction Condition Comparison

Table 1: Comparison of Typical Reaction Conditions for Ullmann Condensation and Buchwald-Hartwig Amination.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu) powder, Cu(I) salts (e.g., CuI)[2]Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)[9][10]
Ligand Often ligand-free in traditional methods; modern methods may use diamines, phenanthroline, or N,N-dimethylglycine.[2][8]Biaryl monophosphine ligands (e.g., XantPhos, DavePhos, GPhos) or N-heterocyclic carbenes (NHCs).[7][10][11]
Base Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃).[5][12]Sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), potassium phosphate (K₃PO₄).[3]
Solvent High-boiling polar aprotic solvents (e.g., DMF, NMP, nitrobenzene).[2]Aprotic solvents (e.g., toluene, dioxane, THF).[9][10]
Temperature High temperatures, often > 210°C for traditional methods; milder conditions (100-130°C) with modern catalysts.[2][12]Milder temperatures, typically 80-110°C, sometimes as low as room temperature or 40°C with highly active systems.[3][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add 2-bromoaniline (1 equivalent), chlorobenzene (1.2 equivalents), and anhydrous toluene as the solvent.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via Ullmann Condensation

This protocol is based on traditional Ullmann conditions and may require high temperatures.

  • Reaction Setup: In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and a copper catalyst (e.g., copper(I) iodide, 10 mol%).

  • Solvent: Add a high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction: Heat the mixture to 150-210°C with stirring under a nitrogen atmosphere. The high temperatures are often necessary for the reaction to proceed.[2]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Acidify with HCl to precipitate the product. Filter the solid, wash with water, and then dissolve in a suitable organic solvent.

  • Purification: The intermediate N-(2-chlorophenyl)anthranilic acid is then decarboxylated by heating, often in the presence of a copper catalyst. The resulting crude this compound is then purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow_Buchwald_Hartwig Experimental Workflow for Buchwald-Hartwig Amination A 1. Reagent Preparation (Oven-dried flask, inert atmosphere) B 2. Addition of Catalyst, Ligand, Base (e.g., Pd₂(dba)₃, XantPhos, NaOtBu) A->B Under N₂/Ar C 3. Addition of Reactants & Solvent (Aniline, Aryl Halide, Toluene) B->C D 4. Heating & Stirring (80-110°C) C->D E 5. Reaction Monitoring (TLC, GC-MS) D->E Periodic sampling F 6. Quenching & Extraction (Water, Ethyl Acetate) E->F Upon completion G 7. Purification (Column Chromatography) F->G H Final Product (this compound) G->H

Caption: Workflow for Buchwald-Hartwig Amination Synthesis.

Troubleshooting_Tree Troubleshooting Low Yield in Synthesis Start Low or No Yield Observed Q1 Which reaction method? Start->Q1 BH_Path Buchwald-Hartwig Q1->BH_Path Pd-catalyzed U_Path Ullmann Q1->U_Path Cu-catalyzed BH_Q1 Check Catalyst/Ligand System BH_Path->BH_Q1 BH_A1 Use fresh catalyst/ligand Screen different ligands BH_Q1->BH_A1 BH_Q2 Check Base and Solvent BH_A1->BH_Q2 BH_A2 Ensure anhydrous conditions Use appropriate strong/weak base BH_Q2->BH_A2 BH_Q3 Check Reaction Temperature BH_A2->BH_Q3 BH_A3 Optimize temperature (80-110°C) BH_Q3->BH_A3 U_Q1 Check Temperature U_Path->U_Q1 U_A1 Increase temperature cautiously (often >150°C needed) U_Q1->U_A1 U_Q2 Check Catalyst Activity U_A1->U_Q2 U_A2 Activate Cu powder or use Cu(I) salts Consider modern ligand-assisted protocol U_Q2->U_A2 U_Q3 Check Solvent U_A2->U_Q3 U_A3 Ensure high-boiling polar aprotic solvent (e.g., DMF, NMP) U_Q3->U_A3

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Ullmann Condensation for Diarylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in the Ullmann condensation for the synthesis of diarylamines.

Frequently Asked Questions (FAQs)

Q1: My Ullmann condensation is giving a low yield of the desired diarylamine. What are the most common causes?

A1: Low yields in Ullmann condensations for diarylamine synthesis can stem from several factors. The classical version of this reaction is known for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which can lead to low yields and poor functional group tolerance.[1][2] Modern protocols have improved upon this, but issues can still arise. Key areas to investigate include:

  • Catalyst Activity: The copper source and its activation are critical. Older copper(I) iodide (CuI) may have oxidized, reducing its catalytic activity.[3]

  • Ligand Choice (or Absence): The absence of a suitable ligand often necessitates harsh reaction conditions. Modern methods utilize ligands to facilitate the reaction at lower temperatures.[2][4]

  • Reaction Conditions: Suboptimal temperature, solvent, or base can significantly impact the reaction rate and yield.[1][5][6]

  • Substrate Reactivity: The nature of the aryl halide and the amine are crucial. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[2] Electron-withdrawing groups on the aryl halide can accelerate the coupling.[2]

  • Side Reactions: Competing reactions, such as hydrodehalogenation (loss of the halogen from the aryl halide) or homocoupling of the aryl halide, can reduce the yield of the desired diarylamine.[3][7]

Q2: What is the role of a ligand in the Ullmann condensation, and how do I choose one?

A2: Ligands play a crucial role in modern Ullmann-type reactions by accelerating the catalytic cycle, allowing for milder reaction conditions (lower temperatures) and improving yields.[8] They stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps.[2]

The introduction of bidentate ligands, such as amino acids, diamines, and oxalamides, has significantly improved the efficiency and substrate scope of the Ullmann condensation.[4][9] For diarylamine synthesis, N,N-dimethylglycine and 1,10-phenanthroline are commonly used ligands.[3][10] The choice of ligand can be substrate-dependent, and screening of different ligand classes may be necessary for optimization.

Q3: Can I run the Ullmann condensation without a ligand?

A3: Yes, it is possible to perform the Ullmann condensation without an added ligand. Some modern protocols have been developed that proceed in the absence of additional ligands, particularly when using specific solvent systems like deep eutectic solvents.[1] However, these conditions may not be universally applicable to all substrates and often require higher temperatures than ligated systems.

Q4: My main side product is the dehalogenated starting material. How can I prevent this?

A4: The formation of a dehalogenated (or hydrodehalogenated) product is a common side reaction in Ullmann couplings.[3] This can occur through various pathways, including reaction with trace amounts of water or other proton sources. To minimize this side reaction:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize the Base: The choice of base can influence the extent of side reactions.

  • Use a Ligand: A suitable ligand can promote the desired C-N bond formation over the dehalogenation pathway.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Unreactive aryl halide (e.g., aryl chloride).1. Use fresh, high-purity CuI or other copper source. Consider in situ activation of copper powder.[2] 2. Incrementally increase the reaction temperature. Classical conditions can require >200°C, while modern protocols often run between 60-140°C.[1][2][6] 3. Screen different solvents (e.g., DMF, DMSO, dioxane, toluene) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[5][6][11] 4. Switch to a more reactive aryl halide (I > Br > Cl). For aryl chlorides, specialized ligand systems may be required.
Formation of Side Products (e.g., Dehalogenation, Homocoupling) 1. Presence of oxygen or moisture. 2. Reaction temperature is too high. 3. Incorrect stoichiometry.1. Deoxygenate the solvent and use an inert atmosphere (N₂ or Ar).[7] 2. Reduce the reaction temperature. 3. Use a slight excess of the amine component.[3]
Reaction Stalls 1. Catalyst decomposition. 2. Product inhibition.1. Use a ligand to stabilize the catalyst.[4] 2. Consider a higher catalyst loading or a different ligand system.
Difficulty with Purification 1. Removal of copper catalyst. 2. Separation of product from starting materials and byproducts.1. After the reaction, dilute with a suitable solvent and filter to remove insoluble copper species. An aqueous workup with an ammonia solution can also help to complex and remove copper salts. 2. Column chromatography is often required for purification.[1]

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the yield of diarylamines in the Ullmann condensation, based on literature data.

Table 1: Effect of Solvent on Diarylamine Yield

EntryAryl HalideAmineCopper SourceLigandBaseSolventTemp (°C)Yield (%)Reference
1IodobenzeneAnilineCuI (10 mol%)Nonet-BuOKDES10085[1]
2BromobenzeneAnilineCuI (10 mol%)Nonet-BuOKDES10078[1]
3IodobenzeneAnilineCu-rGO (3 mol%)NoneK₂CO₃DMF11099[11][12]
4IodobenzeneAnilineCu-rGO (3 mol%)NoneK₂CO₃THF11098[11]
5IodobenzeneAnilineCu-rGO (3 mol%)NoneK₂CO₃Toluene11079[11]

*DES: Deep Eutectic Solvent (Choline Chloride:Urea 1:2)

Table 2: Effect of Base on Diarylamine Yield

EntryAryl HalideAmineCopper SourceLigandBaseSolventTemp (°C)Yield (%)Reference
1IodobenzeneAnilineCu-rGO (3 mol%)NoneK₂CO₃DMF11099[12]
2IodobenzeneAnilineCu-rGO (3 mol%)NoneCs₂CO₃DMF11095[12]
3IodobenzeneAnilineCu-rGO (3 mol%)NoneK₃PO₄DMF11092[12]
4IodobenzeneAnilineCu-rGO (3 mol%)NoneNaOHDMF11085[12]

Experimental Protocols

Protocol 1: Ligand-Free Ullmann Condensation in Deep Eutectic Solvent

This protocol is adapted from a procedure utilizing a deep eutectic solvent (DES) as a recyclable and environmentally benign reaction medium.[1]

  • Materials:

    • Aryl halide (1.0 mmol)

    • Amine (1.2 mmol)

    • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

    • Potassium tert-butoxide (t-BuOK, 2.0 mmol)

    • Deep Eutectic Solvent (Choline chloride:urea 1:2, 2 mL)

  • Procedure:

    • To a reaction vial, add the aryl halide, amine, CuI, and t-BuOK.

    • Add the deep eutectic solvent to the vial.

    • Seal the vial and stir the mixture at 100°C for the appropriate time (monitor by TLC or GC-MS).

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate). The DES, catalyst, and base can often be recycled.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Promoted Ullmann Condensation

This protocol is a general procedure based on modern ligated Ullmann couplings.

  • Materials:

    • Aryl halide (1.0 mmol)

    • Amine (1.2 mmol)

    • Copper(I) iodide (CuI, 0.05 - 0.1 mmol, 5-10 mol%)

    • Ligand (e.g., 1,10-phenanthroline, 0.1 - 0.2 mmol)

    • Potassium phosphate (K₃PO₄, 2.0 mmol)

    • Anhydrous solvent (e.g., dioxane or toluene, 3-5 mL)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add CuI, the ligand, and K₃PO₄.

    • Add the aryl halide and the amine to the flask.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Visualizations

Ullmann_Condensation_Workflow start Start: Reaction Setup reagents Combine: Aryl Halide Amine Copper Catalyst Base (Ligand) start->reagents solvent Add Anhydrous Solvent reagents->solvent inert_atm Establish Inert Atmosphere (N2/Ar) solvent->inert_atm heating Heat to Reaction Temperature inert_atm->heating monitoring Monitor Reaction (TLC, GC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Diarylamine purification->product

Caption: General experimental workflow for the Ullmann condensation.

Troubleshooting_Logic issue issue cause cause solution solution low_yield Low Yield? inactive_catalyst Inactive Catalyst? low_yield->inactive_catalyst Yes success Improved Yield low_yield->success No harsh_conditions Suboptimal Conditions? inactive_catalyst->harsh_conditions No sol_catalyst Use Fresh Cu Source Activate Copper inactive_catalyst->sol_catalyst Yes side_reactions Side Reactions? harsh_conditions->side_reactions No sol_conditions Screen T, Solvent, Base Add Ligand harsh_conditions->sol_conditions Yes sol_side_reactions Ensure Inert Atmosphere Use Anhydrous Reagents side_reactions->sol_side_reactions Yes sol_catalyst->success sol_conditions->success sol_side_reactions->success

Caption: Troubleshooting logic for low yield in Ullmann condensation.

References

Technical Support Center: Minimizing Polysubstituted Byproducts in Aniline Chlorination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aniline chlorination. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize aniline chlorination reactions, with a focus on minimizing the formation of polysubstituted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selective aniline chlorination?

The primary challenge in the selective chlorination of aniline is controlling the regioselectivity (the position of the chlorine atom on the aromatic ring) and the degree of substitution. Aniline is a highly activated aromatic compound, making it susceptible to over-chlorination, which leads to the formation of di-, tri-, and even polychlorinated anilines. Key challenges include:

  • Polysubstitution: The first chlorine atom introduced to the aniline ring further activates it, making it more reactive towards subsequent chlorination than the starting aniline. This often results in a mixture of mono-, di-, and trichlorinated products.

  • Regioselectivity: The amino group is a strong ortho-, para-director, leading to mixtures of ortho- and para-isomers. Achieving high selectivity for a single isomer can be difficult.

  • Oxidation and Polymerization: Aniline is sensitive to oxidation, which can lead to the formation of colored, resinous byproducts, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[1]

Q2: What are the key factors that influence the selectivity of aniline chlorination?

Several factors can be manipulated to control the selectivity of aniline chlorination:

  • Nature of the Chlorinating Agent: Different chlorinating agents exhibit varying reactivity and selectivity. Milder reagents are generally preferred for selective monochlorination.

  • Stoichiometry of Reactants: Carefully controlling the molar ratio of the chlorinating agent to aniline is crucial to prevent over-chlorination.

  • Reaction Temperature: Lower temperatures generally favor higher selectivity by reducing the rate of competing side reactions.[2]

  • Solvent: The polarity and nature of the solvent can influence the reaction rate and selectivity.[3]

  • Catalyst: The use of specific catalysts can direct the chlorination to a particular position (ortho, meta, or para) and enhance the yield of the desired monochlorinated product.

  • Protecting Groups: Temporarily protecting the amino group can modulate its directing effect and prevent side reactions.

Q3: How can I monitor the progress of my aniline chlorination reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[4] By spotting the reaction mixture on a TLC plate alongside the starting aniline and, if available, the expected product(s), you can visualize the consumption of the starting material and the formation of products over time. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation of the components.[4] Staining with an appropriate reagent or visualization under UV light can help in identifying the spots.[5]

Troubleshooting Guide

This guide addresses common issues encountered during aniline chlorination and provides potential solutions.

Problem 1: Low yield of the desired monochloroaniline and a high percentage of polysubstituted byproducts.

Possible Cause Suggested Solution
Excess chlorinating agent. Carefully control the stoichiometry. Use no more than one equivalent of the chlorinating agent for monochlorination. A slow, dropwise addition of the chlorinating agent can also help maintain a low concentration and reduce over-reaction.
High reaction temperature. Perform the reaction at a lower temperature. For many chlorination reactions, cooling the reaction mixture in an ice bath (0 °C) can significantly improve selectivity.[2]
Highly reactive chlorinating agent. Consider using a milder chlorinating agent. For example, N-chlorosuccinimide (NCS) is often less aggressive than sulfuryl chloride or chlorine gas.[6]
Aniline is too activated. Use a protecting group strategy. Acetylating the amino group to form acetanilide reduces its activating effect and favors para-substitution. The acetyl group can be removed later by hydrolysis.[7]

Problem 2: Formation of a dark-colored, tarry, or resinous precipitate.

Possible Cause Suggested Solution
Oxidation of aniline. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use degassed solvents.
Presence of water. Use anhydrous solvents and reagents. The presence of even trace amounts of water can lead to the formation of oxidation products.[1] Dry the aniline and solvent before use if necessary.
Harsh reaction conditions. Avoid strong acids and high temperatures, which can promote polymerization.

Problem 3: Poor regioselectivity (mixture of ortho and para isomers).

Possible Cause Suggested Solution
Inherent directing effect of the amino group. Employ a regioselective catalyst. For high ortho-selectivity, consider using a secondary ammonium salt organocatalyst with a suitable chlorinating agent like sulfuryl chloride.[8][9] For high para-selectivity, a method using copper(II) chloride in an ionic liquid has been shown to be effective.[6]
Steric hindrance. If the ortho-position is sterically hindered by a substituent on the aniline ring, para-substitution may be favored. Conversely, a bulky protecting group on the nitrogen can favor ortho-substitution by blocking the para-position.

Experimental Protocols

Here are detailed protocols for selective monochlorination of aniline.

Protocol 1: Para-Selective Chlorination using Copper(II) Chloride in an Ionic Liquid

This method provides high regioselectivity for the para-chloroaniline.[6][10]

Materials:

  • Aniline (or substituted aniline)

  • Copper(II) chloride (CuCl₂)

  • 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)

  • Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the aniline (10 mmol), 1-hexyl-3-methylimidazolium chloride (5 mL), and copper(II) chloride (30 mmol, 3 equivalents).

  • Stir the mixture at 40 °C.

  • Monitor the reaction progress by TLC until the starting aniline is consumed (typically 4-6 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure para-chloroaniline.

Protocol 2: Ortho-Selective Chlorination using a Secondary Ammonium Salt Organocatalyst

This protocol is effective for achieving high ortho-selectivity.[8][11]

Materials:

  • N-protected aniline (e.g., N-Boc-aniline)

  • Diisopropylammonium chloride (catalyst)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected aniline (1.0 mmol) and diisopropylammonium chloride (0.1 mmol, 10 mol%) in anhydrous dichloromethane (5 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ortho-chloro-N-protected aniline.

  • The protecting group can be removed under appropriate conditions (e.g., acid hydrolysis for N-Boc) to yield the free ortho-chloroaniline.

Protocol 3: Selective Para-Chlorination via N-Acetylation

This classic method uses a protecting group to control selectivity.[7][12]

Part A: Acetylation of Aniline

  • In a flask, dissolve aniline (10 mmol) in a mixture of glacial acetic acid (10 mL) and acetic anhydride (12 mmol).

  • Heat the mixture under reflux for 30 minutes.

  • Pour the hot mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from ethanol/water to obtain pure acetanilide.

Part B: Chlorination of Acetanilide

  • Dissolve the dried acetanilide (8 mmol) in glacial acetic acid (15 mL).

  • Cool the solution in an ice bath.

  • Slowly add a solution of chlorine in acetic acid (prepared by bubbling chlorine gas through cold acetic acid) or use sulfuryl chloride (8 mmol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water (100 mL).

  • Collect the precipitated p-chloroacetanilide by vacuum filtration and wash with water.

Part C: Hydrolysis of p-Chloroacetanilide

  • Suspend the p-chloroacetanilide (7 mmol) in a mixture of ethanol (15 mL) and concentrated hydrochloric acid (10 mL).

  • Heat the mixture under reflux for 1-2 hours until the solid dissolves.

  • Cool the solution and neutralize it with a concentrated sodium hydroxide solution.

  • Extract the p-chloroaniline with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain p-chloroaniline.

Data Presentation

Table 1: Comparison of Product Distribution in Aniline Chlorination under Various Conditions

Chlorinating AgentCatalyst/AdditiveSolventTemp (°C)Aniline:Reagent Ratioortho (%)para (%)di/poly (%)Reference
CuCl₂-[HMIM]Cl401:3~2.5~91~6.5[6]
SO₂Cl₂Diisopropylammonium chlorideDCM01:1.1>95<5Trace[8]
Chlorine (in AcOH)-Acetic Acid<101:1 (on acetanilide)MinorMajorMinor[7]
NCS-AcetonitrileReflux1:3--88 (trichloro)[1]

Note: Yields and ratios are approximate and can vary based on specific substrate and reaction conditions.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Corrective Actions Problem Poor Yield / Selectivity in Aniline Chlorination Analysis Analyze Reaction Outcome (TLC, GC-MS, NMR) Problem->Analysis Polysubstitution High Polysubstitution Analysis->Polysubstitution Identify dominant issue Low_Selectivity Low Regioselectivity Analysis->Low_Selectivity Byproducts Resinous Byproducts Analysis->Byproducts Sol_Poly Reduce Reactivity: - Lower Temperature - Slower Addition - Milder Reagent - Use Protecting Group Polysubstitution->Sol_Poly Sol_Selectivity Control Regioselectivity: - Use Regioselective Catalyst - Steric Control (Substituents) - Protecting Group Strategy Low_Selectivity->Sol_Selectivity Sol_Byproducts Improve Reaction Conditions: - Use Anhydrous Solvents - Inert Atmosphere - Avoid Strong Acids/Heat Byproducts->Sol_Byproducts Optimization Reaction Optimization & Re-analysis Sol_Poly->Optimization Sol_Selectivity->Optimization Sol_Byproducts->Optimization

Caption: Troubleshooting workflow for minimizing polysubstituted byproducts in aniline chlorination.

Selectivity_Factors cluster_factors Influencing Factors cluster_products Reaction Products Aniline Aniline Reagent Chlorinating Agent (e.g., SO2Cl2, NCS, CuCl2) Catalyst Catalyst (e.g., Organocatalyst, Metal Salt) Conditions Reaction Conditions (Temp, Solvent, Stoichiometry) Protecting_Group Protecting Group (e.g., Acetyl) Ortho ortho-Chloroaniline Reagent->Ortho Para para-Chloroaniline Reagent->Para Poly Polychloroanilines Reagent->Poly Catalyst->Ortho Catalyst->Para Conditions->Ortho Conditions->Para Conditions->Poly Protecting_Group->Para

Caption: Key factors influencing the product distribution in aniline chlorination.

References

Technical Support Center: Purification of Crude 2-chloro-N-phenylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-chloro-N-phenylaniline via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly: Insufficient time for nucleation and crystal growth. 3. Supersaturation: The solution is supersaturated, but crystallization has not been initiated.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Ensure slow cooling by allowing the flask to cool to room temperature on a benchtop, insulated from cold surfaces, before moving to an ice bath. 3. Induce crystallization by:     a. Scratching the inside of the flask with a glass rod at the surface of the solution.     b. Adding a seed crystal of pure this compound.
Oily precipitate forms instead of crystals. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities. 1. Switch to a lower-boiling point solvent in which the compound is also soluble at elevated temperatures. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 3. Consider pre-purification by another method, such as column chromatography, if the crude product is highly impure.
Low recovery of purified product. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is too warm. 1. Minimize the amount of hot solvent used to dissolve the crude product. After filtration, the mother liquor can be concentrated and cooled to obtain a second crop of crystals. 2. Use a pre-heated funnel and flask for hot filtration. Add a small excess of hot solvent before filtering to prevent premature crystallization. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored. Presence of colored impurities. 1. Add a small amount of activated charcoal to the hot solution before filtration. Boil the solution with the charcoal for a few minutes to allow for adsorption of the impurities. 2. Be cautious not to add too much charcoal, as it can also adsorb the desired product.
Purity of the recrystallized product is still low. 1. Inappropriate solvent choice: The impurities have similar solubility profiles to the product in the chosen solvent. 2. Crystallization occurred too quickly: Impurities were trapped within the crystal lattice.1. Perform solvent screening to find a solvent that dissolves the impurities well at all temperatures but the product only at elevated temperatures. A mixed solvent system may be necessary. 2. Ensure slow cooling to allow for the formation of well-ordered crystals that exclude impurities.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the properties of similar diarylamines, suitable solvents to screen include ethanol, methanol, toluene, or a mixed solvent system such as benzene/petroleum ether.[1] A patent for the purification of a similar compound, 2-chloro-1,4-phenylenediamine, successfully utilized toluene.[2]

Q2: How do I choose between a single solvent and a mixed solvent system?

A2: A single solvent is generally preferred for its simplicity. However, if a single solvent that meets the solubility criteria cannot be found, a mixed solvent system is a good alternative. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude product is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then reheated until clear and allowed to cool slowly.

Q3: What are the likely impurities in my crude this compound?

A3: Common impurities depend on the synthetic route used. For the Ullmann condensation, impurities may include unreacted starting materials (e.g., aniline, 2-chlorobenzoic acid) and side-products like diaryl ethers.[3][4] In the Buchwald-Hartwig amination, residual catalyst, ligands, and unreacted starting materials are common impurities.[5]

Q4: How can I improve the crystal size?

A4: Larger crystals are often purer. To obtain larger crystals, ensure the solution cools as slowly as possible. An insulated container or a Dewar flask can be used to slow down the cooling process. Avoid disturbing the solution as it cools.

Q5: The melting point of my recrystallized product is still broad. What should I do?

A5: A broad melting point range indicates the presence of impurities. A second recrystallization is often necessary to achieve high purity. Ensure that the crystals are completely dry before measuring the melting point, as residual solvent can also depress and broaden the melting point range.

Quantitative Data

SolventBoiling Point (°C)Solubility (Hot)Solubility (Cold)Suitability
Ethanol 78GoodModeratePotentially suitable, may require a second crop for good recovery.
Methanol 65GoodModerateSimilar to ethanol, but its lower boiling point can be advantageous.[1]
Toluene 111GoodPoorA promising candidate due to the significant temperature-dependent solubility of similar compounds.[2]
Hexane 69PoorVery PoorLikely a poor solvent for initial dissolution but could be used as an anti-solvent in a mixed solvent system.
Water 100InsolubleInsolubleNot a suitable solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene or Ethanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent. For this example, toluene is used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot toluene until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a short-stemmed funnel. Place a fluted filter paper in the funnel. Filter the hot solution by gravity to remove any insoluble impurities (and activated charcoal if used). Work quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The final product should be a crystalline solid.

Visualizations

Troubleshooting Workflow

G Troubleshooting Recrystallization start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals_form Crystals Formed? cool->crystals_form oil_out Oiling Out cool->oil_out no_crystals No Crystals crystals_form->no_crystals No collect Collect Crystals crystals_form->collect Yes too_much_solvent Too much solvent? no_crystals->too_much_solvent reheat Reheat, add more solvent, cool slower oil_out->reheat low_yield Low Yield check_mother_liquor Check mother liquor, concentrate for 2nd crop low_yield->check_mother_liquor impure Impure Product recrystallize_again Recrystallize again with different solvent or slower cooling impure->recrystallize_again collect->low_yield end Pure Product collect->end end->impure supersaturated Induce Crystallization (scratch, seed) too_much_solvent->supersaturated No boil_off Boil off excess solvent too_much_solvent->boil_off Yes supersaturated->cool boil_off->cool reheat->cool recrystallize_again->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Logical Relationship of Purification Steps

G Recrystallization Workflow A 1. Solvent Selection B 2. Dissolution of Crude Product in Hot Solvent A->B C 3. Hot Gravity Filtration (Removes insoluble impurities) B->C D 4. Slow Cooling of Filtrate C->D E 5. Crystal Formation D->E F 6. Vacuum Filtration (Isolates crystals from soluble impurities) E->F G 7. Washing with Cold Solvent F->G H 8. Drying G->H I Pure this compound H->I

References

Technical Support Center: Optimization of Solvent Systems for Diarylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in diarylamine synthesis. The information is designed to help overcome common challenges related to solvent system optimization and improve reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during diarylamine synthesis, with a focus on the role of the solvent system.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inappropriate Solvent Polarity: The solvent may not effectively dissolve reactants or stabilize transition states. For instance, in some nitrosonium-initiated C-N bond formations, polar aprotic solvents like methanol, diethyl ether, THF, and DMF can lead to reaction failure.[1]Solvent Screening: Test a range of solvents with varying polarities. For nitrosonium-initiated reactions, dichloromethane has been shown to be effective.[1] In Ullmann-type reactions, polar aprotic solvents like DMF or the use of deep eutectic solvents can be beneficial.[2][3][4] For some Buchwald-Hartwig aminations, nonpolar solvents such as toluene or xylene may be optimal.[5]
Poor Reagent Solubility: One or more of the starting materials may not be sufficiently soluble in the chosen solvent at the reaction temperature.Solvent Selection: Choose a solvent known to dissolve the reactants. For challenging substrates, consider using co-solvents or solvent systems with higher boiling points to increase solubility.[6][7][8][9] In some cases, "green" solvents like vegetable oils have been shown to be effective for Buchwald-Hartwig aminations.[10]
Solvent-Reactant Side Reactions: The solvent may be reacting with the starting materials, catalyst, or intermediates. For example, some reactive solvents can compete in the reaction, leading to by-products.[11]Use of Inert Solvents: Switch to a more inert solvent that is less likely to participate in the reaction. Dichloromethane and toluene are often good starting points for various coupling reactions.[1][11]
Formation of Significant By-products Solvent-Promoted Side Reactions: The solvent can influence the reaction pathway, favoring the formation of undesired products.Solvent Optimization: Systematically screen different solvents to identify one that minimizes by-product formation. For instance, in a desulfinylative Smiles rearrangement, DMF was found to be the most effective solvent.[6][7][8][9]
Reaction Temperature Too High: High temperatures in certain solvents can lead to decomposition or side reactions.Solvent and Temperature Adjustment: Select a solvent with a suitable boiling point that allows for optimal reaction temperature without promoting side reactions. Traditional Ullmann reactions often require high-boiling polar solvents and high temperatures.[3]
Difficulty in Product Isolation/Purification High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove during workup.[11]Solvent Swap: If a high-boiling solvent is necessary for the reaction, consider a solvent swap to a lower-boiling solvent before purification.[6][8]
Product Precipitation/Crystallization Issues: The choice of solvent can affect the physical form of the product, making isolation challenging.Solvent System for Crystallization: After the reaction, screen different solvent/anti-solvent systems to find optimal conditions for product crystallization or precipitation.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the outcome of a diarylamine synthesis?

A1: Solvent polarity plays a crucial role in diarylamine synthesis by influencing reactant solubility, the stability of intermediates and transition states, and the overall reaction rate. In polar solvents, charged intermediates and transition states are stabilized, which can accelerate reactions like the Ullmann condensation.[3][4] However, for other reactions, such as certain Buchwald-Hartwig aminations, nonpolar solvents may be preferred to avoid deactivation of the catalyst.[12] For instance, in a study on nitrosonium-initiated C-N bond formation, dichloromethane (a nonpolar aprotic solvent) gave a 66% yield, while polar solvents like methanol and DMF resulted in no product.[1]

Q2: What are some recommended starting solvents for screening in a new diarylamine synthesis?

A2: A good starting point for solvent screening includes a selection of solvents with varying properties:

  • Aprotic Polar: DMF, DMSO[6][7][8][9][13]

  • Aprotic Nonpolar: Toluene, Dichloromethane (DCM)[1][5]

  • Ethereal: THF, Dioxane[1]

  • Protic: (with caution, as they can interfere with some catalysts and bases) Isopropanol, t-Butanol

The choice should be guided by the specific reaction type. For example, DMF is often effective in desulfinylative Smiles rearrangements[6][7][8][9], while toluene is common for Buchwald-Hartwig aminations.

Q3: Are "green" or unconventional solvents a viable option for diarylamine synthesis?

A3: Yes, there is growing interest in using more environmentally friendly solvents. Deep eutectic solvents (DESs) have been successfully used in Cu-catalyzed Ullmann amine synthesis, offering a recyclable and benign reaction medium.[2] Additionally, food-grade and waste vegetable oils have been shown to be excellent green solvents for Buchwald-Hartwig amination.[10]

Q4: Can the choice of solvent affect the efficiency of my catalyst?

A4: Absolutely. The solvent can significantly impact the catalyst's activity and stability. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the solvent can influence the coordination of ligands to the metal center and the stability of catalytic intermediates.[12] For example, in some cases, polar solvents can coordinate to the palladium catalyst, creating an overly stable resting state and inhibiting the catalytic cycle.[12]

Q5: My reaction is not working in common solvents. What should I try next?

A5: If standard solvents fail, consider the following:

  • Co-solvents: A mixture of solvents can sometimes provide the desired properties of solubility and reactivity. The addition of water as a co-solvent has been explored in some systems.[6][7][8][9]

  • High-Boiling Point Solvents: For reactions requiring high temperatures, consider solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), which are traditionally used in Ullmann condensations.[3]

  • Solvent-Free Conditions: In some cases, mechanochemistry (ball milling) can be used to perform the reaction without a solvent.[14]

Data on Solvent Effects in Diarylamine Synthesis

The following tables summarize quantitative data from various studies on the effect of solvents on reaction yield.

Table 1: Solvent Optimization for Nitrosonium-Initiated Diarylamine Formation [1]

SolventYield (%)
Dichloromethane (CH₂Cl₂)66
TolueneModest
Acetic AcidModest
Methanol (MeOH)0
Diethyl Ether (Et₂O)0
Tetrahydrofuran (THF)0
Dimethylformamide (DMF)0

Table 2: Solvent Screening for Desulfinylative Smiles Rearrangement [6][7][8][9]

SolventYield (%)
DMF74
DMSO65
Dioxane58
Toluene45
MeCN33
THF21

Table 3: Solvent Effects on Ullmann Coupling Reaction Yield [4]

SolventC-C Coupling Yield (%)
DMF99
THF98
Water97
Toluene79
Benzene68

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Nitrosonium-Initiated C-N Bond Formation [1][15]

  • To a solution of the arene (1.0 mmol) and trifluoroacetic acid (TFA, 0.5 mL) in the solvent to be tested (1.0 mL) at 0 °C, add sodium nitrate (1.0 mmol).

  • Stir the reaction mixture at room temperature for 3 hours under an air atmosphere.

  • Add iron powder (10 mmol), acetic acid (1 mL), and water (0.5 mL) to the reaction mixture.

  • Stir the resulting mixture at 50 °C for 3 hours.

  • After cooling to room temperature, quench the reaction and extract the product.

  • Analyze the yield by ¹H NMR using an internal standard.

Protocol 2: General Procedure for Solvent Optimization in a Desulfinylative Smiles Rearrangement [6][7][8][9]

  • To a solution of the sulfinamide (0.2 mmol) in the chosen solvent (2 mL), add the base (e.g., LiOH, 6 equivalents).

  • Heat the reaction mixture at 60 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.

  • Purify the crude product by flash chromatography.

Visual Guides

The following diagrams illustrate key workflows and relationships in the optimization of solvent systems for diarylamine synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_solvent Solvent Optimization cluster_analysis Analysis & Iteration cluster_outcome Final Outcome Reactants Select Reactants (Aryl Halide & Amine) Catalyst Choose Catalyst System (e.g., Pd or Cu based) Reactants->Catalyst Base Select Base Catalyst->Base Solvent_Screen Screen Solvents (Polar, Nonpolar, etc.) Base->Solvent_Screen Temp_Opt Optimize Temperature Solvent_Screen->Temp_Opt Reaction_Monitoring Monitor Reaction (TLC, LC-MS) Temp_Opt->Reaction_Monitoring Yield_Purity Determine Yield & Purity (NMR, Chromatography) Reaction_Monitoring->Yield_Purity Troubleshoot Troubleshoot Issues (Low Yield, By-products) Yield_Purity->Troubleshoot If issues exist Optimized_Protocol Optimized Protocol Yield_Purity->Optimized_Protocol If successful Troubleshoot->Solvent_Screen Iterate

Caption: Experimental workflow for optimizing diarylamine synthesis.

Troubleshooting_Logic Start Low/No Yield Check_Solubility Are reactants soluble? Start->Check_Solubility Change_Solvent Change Solvent (Higher Polarity/Aprotic) Check_Solubility->Change_Solvent No Check_Side_Reactions Evidence of by-products? Check_Solubility->Check_Side_Reactions Yes Increase_Temp Increase Temperature Change_Solvent->Increase_Temp Increase_Temp->Check_Side_Reactions Inert_Solvent Switch to Inert Solvent (e.g., Toluene, DCM) Check_Side_Reactions->Inert_Solvent Yes Optimize_Catalyst Re-evaluate Catalyst/Ligand Check_Side_Reactions->Optimize_Catalyst No Success Improved Yield Inert_Solvent->Success Optimize_Catalyst->Success

Caption: Troubleshooting logic for low-yield diarylamine synthesis.

References

Addressing common side reactions in the synthesis of 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-phenylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, and the copper-catalyzed Ullmann condensation.[1] The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader functional group tolerance.

Q2: What are the typical starting materials for these syntheses?

A2: For the Buchwald-Hartwig amination, the common starting materials are 2-chloroaniline and a phenyl electrophile such as bromobenzene or phenyl triflate, or alternatively, aniline and a 2-chlorophenyl electrophile. For the Ullmann condensation, 2-chloroaniline and bromobenzene are frequently used.

Q3: What are the major side reactions to be aware of during the synthesis of this compound?

A3: In the Buchwald-Hartwig amination , a primary side reaction is the hydrodehalogenation of the aryl halide starting material, which leads to the formation of aniline or chlorobenzene, respectively. Another potential side product is the formation of diarylamine species from the coupling of the product with another molecule of the aryl halide.

In the Ullmann condensation , common side reactions include the formation of symmetrical biaryl compounds through the homocoupling of the aryl halides (e.g., biphenyl from bromobenzene). Due to the harsh reaction conditions often required, thermal decomposition of reactants or products can also occur.

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, selecting a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is key. Common solvent systems include ethanol, or mixtures like hexane/ethyl acetate. Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is also a highly effective purification method.[1]

Troubleshooting Guides

Buchwald-Hartwig Amination

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst and phosphine ligand are not degraded. Use a fresh batch of catalyst and ligand. Consider using a pre-formed palladium-ligand complex for better consistency.
Inappropriate Ligand The choice of phosphine ligand is critical. For aryl chlorides, bulky, electron-rich phosphine ligands are often required. Screen different ligands (e.g., XPhos, SPhos, BrettPhos) to find the optimal one for your specific substrate combination.
Incorrect Base The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used. Ensure the base is anhydrous and added in the correct stoichiometry.
Solvent Issues The reaction is sensitive to the solvent. Toluene, dioxane, and THF are common choices. Ensure the solvent is anhydrous and degassed to remove oxygen, which can deactivate the catalyst.
Low Reaction Temperature While Buchwald-Hartwig reactions are milder than Ullmann condensations, they often still require elevated temperatures (typically 80-110 °C). Ensure the reaction is heated to the appropriate temperature.

Issue 2: Significant Formation of Hydrodehalogenation Byproduct

Possible Cause Troubleshooting Steps
Presence of Water Traces of water in the reaction can lead to hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried.
Ligand Choice Some ligands are more prone to promoting hydrodehalogenation. Consider switching to a different phosphine ligand.
Excess Base or Amine An excess of base or the amine nucleophile can sometimes contribute to this side reaction. Use a precise stoichiometry of reagents.
Ullmann Condensation

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Inactive Copper Catalyst The activity of the copper catalyst is crucial. Use freshly prepared or activated copper powder. Copper(I) salts like CuI are often more effective than copper metal.
High Reaction Temperature Leading to Decomposition Ullmann reactions often require high temperatures (>150 °C), which can lead to decomposition. Optimize the temperature to find a balance between reaction rate and product stability.
Inappropriate Solvent High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used. The choice of solvent can significantly impact the reaction outcome.
Insufficient Reaction Time Ullmann condensations can be slow. Ensure the reaction is allowed to proceed for a sufficient amount of time, monitoring by TLC or GC.

Issue 2: Formation of Symmetrical Biaryl Byproducts

Possible Cause Troubleshooting Steps
Homocoupling of Aryl Halide This is an inherent side reaction in Ullmann condensations. Using a stoichiometric excess of the amine component can sometimes favor the desired cross-coupling reaction.
Catalyst Loading The amount of copper catalyst can influence the ratio of cross-coupling to homocoupling. Optimize the catalyst loading to maximize the yield of the desired product.

Experimental Protocols

A detailed experimental protocol for the Buchwald-Hartwig amination synthesis of this compound is provided below.

Buchwald-Hartwig Amination Protocol

  • Reagents:

    • 2-chloroaniline (1.0 equiv)

    • Bromobenzene (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, Xantphos, and sodium tert-butoxide.

    • Add anhydrous toluene to the flask, followed by 2-chloroaniline and bromobenzene.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound.

Data Presentation

The following table summarizes typical yields for the synthesis of this compound under various conditions. Please note that these are representative values and actual yields may vary depending on the specific experimental setup and purity of reagents.

Reaction Type Catalyst/Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
Buchwald-HartwigPd(OAc)₂ / XantphosNaOtBuToluene11012-2485-95
Buchwald-HartwigPd₂(dba)₃ / BrettPhosLHMDSDioxane1008-1690-98
UllmannCuIK₂CO₃DMF15024-4860-75
UllmannCu PowderK₃PO₄NMP18036-7255-70

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis of this compound and a troubleshooting decision tree.

Buchwald_Hartwig_Workflow reagents 1. Add Pd Catalyst, Ligand, and Base to Flask solvents 2. Add Anhydrous Solvent and Reactants reagents->solvents reaction 3. Heat Reaction Mixture under Inert Atmosphere solvents->reaction monitoring 4. Monitor Reaction by TLC/GC reaction->monitoring workup 5. Quench, Extract, and Dry monitoring->workup purification 6. Purify by Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Troubleshooting_Tree start Low Yield of This compound check_catalyst Check Catalyst/Ligand Activity and Loading start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions side_products Analyze for Side Products (GC-MS/NMR) start->side_products optimize_reagents Optimize Catalyst/Ligand, Use Anhydrous Conditions check_catalyst->optimize_reagents optimize_conditions Screen Different Bases, Solvents, and Optimize Temperature check_conditions->optimize_conditions hydrodehalogenation Hydrodehalogenation Product Detected side_products->hydrodehalogenation homocoupling Homocoupling Product Detected side_products->homocoupling hydrodehalogenation->optimize_reagents Address Moisture adjust_stoichiometry Adjust Reactant Stoichiometry homocoupling->adjust_stoichiometry

Caption: Troubleshooting decision tree for low product yield.

References

How to remove catalyst residue from 2-chloro-N-phenylaniline product

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with catalyst residue in 2-chloro-N-phenylaniline synthesis. The synthesis of this compound often relies on palladium-catalyzed (e.g., Buchwald-Hartwig amination) or copper-catalyzed (e.g., Ullmann condensation) cross-coupling reactions, which can lead to metal contamination in the final product.[1] Removing these residues is critical to prevent interference in downstream applications and to meet regulatory standards for elemental impurities.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst residues I need to remove from my this compound product? A1: The most common metallic residues originate from the cross-coupling catalysts used in synthesis. These are typically palladium (from reactions like Buchwald-Hartwig, Suzuki, or Heck) and copper (from Ullmann condensations).[1]

Q2: Why is it essential to remove these metal residues? A2: Residual metals can be toxic and are strictly regulated in active pharmaceutical ingredients (APIs) by guidelines such as the ICH Q3D for elemental impurities.[2] Furthermore, they can have a detrimental impact on downstream chemistry, poisoning other catalysts or causing unwanted side reactions.[2]

Q3: What is the most effective single method for removing palladium residue? A3: Metal scavengers, which are silica or polymer-based materials functionalized with metal-binding groups (e.g., thiols, amines), are generally the most effective and selective method.[3][4] They can reduce palladium levels from hundreds of parts-per-million (ppm) to below 10 ppm in a single treatment.[5]

Q4: Is activated carbon a viable, low-cost alternative to specialized metal scavengers? A4: Yes, activated carbon is a widely used and cost-effective adsorbent for removing palladium.[2][6] While it may sometimes be less selective than functionalized scavengers, it is highly effective and can remove over 98% of palladium under optimized conditions.[6][7]

Q5: Can I rely on standard purification techniques like column chromatography or recrystallization? A5: While these techniques are fundamental, they may not be sufficient on their own. Column chromatography can remove a significant portion of palladium (~90%), but a polishing step with a scavenger is often needed to reach very low levels (<50 ppm).[8] Recrystallization can purify the product, but it is sometimes unreliable for metal removal and can even concentrate impurities within the crystal lattice.[5]

Troubleshooting Guide

Problem: My final product has high palladium levels (>100 ppm) even after flash column chromatography.

  • Possible Cause: The palladium species may be co-eluting with your product. This can happen if the palladium is complexed with phosphine ligands or the product itself, making it more soluble in the mobile phase.

  • Solution: Implement a post-chromatography scavenging step. Dissolve the purified product in a suitable solvent (e.g., Toluene, Ethyl Acetate) and treat it with a thiol-functionalized silica scavenger (like Si-TMT) or activated carbon. This combination is highly effective for achieving low palladium levels.[8]

Problem: I am losing a significant amount of my product during the scavenging process.

  • Possible Cause: The product may be adsorbing to the scavenger material (activated carbon or silica). This is more likely if your product has polar functional groups that can interact with the scavenger's surface.

  • Solution:

    • Reduce the amount of scavenger: Use the minimum amount of scavenger necessary. Perform a small-scale experiment to determine the optimal loading.

    • Optimize the solvent: Use a more polar solvent during scavenging, which can help minimize non-specific binding of your product by keeping it fully solvated.

    • Thoroughly wash the scavenger: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product. Combine the washings with the filtrate.

Problem: Activated carbon treatment is removing the color, but palladium levels remain high.

  • Possible Cause: The type of activated carbon and the treatment conditions are not optimized. The ability of carbon to remove metals depends on its surface area, pore structure, and surface chemistry.[9]

  • Solution:

    • Select a specialized carbon: Use activated carbon specifically designed for metal removal (e.g., Shirasagi ANOX-1).[6] These often have modified surfaces that are more effective for scavenging metals.

    • Increase contact time and temperature: Stir the solution with activated carbon for a longer period (e.g., 2-4 hours) or gently heat the mixture, as adsorption can be temperature-dependent.[9]

    • Check the pH: The pH of the solution can influence the charge of the metal species and the carbon surface, affecting adsorption efficiency. An acidic pH (e.g., pH=2) has been shown to be optimal in some cases.[7]

Data Presentation

Table 1: Comparison of Common Catalyst Removal Methods

MethodTypical Efficiency (Pd Removal)ProsCons
Metal Scavengers >98% (often to <10 ppm)[5]High selectivity and efficiency; works under mild conditions.[3]Higher cost compared to other methods.
Activated Carbon >95%[7]Low cost; effective for various metals; also removes color/impurities.[6][10]Can be less selective; may require optimization (time, temp, pH).[7][9]
Column Chromatography ~90%[8]Good for bulk removal and general purification.May not be sufficient to reach very low ppm levels; co-elution is possible.[8]
Recrystallization VariableCan provide a highly pure crystalline product.Unreliable for metal removal; can trap impurities; potential for product loss.[5]
Filtration (Celite) VariableSimple and fast for removing insoluble catalyst particles.[11][12]Ineffective against soluble or colloidal metal species.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

  • Dissolution: Dissolve the crude or partially purified this compound in an appropriate organic solvent (e.g., Ethyl Acetate, Toluene, THF) to a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., ISOLUTE® Si-TMT, SiliaMetS® Thiol) to the solution. A typical loading is 3-5 equivalents relative to the initial catalyst loading. If the catalyst loading is unknown, start with 5-10 wt% of scavenger relative to the product mass.

  • Stirring: Stir the mixture at room temperature for 4-16 hours.[13] Gentle heating (40-50 °C) can sometimes accelerate the process, but room temperature is often sufficient.

  • Filtration: Remove the scavenger by filtering the mixture through a pad of Celite.

  • Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Toluene, Methanol, Ethyl Acetate).

  • Carbon Addition: Add powdered activated carbon to the solution. A typical starting point is 0.25-1.0 wt% relative to the product mass.[2]

  • Stirring: Stir the suspension vigorously for 1.5-3 hours at room temperature.[2][7] Monitor the progress by taking small aliquots, filtering, and analyzing for palladium content if possible.

  • Filtration: Filter the mixture through a pad of Celite to completely remove the fine carbon particles. It is crucial to ensure no carbon passes through, as this can contaminate the final product.

  • Washing: Wash the Celite/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

Visualizations

Workflow cluster_0 Purification Workflow crude Crude Product (this compound) filtration Filtration through Celite (Removes insoluble Pd(0)) crude->filtration analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 chromatography Flash Column Chromatography analysis1->chromatography > 200 ppm scavenging Scavenging Step (Activated Carbon or Scavenger Resin) analysis1->scavenging < 200 ppm analysis2 Analyze Pd Content chromatography->analysis2 analysis2->scavenging > 50 ppm final_product Final Pure Product (<10 ppm Pd) analysis2->final_product < 50 ppm scavenging->final_product

Caption: General workflow for removing catalyst residue from the final product.

Troubleshooting cluster_1 Troubleshooting Guide cluster_soluble Soluble Catalyst cluster_insoluble Insoluble Catalyst start High Catalyst Residue After Initial Purification? scavenger Use Metal Scavenger (e.g., Si-TMT) start->scavenger Yes carbon Use Activated Carbon start->carbon Yes celite Ensure Fine Filtration (e.g., Celite Pad) start->celite No (Particulates visible) combo Combine Chromatography + Scavenging scavenger->combo carbon->combo solvent Change Solvent to Precipitate Catalyst celite->solvent

Caption: Decision tree for troubleshooting high levels of catalyst residue.

References

Stability issues of 2-chloro-N-phenylaniline under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-chloro-N-phenylaniline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is known to be sensitive to air and light.[1] For optimal stability, it should be stored in a dark place under an inert atmosphere at room temperature.[2] Like many aniline derivatives, it can undergo oxidation and may darken upon exposure to air and light.[1]

Q2: Why is it crucial to perform stability studies on this compound?

A2: Stability studies are essential to understand how the quality of a substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[3][4] For drug development professionals, these studies, particularly forced degradation studies, are a regulatory requirement to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4][5][6][7] This information is critical for determining appropriate storage conditions, shelf-life, and ensuring the safety and efficacy of any potential drug product.[4]

Q3: What are the typical stress conditions used to evaluate the stability of a compound like this compound?

A3: Forced degradation studies typically expose the compound to stress conditions that include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[3][5][8] The goal is to achieve a target degradation of 5-20% to provide meaningful data for developing and validating stability-indicating methods.[5][9]

Q4: Are there any known degradation products of this compound?

A4: The publicly available scientific literature does not specify the degradation products of this compound under forced degradation conditions. General degradation pathways for similar molecules, like diphenylamine, can involve oxidation and the formation of colored impurities.[10] Biodegradation of diphenylamine has been shown to produce aniline and catechol.[11] Identifying the specific degradants of this compound would require experimental analysis, such as mass spectrometry, following forced degradation studies.

Troubleshooting Guides

Issue 1: No degradation or minimal degradation is observed under stress conditions.

  • Question: I have subjected this compound to the recommended stress conditions, but I am seeing less than 5% degradation. What should I do?

  • Answer: If minimal degradation is observed, the stress conditions may not be stringent enough. Consider the following adjustments:

    • Increase the concentration of the stressor: For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[8]

    • Increase the temperature: For thermal and hydrolytic studies, increasing the temperature in increments (e.g., 10°C) can accelerate degradation.[4]

    • Extend the exposure time: If increasing the concentration or temperature is not feasible or desirable, extending the duration of the study can also lead to greater degradation.

    • For poorly soluble compounds: Ensure that the compound is adequately dissolved or suspended in the stress medium. The use of a co-solvent may be necessary, but it should be inert to the stress conditions.[9]

Issue 2: Excessive degradation (more than 20%) is observed.

  • Question: My experiment resulted in over 20% degradation of this compound, making it difficult to analyze the primary degradation products. How can I avoid this?

  • Answer: Excessive degradation can be addressed by making the stress conditions milder. Consider these steps:

    • Decrease the concentration of the stressor: Use a lower concentration of acid, base, or oxidizing agent.

    • Lower the temperature: Reducing the temperature of thermal or hydrolytic stress studies will slow down the degradation rate.

    • Reduce the exposure time: Shorter time points should be included in your experimental design to capture the desired 5-20% degradation window.

Issue 3: Poor mass balance in the analytical results.

  • Question: After analysis by HPLC, the sum of the assay of this compound and the area of the degradation products is not close to 100%. What could be the cause?

  • Answer: Poor mass balance can indicate several issues:

    • Non-chromophoric degradants: Some degradation products may not have a UV chromophore and will be invisible to a UV detector. Using a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) can help identify such compounds.

    • Volatile degradants: The degradation process may have produced volatile compounds that are lost during sample preparation or analysis.

    • Precipitation: The degradants may not be soluble in the analytical mobile phase and could have precipitated.

    • Co-elution: The peak for a degradation product might be co-eluting with the parent compound or another impurity. A thorough peak purity analysis is recommended.

    • Inappropriate wavelength: The analytical wavelength used might not be optimal for detecting all degradation products. Analysis at multiple wavelengths or using a photodiode array (PDA) detector can be beneficial.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on the solubility and reactivity of the compound.

General Procedure for Sample Preparation

For solution-state studies, prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[8] Due to its low aqueous solubility, a co-solvent such as acetonitrile or methanol may be required. An inert co-solvent should be chosen to avoid interference with the degradation process.[9]

Forced Degradation Conditions
Degradation Type Stress Conditions Recommended Time Points
Acid Hydrolysis 0.1 M - 1 M HCl at 60-80°C0, 2, 4, 8, 12, 24 hours
Base Hydrolysis 0.1 M - 1 M NaOH at 60-80°C0, 2, 4, 8, 12, 24 hours
Oxidative Degradation 3% - 30% H₂O₂ at room temperature0, 2, 4, 8, 12, 24 hours
Thermal Degradation Solid-state at 80°C; Solution at 80°C0, 1, 3, 7, 14 days
Photolytic Degradation Solid-state and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.As per ICH Q1B guidelines

Note: The exact conditions should be optimized to achieve 5-20% degradation.[5][9]

Detailed Methodologies

1. Acid and Base Hydrolysis:

  • To a solution of this compound, add an equal volume of the acidic (0.2 M - 2 M HCl) or basic (0.2 M - 2 M NaOH) solution to achieve the target final concentration of the stressor.

  • Incubate the samples at the desired temperature (e.g., 60°C or 80°C).

  • At each time point, withdraw an aliquot and neutralize it. For acid-stressed samples, neutralize with an equivalent amount of NaOH. For base-stressed samples, neutralize with an equivalent amount of HCl.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

2. Oxidative Degradation:

  • To a solution of this compound, add the hydrogen peroxide solution to achieve the target concentration (e.g., 3%).

  • Keep the sample at room temperature and protected from light.

  • At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

3. Thermal Degradation:

  • For solid-state analysis, place the powdered compound in a controlled temperature chamber.

  • For solution-state analysis, prepare a solution of the compound in a suitable solvent and place it in a controlled temperature chamber.

  • At each time point, for the solid sample, dissolve a weighed amount in a suitable solvent. For the solution sample, withdraw an aliquot.

  • Dilute the sample to an appropriate concentration for analysis.

4. Photolytic Degradation:

  • Expose solid and solution samples of this compound to a light source as specified in the ICH Q1B guideline.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After the specified exposure, prepare the samples for analysis as described for thermal degradation.

Analytical Method for Quantification

A stability-indicating HPLC method is required to separate the degradation products from the parent compound.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is typically used.

  • Detection: A UV detector set at a wavelength that allows for the detection of this compound and its potential degradation products. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength for all components.

  • Analysis: The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control.

Quantitative Data Summary

As of the last literature search, specific quantitative data on the degradation kinetics of this compound under forced degradation conditions is not publicly available. Researchers are encouraged to use the protocols outlined above to generate their own data. The following table can be used as a template to record experimental results.

Stress Condition Time (hours/days) % this compound Remaining % Individual Degradation Product 1 % Individual Degradation Product 2 Total Degradation (%) Mass Balance (%)
0.1 M HCl at 60°C
0.1 M NaOH at 60°C
3% H₂O₂ at RT
80°C (Solid)
Photolytic (Solid)

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H2O2, RT) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo neutralize Neutralize (for Hydrolysis) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze characterize Characterize Degradants (e.g., LC-MS) analyze->characterize

Caption: Experimental workflow for forced degradation studies.

G cluster_no_degradation Issue: No/Low Degradation (<5%) cluster_high_degradation Issue: High Degradation (>20%) cluster_mass_balance Issue: Poor Mass Balance start Unexpected Result in Stability Study q1 Is the compound soluble in the stress medium? start->q1 q2 Is degradation too fast? start->q2 q3 Are all peaks accounted for? start->q3 a1_yes Increase Stress: - Higher [Stressor] - Higher Temp - Longer Time q1->a1_yes Yes a1_no Use a co-solvent q1->a1_no No a2_yes Decrease Stress: - Lower [Stressor] - Lower Temp - Shorter Time q2->a2_yes Yes a3_no Check for: - Non-chromophoric degradants (use MS) - Volatile degradants - Co-elution (peak purity) - Precipitation q3->a3_no No

Caption: Troubleshooting guide for stability studies.

References

Overcoming challenges in the purification of halogenated anilines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of halogenated anilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying halogenated anilines?

A1: The primary challenges stem from the inherent reactivity of the aniline functional group. These compounds are susceptible to oxidation, which often results in discoloration (turning red, brown, or black)[1][2]. Another significant issue is potential dehalogenation, where the halogen substituent is lost during the purification process, particularly under harsh pH or reductive conditions[3][4]. Other challenges include removing structurally similar impurities, unreacted starting materials, and by-products from the synthesis[5].

Q2: Why does my halogenated aniline sample change color over time?

A2: The discoloration of anilines is typically due to aerial oxidation[1]. The amino group is easily oxidized, leading to the formation of colored polymeric by-products and compounds like p-benzoquinone[1][5]. This process is often accelerated by exposure to light, air, and trace metal impurities. Storing the compound under an inert atmosphere (like nitrogen or argon), in a cool, dark place, can help minimize degradation[6].

Q3: What are the main types of impurities found in crude halogenated aniline samples?

A3: Impurities can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents, and by-products from the halogenation or other synthetic steps[5].

  • Degradation Impurities: Primarily oxidation products that cause discoloration[5].

  • Elemental Impurities: Trace metals from catalysts used during synthesis can also be present[5].

Q4: What are the key safety precautions when handling halogenated anilines?

A4: Halogenated anilines are toxic and can be absorbed through the skin[6]. They are suspected carcinogens and can cause skin and eye irritation[6][7]. Always handle these compounds in a well-ventilated chemical fume hood[6]. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[6][8]. Ensure an eyewash station and safety shower are readily accessible[7]. Consult the Safety Data Sheet (SDS) for the specific compound before beginning work[6].

Troubleshooting Guide

Problem: The purified halogenated aniline is colored (yellow, brown, or black).

Answer: This is a classic sign of oxidation.

  • For solid compounds: Attempt recrystallization. Sometimes, adding a small amount of a reducing agent like sodium dithionite or activated charcoal during recrystallization can help remove colored impurities.

  • For liquid compounds: Distillation, particularly vacuum or steam distillation, is often effective[1]. Distilling over a small amount of zinc dust can help prevent oxidation during heating.

  • Chromatography: Passing the compound through a short plug of silica gel or alumina can sometimes remove polar, colored impurities. However, be aware that the acidic nature of silica can sometimes degrade sensitive anilines[9][10].

G cluster_0 Troubleshooting: Discolored Product start Is the product discolored? is_solid Is the aniline a solid? start->is_solid Yes end_ok Product is colorless start->end_ok No is_liquid Is the aniline a liquid? is_solid->is_liquid No recrystallize Action: Attempt Recrystallization - Consider adding activated charcoal - Use an inert atmosphere is_solid->recrystallize Yes distill Action: Perform Distillation (Vacuum or Steam) - Consider adding zinc dust is_liquid->distill Yes chromatography Alternative: Column Chromatography (Use neutral alumina or passivated silica) is_liquid->chromatography No (or if distillation fails) recrystallize->end_ok Success end_not_ok Color persists? Re-evaluate stability & purity recrystallize->end_not_ok Failure distill->end_ok Success distill->end_not_ok Failure chromatography->end_ok Success chromatography->end_not_ok Failure

Caption: Troubleshooting workflow for discolored halogenated aniline products.

Problem: Analytical data (NMR, GC-MS) shows the loss of a halogen atom (dehalogenation).

Answer: Dehalogenation can occur under certain conditions.

  • Reductive Environments: Avoid strong reducing agents. If a reduction step is part of your synthesis, ensure it is selective and that the halogenated aniline is not exposed to reagents like Raney Nickel with excess hydrogen for prolonged periods, which can cause hydrodehalogenation[3].

  • Basic Conditions: While bases are often used in workups and chromatography, strong bases at elevated temperatures can sometimes promote dehalogenation, especially with activated aromatic rings. Use milder bases (e.g., sodium bicarbonate instead of sodium hydroxide) and avoid excessive heat.

  • Catalyst Poisoning: In subsequent reactions (e.g., cross-coupling), ensure your purified aniline is free of impurities that could interfere with the catalyst and lead to side reactions like dehalogenation.

Problem: Purification by column chromatography results in low yield and/or product streaking.

Answer: Anilines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and product loss[9][10].

  • Neutralize the Silica: Pre-treat the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia in methanol[9][10]. This will "cap" the acidic sites and allow the aniline to elute more cleanly.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica gel (Silica-NH)[10].

  • Reversed-Phase Chromatography: For more polar anilines, reversed-phase (C18) chromatography can be an effective alternative. Using a mobile phase with a slightly basic pH (e.g., using an ammonium acetate buffer) can improve peak shape[10].

Problem: Residual starting material is difficult to remove.

Answer: This often happens when the starting material and product have very similar polarities.

  • Acid-Base Extraction: Utilize the basicity of the aniline group. Dissolve the crude mixture in an organic solvent (like diethyl ether or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl)[11]. The halogenated aniline will move into the aqueous layer as the ammonium salt. The non-basic impurities will remain in the organic layer. Afterward, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified aniline back into an organic solvent[11].

  • Recrystallization: If the product is a solid, carefully select a recrystallization solvent where the product has lower solubility than the starting material, especially when cool.

  • Optimize Chromatography: If using column chromatography, try a shallower solvent gradient or isocratic elution with a finely-tuned solvent system to improve resolution between the two compounds.

Data Presentation

Table 1: Common Impurities and Suggested Purification Strategies

Impurity TypeExampleSuggested Removal MethodNotes
Unreacted Starting Material Non-halogenated anilineAcid-Base Extraction, Column ChromatographyExploit the basicity of the aniline for extraction[11].
Over-halogenated Products Di- or tri-halogenated anilineRecrystallization, Column ChromatographySeparation can be difficult due to similar properties.
Oxidation Products Polymeric materials, quinonesCharcoal treatment, Distillation, FiltrationThese are often highly colored and polar[1].
Residual Solvents Toluene, AcetonitrileHigh-vacuum evaporation, RecrystallizationEnsure the product is fully dried under vacuum.
Catalyst Residues Palladium, Copper, IronFiltration through Celite®, Acidic washMetal catalysts can often be removed by filtration or washing.

Table 2: Example HPLC Conditions for Purity Analysis of Halogenated Anilines

ParameterConditionReference
Column LiChrospher-100 RP-8 (5 µm)[12]
Mobile Phase 5 mM KH₂PO₄ (pH 3.5) : Methanol (35:65 v/v)[12]
Flow Rate 1.0 mL/min[12]
Detection UV at 240, 275, and 290 nm[12]
Injection Volume 10 µL[12]
Temperature Room Temperature[12]

Experimental Protocols & Workflows

G cluster_1 General Purification Workflow start Crude Halogenated Aniline workup Initial Workup (e.g., Quench, Dilute) start->workup extraction Acid-Base Extraction (Isolate basic aniline) workup->extraction dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Choose Primary Purification concentrate->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid chromatography Column Chromatography purification_choice->chromatography Oil or Impure Solid distillation Distillation (for liquids) purification_choice->distillation Liquid analysis Purity Analysis (HPLC, GC-MS, NMR) recrystallization->analysis chromatography->analysis distillation->analysis pure_product Pure Halogenated Aniline analysis->pure_product

Caption: A general workflow for the purification of halogenated anilines.

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (EtOAc), in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The halogenated aniline will be protonated and move into the aqueous (bottom) layer. The neutral organic impurities will remain in the organic (top) layer[11].

  • Isolate Aqueous Layer: Drain the aqueous layer into a clean flask. For best results, wash the organic layer two more times with fresh 1M HCl and combine all aqueous fractions.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 6M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper, pH > 9). The aniline will precipitate or form an oil.

  • Re-extraction: Transfer the basified aqueous solution to a clean separatory funnel and extract the purified aniline back into an organic solvent (e.g., diethyl ether or EtOAc) three times.

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified halogenated aniline[13].

G cluster_2 Logic of Acid-Base Extraction start Crude Mixture (Aniline-R-NH₂ + Neutral Impurity) in Organic Solvent add_acid Wash with aq. HCl start->add_acid organic_layer Organic Layer: Neutral Impurity add_acid->organic_layer Discard aqueous_layer Aqueous Layer: Anilinium Salt (Aniline-R-NH₃⁺Cl⁻) add_acid->aqueous_layer add_base Add aq. NaOH to Aqueous Layer aqueous_layer->add_base extract Extract with Organic Solvent add_base->extract final_product Organic Layer: Pure Aniline-R-NH₂ extract->final_product

Caption: Logical flow of an acid-base extraction for aniline purification.

Protocol 2: Recrystallization of a Solid Halogenated Aniline

  • Solvent Selection: Choose a solvent in which the aniline is soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, methanol, hexane, or ethanol/water mixtures[2].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and colored impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography with a Basic Modifier

  • Solvent System Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A common starting point for anilines is a hexane/ethyl acetate or dichloromethane/methanol gradient.

  • Slurry Preparation: Prepare the column slurry by mixing silica gel with the initial, low-polarity mobile phase (e.g., 99.9% hexane / 0.1% triethylamine).

  • Column Packing: Pack the column with the prepared slurry. Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase containing the basic modifier (e.g., 0.1-1% triethylamine)[10].

  • Sample Loading: Dissolve the crude aniline in a minimal amount of the mobile phase (or dichloromethane) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions. Gradually increase the polarity of the mobile phase (the gradient) to elute the product. Remember to include the basic modifier in all mobile phase compositions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and volatile base under reduced pressure.

References

Technical Support Center: Bayesian Optimization for Refining Chemical Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Bayesian optimization to refine chemical reaction conditions.

Troubleshooting Guides

Issue: The optimization algorithm is not converging to a high-yield condition.

Possible Cause Troubleshooting Step
Poor initial sampling The initial set of experiments does not adequately represent the diversity of the search space. Ensure the initial experimental conditions cover a wide range of parameters. Methods like Latin hypercube sampling can be more effective than random sampling for selecting initial data points.
Inappropriate surrogate model The chosen surrogate model (e.g., Gaussian Process, Random Forest) may not be suitable for the complexity of the reaction landscape. For highly non-linear or discontinuous reaction outcomes, a more flexible model like a Random Forest might outperform a Gaussian Process.[1]
Acquisition function is too exploitative The algorithm may be prematurely focusing on a local optimum. An acquisition function that heavily favors exploitation (e.g., Probability of Improvement) might get stuck. Consider using an acquisition function that balances exploration and exploitation, such as Expected Improvement or Upper Confidence Bound.[2][3]
Incorrect hyperparameter tuning The hyperparameters of the surrogate model (e.g., kernel parameters for a Gaussian Process) are not optimized, leading to a poor fit of the response surface. It is crucial to optimize these hyperparameters, often by maximizing the marginal likelihood on the available data.
Experimental noise High levels of noise in the experimental data can mislead the optimization algorithm. Ensure experimental procedures are consistent and analytical methods are calibrated. Consider using a surrogate model that can account for noisy observations.

Issue: The algorithm suggests impractical or unsafe experimental conditions.

Possible Cause Troubleshooting Step
Unconstrained search space The defined search space includes conditions that are physically impossible or unsafe to perform in the laboratory. Implement constraints within the optimization framework to exclude these regions from the search.[4][5][6]
Lack of domain knowledge integration The optimization is being run as a "black box" without incorporating chemical intuition. Use your expertise to define a reasonable search space and to critically evaluate the suggestions made by the algorithm. Bayesian optimization is a tool to augment, not replace, expert knowledge.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and how does it apply to chemical reactions?

Bayesian optimization is a sequential, model-based approach for finding the optimum of a function that is expensive to evaluate.[3] In the context of chemical reactions, it works as follows:

  • Initial Experiments: A small number of initial experiments are performed with varying conditions.[7]

  • Surrogate Model: A probabilistic model (the "surrogate model"), typically a Gaussian Process, is built based on the initial experimental data. This model provides a prediction of the reaction outcome (e.g., yield) for any given set of conditions, along with an estimate of the uncertainty of that prediction.[1][2][7]

  • Acquisition Function: An "acquisition function" is used to decide the next set of experimental conditions to test. This function balances "exploitation" (choosing conditions predicted to have a high yield) and "exploration" (choosing conditions where the model is most uncertain, which could potentially lead to a better, undiscovered optimum).[2][3]

  • Iteration: The new experiment is performed, and the result is used to update the surrogate model. This iterative process of modeling, acquiring new data, and updating continues until an optimal set of conditions is found or the experimental budget is exhausted.[3][7]

This iterative process allows for a more efficient exploration of the reaction space compared to traditional methods like one-factor-at-a-time (OFAT) or grid search.[2]

Q2: How does Bayesian optimization compare to traditional optimization methods like Design of Experiments (DoE)?

While both are systematic approaches to optimization, they differ in their strategy. DoE typically involves a pre-defined set of experiments to model the entire response surface. In contrast, Bayesian optimization is an adaptive strategy that sequentially chooses the next experiment based on the results of previous ones, making it potentially more sample-efficient, especially for high-dimensional and expensive-to-evaluate problems.[7]

Q3: What are the key components I need to define for a Bayesian optimization campaign?

To set up a Bayesian optimization for your chemical reaction, you need to define:

  • Search Space: The parameters you want to optimize (e.g., temperature, concentration, catalyst, solvent) and the range of values for each. This can include both continuous and categorical variables.[2]

  • Objective Function: The outcome you want to maximize or minimize (e.g., yield, enantiomeric excess, cost).

  • Initial Data: A small set of initial experiments to start the optimization process.

  • Surrogate Model: The probabilistic model to approximate the objective function. Gaussian Processes are a common choice.[1][2]

  • Acquisition Function: The function that guides the selection of the next experiment. Common choices include Expected Improvement (EI), Probability of Improvement (PI), and Upper Confidence Bound (UCB).[8]

Q4: How many initial experiments are typically needed?

The number of initial experiments can vary depending on the complexity of the reaction and the size of the search space. Generally, a small number of diverse experiments (e.g., 5-10) is a good starting point to build an initial surrogate model.[9]

Q5: Can Bayesian optimization handle both continuous and categorical variables?

Yes, Bayesian optimization frameworks can handle a mix of continuous variables (like temperature and concentration) and categorical variables (like different catalysts or solvents).[1][8] This is a significant advantage for chemical reaction optimization, where both types of parameters are common.

Experimental Protocols and Data

While specific, detailed step-by-step protocols for every conceivable reaction are beyond the scope of this guide, the following examples illustrate the application of Bayesian optimization and present the kind of quantitative data that can be expected.

Example 1: Optimization of a Mitsunobu Reaction

A study by Shields et al. demonstrated the use of Bayesian optimization to improve the yield of a Mitsunobu reaction.[1] The optimization explored a vast parameter space including different phosphine ligands, solvents, and concentrations.

General Experimental Workflow:

  • Define the Search Space: Identify the key reaction parameters to be optimized. For the Mitsunobu reaction, this could include the choice of phosphine ligand, solvent, concentration, temperature, and stoichiometry of reagents.

  • Initial Experiments: Run a small set of initial reactions with diverse conditions. For instance, select a few different phosphine ligands and solvents and run them at a standard concentration and temperature.

  • Data Acquisition and Modeling: Analyze the yield of each reaction using a suitable analytical technique (e.g., HPLC, NMR). Input the reaction conditions and corresponding yields into the Bayesian optimization software. The software will build a surrogate model of the reaction landscape.

  • Iterative Optimization: The software will suggest the next set of experimental conditions to perform based on the acquisition function. This may involve testing a new ligand, a different solvent, or adjusting the concentration.

  • Repeat: Continue this iterative cycle of performing the suggested experiments, analyzing the results, and updating the model until the yield plateaus or a satisfactory result is achieved.

Quantitative Data Summary: Mitsunobu Reaction Optimization

The following table summarizes the improvement in yield for a Mitsunobu reaction using Bayesian optimization compared to standard conditions, as reported in a study.

EntryPhosphine LigandSolventConcentration (M)Yield (%)
Standard PPh₃THF0.155
BO Run 1 P(4-F-Ph)₃Dioxane0.285
BO Run 2 P(c-Hex)₃Toluene0.1592
BO Run 3 P(o-tol)₃CPME0.2595

Note: This table is a representative example based on findings in the literature; actual results will vary depending on the specific reaction.

Example 2: Optimization of a Deoxyfluorination Reaction

Similarly, Bayesian optimization has been successfully applied to optimize deoxyfluorination reactions, navigating a complex parameter space to identify high-yielding conditions.

Quantitative Data Summary: Deoxyfluorination Reaction Optimization

EntryFluorinating AgentBaseSolventTemperature (°C)Yield (%)
Standard Deoxo-FluorEt₃NCH₂Cl₂2540
BO Run 1 PyFluorDBUMeCN5078
BO Run 2 XtalFluor-EDIPEAToluene8088
BO Run 3 FluoleadMTBDDioxane6091

Note: This table is a representative example based on findings in the literature; actual results will vary depending on the specific reaction.

Visualizations

Bayesian Optimization Workflow

The following diagram illustrates the iterative nature of the Bayesian optimization process for refining chemical reaction conditions.

BayesianOptimizationWorkflow cluster_initial Initialization cluster_loop Optimization Loop DefineSpace Define Search Space (Parameters & Ranges) InitialExpts Perform Initial Experiments DefineSpace->InitialExpts UpdateModel Update Surrogate Model (e.g., Gaussian Process) InitialExpts->UpdateModel Initial Data SuggestNext Acquisition Function Suggests Next Experiment UpdateModel->SuggestNext SuggestNext->SuggestNext PerformExpt Perform Suggested Experiment SuggestNext->PerformExpt AnalyzeResult Analyze Result (e.g., Yield) PerformExpt->AnalyzeResult AnalyzeResult->UpdateModel New Data Point

Caption: The iterative workflow of Bayesian optimization for chemical reactions.

Exploration vs. Exploitation Trade-off

This diagram illustrates the core principle of the acquisition function in balancing the exploration of uncertain regions with the exploitation of known high-performing regions of the parameter space.

ExplorationExploitation AcquisitionFunction Acquisition Function Exploration Exploration (High Uncertainty) AcquisitionFunction->Exploration Exploitation Exploitation (High Predicted Yield) AcquisitionFunction->Exploitation NextExperiment Select Next Experiment Exploration->NextExperiment Exploitation->NextExperiment

Caption: The balance between exploration and exploitation in Bayesian optimization.

References

Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed amination reactions, commonly known as Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No Product Conversion

Question: My reaction shows low or no conversion of the starting material to the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in a palladium-catalyzed amination reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Troubleshooting Workflow:

Troubleshooting_Low_Conversion start Low/No Conversion check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_inertness 2. Ensure Rigorous Inert Atmosphere check_reagents->check_inertness Reagents OK sub_reagents Impure starting materials? Degraded amine or aryl halide? Wet reagents? check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst System (Precatalyst, Ligand, Pd Source) check_inertness->check_catalyst Atmosphere Inert sub_inertness Oxygen or moisture contamination? Improperly dried glassware? Poor quality inert gas? check_inertness->sub_inertness check_base 4. Assess Base Choice & Quality check_catalyst->check_base Catalyst System Appropriate sub_catalyst Inactive precatalyst? Inappropriate ligand for the substrate? Incorrect Pd:ligand ratio? check_catalyst->sub_catalyst check_solvent 5. Re-evaluate Solvent check_base->check_solvent Base Suitable sub_base Base too weak/strong? Base insoluble? Base degraded? check_base->sub_base check_temp 6. Optimize Reaction Temperature check_solvent->check_temp Solvent Appropriate sub_solvent Poor solubility of reactants? Solvent not dry? check_solvent->sub_solvent solution Improved Conversion check_temp->solution Optimized sub_temp Temperature too low for activation? Temperature too high causing decomposition? check_temp->sub_temp

Caption: Troubleshooting workflow for low or no reaction conversion.

Detailed Checklist:

  • Reagent Quality:

    • Aryl Halide/Pseudohalide: Ensure the purity of your electrophile. Impurities can sometimes poison the catalyst. For challenging substrates like aryl chlorides, consider switching to the corresponding bromide or iodide if synthetically feasible.

    • Amine: Amines can oxidize over time. If your amine is a liquid, consider distillation or passing it through a plug of activated alumina. Solid amines should be pure and dry.

    • Base: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with sensitive functional groups. Ensure your base is fresh and has been handled under inert conditions to prevent degradation. The particle size of solid inorganic bases can also impact reactivity; grinding the base before use may be beneficial.[1]

    • Solvent: Use anhydrous, degassed solvents. Residual water or oxygen can deactivate the palladium catalyst.

  • Reaction Conditions:

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon). This involves using oven- or flame-dried glassware and proper degassing of solvents.[2][3]

    • Catalyst System:

      • Palladium Source and Ligand: The choice of ligand is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands are generally effective. For electron-poor aryl halides, a less electron-rich ligand might be sufficient, while electron-rich or sterically hindered substrates often require more specialized ligands.[4] Pre-formed palladium precatalysts are often more reliable than generating the active catalyst in situ.

      • Catalyst Loading: While lower catalyst loadings are desirable, for challenging substrates or initial optimizations, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can improve conversion.

    • Temperature: The optimal temperature can vary significantly. While some modern catalyst systems work at room temperature, many reactions require heating (typically 80-110 °C). If you see no reaction at a lower temperature, gradually increase it. Conversely, if you observe decomposition, a lower temperature may be necessary.

Issue 2: Formation of Side Products

Question: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can occur in palladium-catalyzed aminations. Identifying the side product can provide clues to the problem.

  • Hydrodehalogenation: This is the replacement of the halide on the aryl group with a hydrogen atom. It is often competitive with the desired C-N bond formation, especially with primary amines.

    • Solution: This can sometimes be suppressed by changing the ligand or solvent. Using a different base may also help.

  • Diarylation of Primary Amines: Primary amines can react twice with the aryl halide to form a diarylamine.

    • Solution: The choice of ligand can significantly influence the selectivity for monoarylation. Sterically hindered ligands often favor the formation of the primary amine product.[5] Adjusting the stoichiometry of the amine (using a slight excess) can also help.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound.

    • Solution: This is often a sign of catalyst decomposition or the presence of oxygen. Ensure a strictly inert atmosphere and consider using a different palladium source or ligand.

  • Reaction with Other Nucleophilic Groups: If your substrates contain other nucleophilic functional groups (e.g., phenols, thiols), they may compete with the desired amine in the coupling reaction.

    • Solution: Protecting these competing functional groups before the amination reaction is often necessary.

Frequently Asked Questions (FAQs)

Q1: Which ligand should I choose for my reaction?

A1: The optimal ligand depends heavily on the specific aryl halide and amine you are using. However, some general guidelines apply:

  • For aryl chlorides: These are generally less reactive than bromides or iodides and often require more electron-rich and sterically hindered ligands. Ligands like tBuXPhos, BrettPhos, and Josiphos-type ligands have shown good performance with aryl chlorides.[5][6] NIXANTPHOS has also been reported to be highly effective for unactivated aryl chlorides.[7]

  • For primary amines: Bidentate phosphine ligands like BINAP and DPPF were early developments that showed good reliability for coupling primary amines.[8] More modern, sterically demanding monodentate ligands also provide excellent results and can offer better selectivity for monoarylation.

  • For heteroaryl halides: These can be challenging substrates. The choice of ligand is critical, and ligands such as XPhos and t-BuXPhos have been used successfully.[9]

Q2: What is the best base for my amination reaction?

A2: The choice of base is a critical parameter that can influence reaction rate and functional group tolerance.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common bases and often lead to the highest reaction rates and allow for lower catalyst loadings. However, they are incompatible with many electrophilic functional groups (e.g., esters, ketones).[10][11]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are often used for substrates with base-sensitive functional groups. The reactions may require higher temperatures or longer reaction times. The solubility of these bases can be a factor, with Cs₂CO₃ generally having better solubility in common organic solvents than K₃PO₄.

  • Organic Bases (e.g., DBU): These can be advantageous in certain cases, particularly for achieving homogeneous reaction conditions.[12]

Q3: Which solvent is most suitable?

A3: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig amination.[13] Other solvents like THF, DME, and t-butanol are also employed. The choice can depend on the solubility of your substrates and the required reaction temperature. For greener alternatives, reactions in water using micellar catalysis have been developed.[14]

Q4: How can I tell if my palladium catalyst has decomposed?

A4: A common sign of catalyst decomposition is the formation of palladium black (a fine, black precipitate). This indicates that the palladium has aggregated and is no longer catalytically active. This is often caused by the presence of oxygen or moisture, or by running the reaction at too high a temperature for an extended period.

Q5: My reaction works on a small scale, but fails upon scale-up. What should I consider?

A5: Scaling up palladium-catalyzed reactions can present challenges. Key factors to consider include:

  • Mass and Heat Transfer: In larger reaction vessels, stirring may be less efficient, leading to localized "hot spots" or poor mixing of reagents, especially with heterogeneous bases. Ensure vigorous stirring.

  • Inert Atmosphere: Maintaining a truly inert atmosphere is more challenging in larger flasks. Ensure thorough purging with an inert gas.

  • Reagent Addition: The rate of addition of reagents can become more critical on a larger scale.

Quantitative Data Summary

The following tables provide a summary of yields for the amination of various aryl halides with different amines, ligands, bases, and solvents to guide your reaction optimization.

Table 1: Comparison of Ligands for the Amination of 4-Chlorotoluene with Morpholine

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
NIXANTPHOSPd(OAc)₂NaOtBuToluene100298[7]
XantphosPd(OAc)₂NaOtBuToluene1002<5[7]
tBuXPhosPd₂(dba)₃NaOtBuToluene1002495[9]
RuPhosPd₂(dba)₃NaOtBuToluene1002485[15]

Table 2: Effect of Base on the Amination of Bromobenzene with Carbazole

LigandPd SourceBaseSolventTemp (°C)Time (h)Conversion (%)Reference
TrixiePhos[Pd(allyl)Cl]₂LiOtBuToluene10024>95[13]
TrixiePhos[Pd(allyl)Cl]₂NaOtBuToluene10024>95[13]
TrixiePhos[Pd(allyl)Cl]₂KOtBuToluene10024>95[13]
TrixiePhos[Pd(allyl)Cl]₂Cs₂CO₃Toluene1002485[13]
TrixiePhos[Pd(allyl)Cl]₂K₃PO₄Toluene1002415[13]

Table 3: Solvent Screening for the Amination of Bromobenzene with Diphenylamine

LigandPd SourceBaseSolventTemp (°C)Time (h)Conversion (%)Reference
XPhos[Pd(allyl)Cl]₂NaOtBuToluene10024>95[13]
XPhos[Pd(allyl)Cl]₂NaOtBu1,4-Dioxane1002490[13]
XPhos[Pd(allyl)Cl]₂NaOtBuTHF1002440[13]
XPhos[Pd(allyl)Cl]₂NaOtBuAcetonitrile1002420[13]
XPhos[Pd(allyl)Cl]₂NaOtBuDMF10024<5[13]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of an Aryl Chloride

This protocol is a general starting point and may require optimization for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_glassware 1. Oven-dry glassware and stir bar add_solids 2. Add aryl chloride, amine (if solid), base, ligand, and Pd source to flask prep_glassware->add_solids inert_atm 3. Seal flask and establish inert atmosphere (e.g., N₂ or Ar) add_solids->inert_atm add_liquids 4. Add solvent and amine (if liquid) via syringe inert_atm->add_liquids heat_stir 5. Heat to desired temperature with vigorous stirring add_liquids->heat_stir monitor 6. Monitor reaction progress (TLC, GC, or LC-MS) heat_stir->monitor cool_quench 7. Cool to room temperature and quench (if necessary) monitor->cool_quench extract 8. Dilute with solvent and wash with water/brine cool_quench->extract dry_concentrate 9. Dry organic layer and concentrate under reduced pressure extract->dry_concentrate purify 10. Purify by column chromatography, crystallization, or distillation dry_concentrate->purify

Caption: General experimental workflow for a palladium-catalyzed amination reaction.

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needles for inert gas and liquid transfer

Procedure:

  • To the oven-dried reaction flask, add the aryl chloride, amine (if solid), sodium tert-butoxide, palladium precatalyst, and ligand.

  • Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. Alternatively, evacuate and backfill with the inert gas three times.[2]

  • Under a positive pressure of the inert gas, add the anhydrous, degassed toluene via syringe, followed by the amine (if liquid).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, crystallization, or distillation.

Protocol 2: Setting Up an Inert Atmosphere

A rigorously inert atmosphere is crucial for the success of most palladium-catalyzed amination reactions.

Materials:

  • Oven- or flame-dried reaction flask with a stir bar

  • Rubber septum

  • Inert gas (nitrogen or argon) source with a regulator

  • Needles and tubing

Procedure:

  • Drying Glassware: Oven-dry the reaction flask and stir bar at >120 °C for several hours or flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Assembly: Quickly place the stir bar in the flask and seal it with a rubber septum.

  • Purging: Insert a needle connected to the inert gas line through the septum. Insert a second "outlet" needle to allow the displaced air to exit.

  • Gas Flow: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air.

  • Positive Pressure: Remove the outlet needle first, then the inlet needle. This will leave a slight positive pressure of inert gas inside the flask, preventing air from entering. For longer reactions, it is advisable to maintain a positive pressure throughout, for example, by using a balloon filled with the inert gas or a bubbler system.[2][16]

References

Process improvements for the preparation of 2-chloroanilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the preparation of 2-chloroanilines.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 2-chloroaniline?

A1: 2-Chloroaniline is a colorless to yellowish liquid that may darken upon exposure to air and light.[1][2][3] It has a characteristic amine-like odor.[2] Key properties are summarized in the table below.

Q2: How should 2-chloroaniline be properly stored?

A2: 2-Chloroaniline should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from direct sunlight.[2][4] It is sensitive to prolonged exposure to air and can darken over time.[3]

Q3: What are the primary safety hazards associated with 2-chloroaniline?

A3: 2-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled.[1][4] It may cause damage to organs through prolonged or repeated exposure.[1][4] It is also very toxic to aquatic life with long-lasting effects.[1] Exposure can lead to methemoglobinemia, causing symptoms like blue lips and skin, dizziness, and headache.[5][6] Always handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[4][7]

Q4: What are the common impurities found in crude 2-chloroaniline?

A4: Common impurities include the p-chloroaniline isomer, unreacted starting materials like 2-chloronitrobenzene, and byproducts from side reactions such as polychlorinated anilines.[2]

Q5: What analytical methods are suitable for determining the purity of 2-chloroaniline?

A5: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to determine the purity of 2-chloroaniline and to identify and quantify impurities.[8][9][10] GC coupled with mass spectrometry (GC/MS) is highly recommended for the definitive identification of compounds.[8]

Troubleshooting Guide

Problem 1: Low Yield of 2-Chloroaniline

Q: My synthesis of 2-chloroaniline by the reduction of 2-chloronitrobenzene resulted in a low yield. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors:

  • Incomplete Reaction: The reduction reaction may not have gone to completion. Ensure that the reaction time is sufficient (typically 6-8 hours when using iron filings and HCl) and that the reaction temperature is maintained appropriately (e.g., 90°C).[11]

  • Suboptimal Reagent Ratios: The mass ratio of reactants is crucial. For the iron powder reduction, a specific ratio of o-nitrochlorobenzene, hydrochloric acid, water, and iron powder is recommended for optimal results.[11]

  • Loss During Workup and Purification: Significant product loss can occur during extraction and purification steps. Ensure efficient extraction with a suitable solvent and minimize transfers. During distillation, ensure the apparatus is set up correctly to avoid losses.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

Problem 2: Presence of Isomeric Impurities

Q: My final product is contaminated with the p-chloroaniline isomer. How can I remove it?

A: The separation of o- and p-chloroaniline isomers can be achieved through chemical and physical methods:

  • Steam Distillation with Acid: Dissolving the mixture in one equivalent of sulfuric acid and then performing steam distillation is an effective method. The o-chloroaniline will distill with the steam, while the p-isomer remains in the flask as the non-volatile sulfate salt.[2]

  • Fractional Distillation: Although the boiling points are relatively close, careful fractional distillation under reduced pressure can be used to separate the isomers.

  • Recrystallization of the Hydrochloride Salt: Convert the aniline mixture to their hydrochloride salts by treating with hydrochloric acid. o-Chloroaniline hydrochloride is less soluble and will preferentially crystallize out upon cooling.[2] The purified salt can then be neutralized to obtain pure 2-chloroaniline.

Problem 3: Formation of Polychlorinated Byproducts

Q: During the synthesis of a substituted 2-chloroaniline from an aniline derivative, I am observing the formation of di- and tri-chlorinated products. How can I prevent this?

A: Over-chlorination is a common issue when directly chlorinating anilines due to the strong activating nature of the amino group.[12] Here are some strategies to improve selectivity:

  • Protecting the Amino Group: Acetylation of the amino group to form an acetanilide reduces its activating effect, allowing for more controlled chlorination. The protecting group can be removed by hydrolysis after the chlorination step.

  • Control of Reaction Conditions: Carefully control the stoichiometry of the chlorinating agent. Using 1.0 to 1.1 equivalents of chlorine for each position to be chlorinated is preferred.[13] Lowering the reaction temperature can also help to minimize over-chlorination.[13]

  • Use of a Buffer: Conducting the chlorination in the presence of a bicarbonate/water buffer can improve the process and reaction rate.[13]

Problem 4: Product Discoloration

Q: My purified 2-chloroaniline is initially a pale yellow liquid but darkens over time. Why does this happen and how can I prevent it?

A: 2-Chloroaniline, like many anilines, is susceptible to aerial oxidation, which leads to the formation of colored impurities.[3] This process is often accelerated by exposure to light and air.

  • Prevention during Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass bottle to protect it from air and light.[2][4]

  • Purification of Discolored Product: If the product has already darkened, it can be repurified by distillation, preferably under reduced pressure, to remove the colored, high-boiling oxidation products.

Data Presentation

Table 1: Physical and Chemical Properties of 2-Chloroaniline

PropertyValueReference
CAS Number95-51-2[3]
Molecular FormulaC6H6ClN[3]
Molecular Weight127.57 g/mol [1][3]
AppearanceColorless to yellowish liquid[1]
Boiling Point209 °C[14]
Melting Point-2 °C[14]
Density1.213 g/cm³[14]
Flash Point108 °C[14]
Solubility in WaterSparingly soluble[2]
Log Pow1.92[1]

Table 2: Comparison of Synthesis and Purification Methods for 2-Chloroaniline

MethodStarting MaterialKey ReagentsReported YieldReported PurityKey Advantages
Synthesis
Iron Powder Reduction2-ChloronitrobenzeneIron powder, HCl, WaterUp to 97.2%Up to 99.99%High yield and purity in an industrial setting.[11]
Catalytic Hydrogenation2-ChloronitrobenzeneH2, Noble metal catalyst (e.g., Pd)HighHighCleaner process with fewer byproducts.[2][3]
Purification
Steam DistillationCrude 2-chloroanilineSteam, H2SO4 (for isomer separation)--Effective for removing non-volatile impurities and separating isomers.[2][15]
Fractional DistillationCrude 2-chloroaniline---Standard method for purifying liquids with different boiling points.
Recrystallization of HydrochlorideCrude 2-chloroanilineHClGood recoveryHighExcellent for removing isomers and other impurities.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroaniline by Reduction of 2-Chloronitrobenzene

This protocol is based on the common laboratory-scale iron powder reduction method.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloronitrobenzene.

  • Reagent Addition: In a separate beaker, prepare a mixture of water and concentrated hydrochloric acid. Add this acidic solution and iron powder to the reaction flask in a specific mass ratio (e.g., 1:0.017:0.33:1 for substrate:HCl:water:iron).[11]

  • Reaction: Heat the mixture to 90°C and maintain vigorous stirring. The reaction is exothermic, so initial heating may be sufficient to sustain the reaction. Monitor the reaction progress by TLC or GC. The reaction typically takes 6-8 hours.[11]

  • Workup: Once the reaction is complete, cool the mixture. Basify the mixture with a sodium hydroxide solution to precipitate iron salts and liberate the free aniline.

  • Isolation: The 2-chloroaniline can then be isolated from the reaction mixture by steam distillation. Collect the distillate, which will be a mixture of 2-chloroaniline and water.

  • Purification: Separate the organic layer from the aqueous layer using a separatory funnel. Dry the organic layer over anhydrous sodium sulfate. For higher purity, the crude product can be further purified by fractional distillation under reduced pressure.

Protocol 2: Purification of 2-Chloroaniline by Steam Distillation

This protocol is suitable for purifying crude 2-chloroaniline from non-volatile impurities.

  • Apparatus Setup: Assemble a steam distillation apparatus with a steam generator, a distillation flask containing the crude 2-chloroaniline, a condenser, and a receiving flask.

  • Distillation: Pass steam directly into the distillation flask containing the crude 2-chloroaniline.[16] The steam will carry the volatile 2-chloroaniline over into the condenser.

  • Collection: Collect the milky-white distillate, which is an emulsion of 2-chloroaniline and water. Continue the distillation until the distillate runs clear.

  • Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate. The denser 2-chloroaniline will form the bottom layer.

  • Drying: Separate and collect the organic layer. Dry it over a suitable drying agent like anhydrous sodium sulfate or potassium hydroxide pellets.[17]

  • Final Purification: For very high purity, the dried 2-chloroaniline can be distilled under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Chloroaniline cluster_purification Purification start 2-Chloronitrobenzene reduction Reduction (e.g., Fe/HCl) start->reduction crude_product Crude 2-Chloroaniline reduction->crude_product steam_distillation Steam Distillation crude_product->steam_distillation extraction Solvent Extraction steam_distillation->extraction drying Drying extraction->drying final_distillation Fractional Distillation (under vacuum) drying->final_distillation pure_product Pure 2-Chloroaniline final_distillation->pure_product

Caption: General workflow for the synthesis and purification of 2-chloroaniline.

multistep_synthesis aniline Aniline acetanilide Acetanilide aniline->acetanilide Acetylation (Acetic Anhydride) bromoacetanilide 4-Bromoacetanilide acetanilide->bromoacetanilide Bromination (Br2 in Acetic Acid) chloro_bromo_acetanilide 4-Bromo-2-chloroacetanilide bromoacetanilide->chloro_bromo_acetanilide Chlorination chloro_bromo_aniline 4-Bromo-2-chloroaniline chloro_bromo_acetanilide->chloro_bromo_aniline Hydrolysis (HCl, Ethanol)

Caption: Multi-step synthesis of 4-bromo-2-chloroaniline from aniline.

References

Validation & Comparative

Comparative analysis of Ullmann vs. Buchwald-Hartwig for C-N bond formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylamines are prevalent structural motifs. Two of the most powerful and widely adopted methods for constructing these bonds are the Ullmann condensation and the Buchwald-Hartwig amination. This guide provides an objective comparison of these two stalwart reactions, supported by experimental data, to aid chemists in selecting the optimal method for their synthetic challenges.

At a Glance: Ullmann vs. Buchwald-Hartwig

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Catalyst Loading Often stoichiometric in classical versions; 5-20 mol% in modern protocols0.5-5 mol%
Ligands Often requires ligands in modern protocols (e.g., diamines, amino acids, phenanthrolines)Almost always requires a ligand (e.g., phosphines like XPhos, BINAP)
Reaction Temperature Traditionally high (>150 °C), though modern methods allow for lower temperaturesGenerally milder (room temperature to 120 °C)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) or weaker inorganic bases with appropriate ligand choice
Substrate Scope (Aryl Halide) Aryl iodides and bromides are most reactive; activated aryl chlorides can be used.[1]Broad scope including aryl chlorides, bromides, iodides, and triflates.[2]
Substrate Scope (Amine) Wide range of primary and secondary amines, including heterocycles.Extremely broad scope, including primary and secondary amines, amides, and even ammonia surrogates.[2]
Functional Group Tolerance Can be limited by the harsh reaction conditions of classical methods; modern protocols show improved tolerance.Generally high, with many functional groups tolerated due to milder conditions.
Key Advantages Lower cost of copper catalyst, effective for certain electron-deficient substrates.Broad substrate scope, milder reaction conditions, high functional group tolerance, and generally higher yields.[2]
Key Disadvantages Often requires harsh conditions, may necessitate stoichiometric copper, and can have a narrower substrate scope than Buchwald-Hartwig.[1]Higher cost of palladium and ligands, potential for phosphine ligand sensitivity.

Delving Deeper: A Head-to-Head Comparison

The Ullmann condensation, first reported in the early 20th century, has been a long-standing method for C-N bond formation.[1] Historically, it has been characterized by its reliance on stoichiometric amounts of copper and high reaction temperatures, often exceeding 200 °C.[1] These demanding conditions have limited its application with sensitive substrates. However, the advent of modern Ullmann protocols, employing catalytic copper with various ligands such as diamines and amino acids, has significantly broadened its utility and enabled reactions under milder conditions.

In contrast, the Buchwald-Hartwig amination, developed in the 1990s, revolutionized arylamine synthesis by introducing a palladium-catalyzed approach.[2] This methodology generally offers milder reaction conditions, a broader substrate scope—including challenging aryl chlorides—and higher functional group tolerance.[2] The versatility of the Buchwald-Hartwig reaction is largely attributable to the continuous development of sophisticated phosphine ligands that fine-tune the reactivity of the palladium catalyst.

Experimental Data: A Quantitative Look

The following table summarizes representative experimental data for the C-N coupling of various aryl halides with amines, showcasing the performance of both Ullmann and Buchwald-Hartwig methodologies under optimized conditions.

Aryl HalideAmineReactionCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneAnilineBuchwald-Hartwig2 mol% Pd(OAc)₂, 4 mol% P(tBu)₃NaOtBuToluene80298J. Am. Chem. Soc. 1999, 121, 19, 4369–4378
4-ChlorotolueneAnilineUllmann10 mol% CuI, 20 mol% L-prolineK₂CO₃DMSO1102485Org. Lett. 2001, 3, 18, 2871–2874
4-BromoanisoleAnilineBuchwald-Hartwig1 mol% Pd(OAc)₂, 1.5 mol% BINAPNaOtBuToluene1002498J. Org. Chem. 1997, 62, 17, 5868–5879
4-BromoanisoleAnilineUllmann10 mol% CuI, 20 mol% 1,10-phenanthrolineK₂CO₃NMP1202482J. Am. Chem. Soc. 2002, 124, 25, 7421–7428
IodobenzeneMorpholineBuchwald-Hartwig1 mol% Pd₂(dba)₃, 3 mol% XPhosK₃PO₄t-BuOH100399J. Am. Chem. Soc. 2008, 130, 21, 6686–6687
IodobenzeneMorpholineUllmann5 mol% CuI, 10 mol% N,N'-dimethylethylenediamineK₂CO₃Dioxane1102492J. Am. Chem. Soc. 2002, 124, 25, 7421–7428

Catalytic Cycles: Visualizing the Mechanisms

The distinct catalytic pathways of the Ullmann and Buchwald-Hartwig reactions are central to understanding their differences in reactivity and scope.

Ullmann_Cycle cluster_0 CuI Cu(I)X Amide [Cu(I)NR₂] CuI->Amide + R₂NH, Base - HX Amine R₂NH Base Base CuIII [Ar-Cu(III)(NR₂)(X)] Amide->CuIII Oxidative Addition + Ar-X ArX Ar-X CuIII->CuI Reductive Elimination Product Ar-NR₂ CuIII->Product Buchwald_Hartwig_Cycle cluster_1 Pd0 Pd(0)L₂ PdII_ArX [Ar-Pd(II)(X)L₂] Pd0->PdII_ArX Oxidative Addition + Ar-X ArX Ar-X PdII_Amido [Ar-Pd(II)(NR₂)L₂] PdII_ArX->PdII_Amido + R₂NH, Base - HX Amine R₂NH Base Base PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product

References

Validating the Structure of 2-chloro-N-phenylaniline: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive spectroscopic validation of 2-chloro-N-phenylaniline, comparing its spectral data against two closely related analogues: N-phenylaniline (diphenylamine) and 2-chloroaniline. The presented data, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), collectively affirm the structure of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its comparator compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~3400 (sharp), ~1600, ~1500, ~1300, ~750N-H stretch (secondary amine), C=C stretch (aromatic), C=C stretch (aromatic), C-N stretch (aromatic amine), C-Cl stretch
N-phenylaniline~3400 (sharp), ~1600, ~1500, ~1315N-H stretch (secondary amine), C=C stretch (aromatic), C=C stretch (aromatic), C-N stretch (aromatic amine)
2-chloroaniline~3450, ~3360 (two bands), ~1620, ~1490, ~750N-H stretch (primary amine), N-H bend (primary amine), C=C stretch (aromatic), C-Cl stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound [1]7.35 – 7.25m4HAromatic protons
7.14d, J = 8.3 Hz2HAromatic protons
7.09t, J = 8.2 Hz1HAromatic proton
7.02t, J = 7.3 Hz1HAromatic proton
6.78dd, J = 10.9, 4.3 Hz1HAromatic proton
~5.8 (broad s)s1HN-H
N-phenylaniline7.28 (t, J = 7.9 Hz, 4H), 6.94 (t, J = 7.4 Hz, 2H), 6.87 (d, J = 7.6 Hz, 4H)m10HAromatic protons
~5.7 (broad s)s1HN-H
2-chloroaniline7.22 (dd), 7.03 (dt), 6.72 (dd), 6.67 (dt)m4HAromatic protons
3.92s2HNH₂

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound [1]141.4, 140.2, 129.6, 129.3, 127.3, 122.5, 121.4, 120.2, 120.1, 115.5
N-phenylaniline143.2, 129.4, 121.1, 117.8
2-chloroaniline142.9, 129.1, 127.4, 119.2, 117.1, 115.8

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 203/205 (M⁺, M+2)168 (M-Cl)⁺, 167 (M-HCl)⁺
N-phenylaniline169 (M⁺)168, 92, 77
2-chloroaniline127/129 (M⁺, M+2)92 (M-Cl)⁺, 65

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (0.00 ppm). For ¹H NMR, a standard pulse sequence was used with a sufficient relaxation delay to ensure accurate integration. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was taken prior to each sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The samples were introduced into the ion source, where they were ionized by a beam of electrons. The resulting ions were then accelerated and separated based on their mass-to-charge ratio (m/z).

Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using the collective spectroscopic data.

G Figure 1. Spectroscopic Validation Workflow for this compound cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_comparison Comparative Analysis cluster_validation Structural Confirmation IR IR Spectroscopy IR_analysis Functional Group Identification (N-H, C-Cl, Aromatic C=C) IR->IR_analysis NMR NMR (¹H & ¹³C) NMR_analysis Proton and Carbon Environment (Number of signals, Chemical shifts, Splitting patterns) NMR->NMR_analysis MS Mass Spectrometry MS_analysis Molecular Weight and Fragmentation (Molecular ion peak, Isotopic pattern of Cl) MS->MS_analysis Compare_NPA Comparison with N-phenylaniline (Presence of Cl-related signals) IR_analysis->Compare_NPA Compare_2CA Comparison with 2-chloroaniline (Presence of second phenyl group signals) IR_analysis->Compare_2CA NMR_analysis->Compare_NPA NMR_analysis->Compare_2CA MS_analysis->Compare_NPA MS_analysis->Compare_2CA Validation Validated Structure of This compound Compare_NPA->Validation Compare_2CA->Validation

Caption: Logical workflow for the structural validation of this compound.

Discussion and Interpretation

The spectroscopic data presented provides compelling evidence for the structure of this compound.

  • IR Spectroscopy: The IR spectrum of this compound shows a characteristic sharp N-H stretch for a secondary amine around 3400 cm⁻¹, distinguishing it from the two N-H stretching bands of the primary amine in 2-chloroaniline. The presence of a C-Cl stretching absorption around 750 cm⁻¹ and aromatic C=C stretching bands confirms the presence of both the chloro and phenyl functionalities, differentiating it from N-phenylaniline which lacks the C-Cl bond.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays a complex multiplet pattern in the aromatic region, integrating to nine protons, consistent with the presence of two different phenyl rings. The single, broad proton signal exchangeable with D₂O confirms the secondary amine (N-H) proton. This is in contrast to N-phenylaniline, which would show a more symmetrical aromatic pattern, and 2-chloroaniline, which has only four aromatic protons and two amine protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound exhibits ten distinct signals in the aromatic region, accounting for the twelve carbon atoms of the two non-equivalent phenyl rings. This complexity is not seen in the simpler spectra of N-phenylaniline and 2-chloroaniline.

  • Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 203 and a characteristic M+2 peak at m/z 205 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. The fragmentation pattern, including the loss of a chlorine atom (m/z 168) and hydrogen chloride (m/z 167), further supports the proposed structure. This isotopic pattern is absent in N-phenylaniline, and the molecular weight is significantly different from that of 2-chloroaniline.

References

A Comparative Analysis of the Toxicity of Ortho-, Meta-, and Para-Chloroaniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of three isomers of chloroaniline: ortho-chloroaniline (2-chloroaniline), meta-chloroaniline (3-chloroaniline), and para-chloroaniline (4-chloroaniline). Chloroanilines are important industrial intermediates, but their structural similarities mask significant differences in their toxic potential. Understanding these differences is crucial for risk assessment and the development of safer alternatives. This document summarizes key experimental data on their acute toxicity, hematotoxicity, and genotoxicity, and provides detailed experimental protocols for relevant assays.

Quantitative Toxicity Data

The acute toxicity of the chloroaniline isomers varies depending on the route of exposure and the animal model. The following table summarizes the available median lethal dose (LD50) and median lethal concentration (LC50) data.

IsomerSpeciesRoute of ExposureLD50/LC50Reference
Ortho-chloroaniline RatOral1016 mg/kg[1]
MouseOral256 mg/kg[2][3]
RatDermal1000 mg/kg[4]
RabbitDermal>200 mg/kg[1]
RatInhalation (4h)4.1 - 6.1 mg/L[1][2]
Meta-chloroaniline RatOral256 mg/kg[5][6][7]
MouseInhalation (4h)550 mg/m³[5][7]
RatDermal250 - 2000 mg/kg[5][6][7]
Para-chloroaniline RatOral256 - 420 mg/kg[5][8][9]
MouseOral228 - 500 mg/kg[8]
RatDermal455 mg/kg[9][10][11]
RabbitDermal360 mg/kg[12][13][14][15][16]
RatInhalation (4h)2340 mg/m³[8][9][10][11]

Comparative Toxicity Profile

Experimental studies have consistently demonstrated a clear order of toxicity among the three isomers, particularly concerning their effects on the hematopoietic system.

  • Hematotoxicity: The primary toxic effect of all three chloroaniline isomers is hematotoxicity, characterized by the induction of methemoglobinemia, hemolytic anemia, and secondary responses in the spleen and bone marrow.[17] The order of potency for inducing methemoglobin formation is para-chloroaniline > meta-chloroaniline > ortho-chloroaniline .[12] This is attributed to the greater ability of p-chloroaniline's metabolites to cause oxidative damage to red blood cells.[18] Clinical signs of toxicity in animal studies include cyanosis (a bluish discoloration of the skin and mucous membranes) and tremors.[17]

  • Genotoxicity: There are significant differences in the genotoxic potential of the three isomers. Para-chloroaniline is clearly genotoxic in a variety of in vitro and in vivo assays, including the Salmonella (Ames) test, mouse lymphoma assay, and the in vivo mouse bone marrow micronucleus assay.[17] In contrast, the results for ortho- and meta-chloroaniline are inconsistent, indicating weak or no genotoxic effects .[17]

  • Carcinogenicity: Long-term bioassays have provided evidence for the carcinogenicity of para-chloroaniline , which has been shown to induce tumors of the spleen and liver in rodents.[1][2][19] The carcinogenic potential of ortho- and meta-chloroaniline is less clear, with limited or no data available from long-term studies.[8] The International Agency for Research on Cancer (IARC) has classified para-chloroaniline as "possibly carcinogenic to humans" (Group 2B).[2]

Experimental Protocols

Methemoglobin Formation Assay

This assay is crucial for assessing the primary toxic effect of chloroanilines. The following is a generalized protocol based on the principles described by Evelyn and Malloy.[20][21]

Objective: To quantify the percentage of methemoglobin in whole blood following exposure to a test substance.

Materials:

  • Whole blood (e.g., from rats, mice, or human donors)

  • Test compound (ortho-, meta-, or para-chloroaniline) dissolved in a suitable vehicle (e.g., propylene glycol)

  • Phosphate buffer (pH 6.8)

  • Potassium ferricyanide solution

  • Potassium cyanide solution

  • Spectrophotometer

Procedure:

  • Sample Preparation: Whole blood is treated with the test compound at various concentrations and incubated at 37°C.

  • Lysis: An aliquot of the blood sample is lysed by adding it to a phosphate buffer solution.

  • Measurement of Methemoglobin: The absorbance of the lysate is measured at 630 nm (A1). This reading represents the initial methemoglobin concentration.

  • Total Hemoglobin Conversion: Potassium ferricyanide is added to a separate aliquot of the lysate to convert all hemoglobin to methemoglobin. The absorbance is measured again at 630 nm (A2).

  • Blank Measurement: Potassium cyanide is added to the second sample to convert methemoglobin to cyanmethemoglobin, which does not absorb at 630 nm. The absorbance is measured a final time (A3).

  • Calculation: The percentage of methemoglobin is calculated using the following formula: % Methemoglobin = [(A1 - A3) / (A2 - A3)] * 100

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Blood Whole Blood Incubation Incubation at 37°C Blood->Incubation Compound Test Compound (o-, m-, or p-chloroaniline) Compound->Incubation Lysate1 Aliquot 1: Lysis in Phosphate Buffer Incubation->Lysate1 Lysate2 Aliquot 2: Lysis in Phosphate Buffer Incubation->Lysate2 Measurement1 Measure Absorbance at 630 nm (A1) Lysate1->Measurement1 Add_Ferricyanide Add K3[Fe(CN)6] Lysate2->Add_Ferricyanide Calculation Calculate % Methemoglobin Measurement1->Calculation Measurement2 Measure Absorbance at 630 nm (A2) Add_Ferricyanide->Measurement2 Add_Cyanide Add KCN Measurement2->Add_Cyanide Measurement2->Calculation Measurement3 Measure Absorbance at 630 nm (A3) Add_Cyanide->Measurement3 Measurement3->Calculation

Workflow for the Methemoglobin Formation Assay.
In Vivo Micronucleus Assay

This assay is a standard method for assessing the genotoxic potential of a chemical by detecting damage to chromosomes or the mitotic apparatus in vivo.[17][22][23]

Objective: To determine if a test substance induces chromosomal damage by quantifying the formation of micronuclei in polychromatic erythrocytes (immature red blood cells).

Materials:

  • Rodents (typically mice or rats)

  • Test compound (ortho-, meta-, or para-chloroaniline)

  • Appropriate vehicle for administration (e.g., corn oil, water)

  • Fetal bovine serum

  • Acridine orange or other suitable stain

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Dosing: Animals are administered the test compound, typically via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control group and a positive control group are also included.

  • Sample Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), bone marrow is collected from the femur or peripheral blood is drawn.

  • Slide Preparation: Bone marrow cells are flushed from the femur, washed, and a smear is prepared on a microscope slide. For peripheral blood, a thin smear is made.

  • Staining: The slides are stained with a fluorescent dye such as acridine orange, which differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Scoring: Under a fluorescence microscope, a predetermined number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods.

G cluster_dosing Animal Dosing cluster_sampling Sample Collection & Preparation cluster_analysis Microscopic Analysis Animals Rodents (Mice or Rats) Dosing Administer Test Compound (Multiple Dose Levels) Animals->Dosing Controls Vehicle & Positive Controls Animals->Controls Collection Collect Bone Marrow or Peripheral Blood Dosing->Collection Controls->Collection SlidePrep Prepare Microscope Slides Collection->SlidePrep Staining Stain with Fluorescent Dye SlidePrep->Staining Scoring Score Micronucleated PCEs (e.g., 2000 PCEs/animal) Staining->Scoring Ratio Determine PCE/NCE Ratio Staining->Ratio Analysis Statistical Analysis Scoring->Analysis Ratio->Analysis

Workflow for the In Vivo Micronucleus Assay.

Mechanism of Toxicity: Bioactivation and Oxidative Stress

The primary mechanism of chloroaniline-induced hematotoxicity involves metabolic activation to reactive intermediates that cause oxidative damage within red blood cells.

G cluster_metabolism Metabolic Activation cluster_erythrocyte Erythrocyte Damage CA Chloroaniline NOH_CA N-hydroxy-chloroaniline CA->NOH_CA CYP450 (N-hydroxylation) NO_CA Nitroso-chloroaniline NOH_CA->NO_CA Oxidation HbFe2 Hemoglobin (Fe²⁺) NO_CA->HbFe2 Oxidation OxidativeStress Oxidative Stress (ROS Generation) NO_CA->OxidativeStress MetHbFe3 Methemoglobin (Fe³⁺) HbFe2->MetHbFe3 MetHbFe3->OxidativeStress Hemolysis Hemolysis OxidativeStress->Hemolysis Splenotoxicity Splenotoxicity Hemolysis->Splenotoxicity

Proposed pathway for chloroaniline-induced hematotoxicity.

As depicted in the diagram, chloroanilines are metabolized, primarily by cytochrome P450 enzymes in the liver, to their corresponding N-hydroxy derivatives.[18] These intermediates can be further oxidized to nitroso compounds.[2] These reactive metabolites are potent oxidizing agents that can convert the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.[24][25] This process also generates reactive oxygen species (ROS), leading to oxidative stress, damage to the red blood cell membrane, and ultimately hemolysis.[17] The resulting cellular debris is cleared by the spleen, which can lead to splenotoxicity with chronic exposure.[17] The higher toxicity of para-chloroaniline is likely due to its greater propensity to undergo this bioactivation pathway and generate these damaging reactive metabolites.[12][18]

References

A Guide to Cross-Validation of Experimental and Computational Data for 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for the molecule 2-chloro-N-phenylaniline (CAS: 1205-40-9). By juxtaposing measured physical and spectroscopic properties with data derived from computational modeling, this document offers a framework for the validation of theoretical models and a deeper understanding of the molecule's characteristics. Such cross-validation is a cornerstone of modern chemical research, enhancing the reliability of data and accelerating discovery.

Data Presentation: A Comparative Overview

Quantitative data for this compound has been aggregated from various sources and is presented below. The comparison between experimentally measured values and computationally derived properties is essential for a comprehensive molecular profile.

Table 1: Physical and Chemical Properties
PropertyExperimental ValueComputational Value
Molecular Formula C₁₂H₁₀ClNC₁₂H₁₀ClN
Molecular Weight 203.67 g/mol [1]203.67 g/mol [2]
Melting Point 100-101 °CNot Applicable
Boiling Point 304 °C @ 760 mmHgNot Applicable
Solubility in Water 0.026 g/L (at 25 °C)[3]Not Applicable
pKa (Predicted) Not Experimentally Determined-0.90 ± 0.20[3]
XLogP3-AA Not Experimentally Determined4.1[3]
Topological Polar Surface Area Not Applicable12 Ų[3]
Table 2: Spectroscopic Data Comparison

Spectroscopic analysis is critical for structural elucidation. While specific experimental spectra for this compound are available in databases, this table outlines the expected characteristics and the corresponding computational approach for validation.[2]

Spectroscopic MethodExperimental Data CharacteristicsComputational Approach (DFT)
Infrared (IR) Spectroscopy Expected N-H stretching vibrations around 3200–3400 cm⁻¹ and C-Cl bond vibrations in the 550–850 cm⁻¹ region.[4]Calculation of harmonic vibrational frequencies. These are often scaled to correct for anharmonicity and basis set limitations, allowing for direct comparison with experimental peaks.[5]
¹H NMR Spectroscopy Aromatic protons typically appear in the 6.5-8.0 ppm range. The N-H proton signal can be broad and its position is solvent-dependent.The Gauge-Invariant Atomic Orbital (GIAO) method is used to predict isotropic chemical shifts for each proton in the optimized molecular geometry.[6][7]
¹³C NMR Spectroscopy Aromatic carbons resonate between 110-150 ppm. The carbon attached to the chlorine atom will be influenced by its electronegativity.The GIAO method is also applied to calculate ¹³C chemical shifts, providing a theoretical spectrum that can be compared with the experimental one for signal assignment.[6][7]
Mass Spectrometry (GC-MS) The mass spectrum shows a molecular ion peak (M⁺) at m/z 203, along with characteristic fragmentation patterns.[2]While DFT does not directly predict mass spectra, it can be used to calculate bond dissociation energies to help rationalize observed fragmentation pathways.

Experimental and Computational Protocols

To ensure data integrity and reproducibility, standardized protocols are paramount.

Experimental Protocols
  • Melting Point Determination: A small, powdered sample is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.

  • FT-IR Spectroscopy: A sample (e.g., in a KBr pellet) is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at various frequencies, corresponding to the vibrational modes of the molecule's functional groups.

  • NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The nuclei of ¹H and ¹³C atoms are excited by radiofrequency pulses, and the resulting signals are recorded. Chemical shifts, splitting patterns, and integration values provide detailed information about the molecular structure.

Computational Protocol: Density Functional Theory (DFT)

Computational analysis of substituted anilines is frequently performed using DFT, which offers a good balance between accuracy and computational cost.[8][9] A typical workflow is as follows:

  • Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.[5]

  • Method: The B3LYP hybrid functional is a widely employed method for such molecules.[5]

  • Basis Set: The 6-311++G(d,p) basis set is often chosen as it provides a robust description of the electronic structure.[5][7]

  • Geometry Optimization: An initial molecular structure is optimized to find the lowest energy conformation (a true minimum on the potential energy surface).

  • Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum. The absence of imaginary frequencies confirms a true energy minimum.

  • NMR Chemical Shift Calculation: The GIAO method is applied to the optimized geometry to calculate the ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., tetramethylsilane).[6]

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of comparing and validating experimental and computational data.

CrossValidation_Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_synthesis Sample Synthesis & Purification exp_phys Physical Property Measurement (MP, BP, etc.) exp_synthesis->exp_phys exp_spec Spectroscopic Analysis (NMR, IR, MS) exp_synthesis->exp_spec validation Cross-Validation & Data Comparison exp_phys->validation exp_spec->validation comp_setup Model Setup (DFT, B3LYP/6-311++G(d,p)) comp_opt Geometry Optimization comp_setup->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_nmr NMR Shift Calculation (GIAO) comp_opt->comp_nmr comp_freq->validation comp_nmr->validation molecule This compound molecule->exp_synthesis molecule->comp_setup report Validated Molecular Profile & Report validation->report

Caption: Workflow for the cross-validation of experimental and computational data.

References

A Comparative Guide to the Biological Activity of 2-Chloro-N-phenylaniline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-chloro-N-phenylaniline analogs, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to offer an objective overview supported by experimental data.

Introduction

N-phenylaniline and its derivatives, particularly those incorporating a chloroacetamide moiety, have garnered significant interest in medicinal chemistry. The presence of the N-aryl-2-chloroacetamide scaffold is a key feature in a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The reactivity of the chlorine atom allows for further molecular modifications, making this class of compounds a versatile template for drug design and development. This guide focuses on analogs of this compound, specifically N-(substituted phenyl)-2-chloroacetamides, to provide a comparative overview of their biological potential.

Anticancer Activity

The cytotoxic effects of N-(substituted phenyl)-2-chloroacetamide analogs have been evaluated against various human cancer cell lines. The data suggests that the nature and position of substituents on the phenyl ring play a crucial role in their anticancer potency.

Data Presentation: Anticancer Activity of Phenylacetamide Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various phenylacetamide derivatives against three human cancer cell lines: MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 (breast cancer). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound IDR Group (Substitution on Phenyl Ring)MDA-MB-468 IC50 (µM)PC-12 IC50 (µM)MCF-7 IC50 (µM)
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c 4-F87 ± 0.058 ± 0.067 ± 0.08
3d 2-Cl6 ± 0.086 ± 0.077 ± 0.4
3e 3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f 4-Cl1 ± 0.137 ± 0.09ND
3g 2-OCH31.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h 4-OCH33.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i 2-NO26 ± 0.42.20 ± 0.43ND
3j 4-NO20.76 ± 0.096 ± 0.4ND
3k 4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin -0.38 ± 0.072.6 ± 0.132.63 ± 0.4
ND: Not Determined. Data sourced from a study on phenylacetamide derivatives, where doxorubicin was used as a standard anticancer agent.

From the data, it is evident that substituent identity and position significantly influence cytotoxicity. For instance, a nitro group at the para position (compound 3j ) resulted in the most potent activity against the MDA-MB-468 cell line among the tested analogs.[1] In another study, N-(3, 5-diiodophenyl)-2, 2-dichloroacetamide showed an IC50 of 2.84 µM against the A549 non-small cell lung cancer cell line and was found to induce apoptosis.[2]

Antimicrobial Activity

N-(substituted phenyl)-2-chloroacetamides have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The effectiveness of these compounds is influenced by the substituents on the phenyl ring, which can affect their lipophilicity and ability to penetrate microbial cell membranes.

Data Presentation: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

The following table presents the Minimum Inhibitory Concentration (MIC) values of various N-(substituted phenyl)-2-chloroacetamide analogs against Gram-positive bacteria (Staphylococcus aureus, MRSA), Gram-negative bacteria (Escherichia coli), and a fungus (Candida albicans). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR Group (Substitution on Phenyl Ring)S. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
SP1 4-F6060400200
SP2 3-Cl60602000200
SP3 4-Cl60602000200
SP4 3-Br6060>4000200
SP5 4-Br6060>4000200
SP6 3-CH31201202000200
SP7 4-CH31201202000200
SP8 4-COCH3266026602000200
SP9 4-OH266026602000200
SP10 3-CN1201202000200
SP11 4-CN1201202000200
SP12 4-OCH31201202000200
Rifampicin -6.256.2525-
Nystatin ----12.5
Data adapted from a study on the antimicrobial activity of N-(substituted phenyl)-2-chloroacetamides.[3][4][5][6][7]

The results indicate that these chloroacetamide derivatives are generally more effective against Gram-positive bacteria than Gram-negative bacteria.[3][4][5] Halogenated substituents at the para-position of the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active compounds, likely due to their increased lipophilicity which facilitates passage through the microbial cell membrane.[3][5]

Experimental Protocols

1. In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

2. Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action & Signaling Pathways

Studies on chloroacetamide derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis. One proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers programmed cell death.

G cluster_0 Cellular Treatment & Observation cluster_1 Apoptosis Pathway Analysis Cancer Cells Cancer Cells Treatment with Chloroacetamide Analog Treatment with Chloroacetamide Analog Cancer Cells->Treatment with Chloroacetamide Analog Morphological Changes (Microscopy) Morphological Changes (Microscopy) Treatment with Chloroacetamide Analog->Morphological Changes (Microscopy) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with Chloroacetamide Analog->Cell Viability Assay (MTT) ROS Measurement ROS Measurement Treatment with Chloroacetamide Analog->ROS Measurement Data Interpretation Data Interpretation Cell Viability Assay (MTT)->Data Interpretation Western Blot (Apoptotic Proteins) Western Blot (Apoptotic Proteins) ROS Measurement->Western Blot (Apoptotic Proteins) Caspase Activity Assay Caspase Activity Assay Western Blot (Apoptotic Proteins)->Caspase Activity Assay DNA Fragmentation Assay DNA Fragmentation Assay Caspase Activity Assay->DNA Fragmentation Assay DNA Fragmentation Assay->Data Interpretation

Caption: Experimental workflow for investigating apoptosis induction by chloroacetamide analogs.

Chloroacetamide compounds may induce apoptosis through the activation of the MAPK/ERK signaling pathway, triggered by an increase in intracellular reactive oxygen species (ROS).[8] This cascade ultimately leads to the activation of executioner caspases and cell death.

G Chloroacetamide Analog Chloroacetamide Analog ROS Generation ROS Generation Chloroacetamide Analog->ROS Generation MAPK/ERK Pathway Activation MAPK/ERK Pathway Activation ROS Generation->MAPK/ERK Pathway Activation Phosphorylation of p38 & JNK Phosphorylation of p38 & JNK MAPK/ERK Pathway Activation->Phosphorylation of p38 & JNK Caspase-3 Activation Caspase-3 Activation Phosphorylation of p38 & JNK->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway for chloroacetamide analogs.

Conclusion

The N-(substituted phenyl)-2-chloroacetamide scaffold represents a promising framework for the development of novel therapeutic agents. The available data demonstrates that strategic modification of the phenyl ring with various substituents can significantly modulate the anticancer and antimicrobial activities of these compounds. Halogen and nitro substitutions have shown particularly noteworthy effects on anticancer potency, while halogenation also enhances antimicrobial efficacy, especially against Gram-positive bacteria. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial for the rational design of more potent and selective analogs for clinical applications.

References

Navigating Isomeric Purity: A Comparative Guide to the Analysis of 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

The primary positional isomers of concern for 2-chloro-N-phenylaniline are 3-chloro-N-phenylaniline and 4-chloro-N-phenylaniline. The presence of these isomers as impurities can significantly impact the pharmacological and toxicological profile of the final drug product. Therefore, robust and validated analytical methods are essential for their detection and quantification.

This guide will delve into two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comparative analysis of their performance, supported by experimental protocols and data.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and powerful techniques for the separation and quantification of isomeric impurities.[1] The choice between HPLC and GC depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[3]Primarily suitable for volatile and thermally stable compounds.[2]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability, especially for polar compounds like anilines.[4]
Resolution Excellent resolution can be achieved by optimizing stationary phase, mobile phase composition, and other chromatographic parameters.High-resolution capillary columns can provide excellent separation of complex mixtures.[2]
Detection A variety of detectors are available, with UV-Vis being the most common for aromatic compounds.Flame Ionization Detector (FID) and Mass Spectrometry (MS) are common detectors, with MS providing structural information.[1]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the analysis of chloroaniline isomers, which can be adapted for the analysis of this compound and its isomers.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a highly effective method for the separation of chloroaniline isomers. The following method, adapted from a Merck Millipore application note, demonstrates the successful separation of 2-, 3-, and 4-chloroaniline.[5]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm.[5]

  • Mobile Phase: A mixture of an aqueous buffer and acetonitrile (70:30 v/v). The aqueous buffer consists of 2 mL of triethylamine in 1000 mL of water, with the pH adjusted to 3.0 with phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection: UV at 220 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: A solution containing 500 ppm of 4-chloroaniline and 1 ppm each of 3-chloroaniline and 2-chloroaniline in the mobile phase.[5]

Quantitative Data Summary:

AnalyteRetention Time (min)[5]Resolution (Rs)[5]Theoretical Plates (N)[5]
4-Chloroaniline12.7-12490
3-Chloroaniline18.612.322606
2-Chloroaniline22.77.724143

This HPLC method provides excellent resolution and peak shape for the three chloroaniline isomers, demonstrating its suitability for the isomeric purity analysis of this compound.

Gas Chromatography (GC) Method

Gas chromatography is another powerful technique for the analysis of chloroaniline isomers. However, due to the polar nature of the amino group, derivatization is often necessary to improve peak shape and prevent tailing. A common derivatization technique is tosylation.[4]

Experimental Protocol:

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) is recommended for definitive peak identification.

  • Derivatization: The chloroaniline isomers are reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to form their corresponding N-tosyl derivatives. This derivatization step is crucial for achieving good chromatographic separation.[4]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all derivatives. For example, starting at 150°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • Injector and Detector Temperatures: Typically set at 280°C and 300°C, respectively.

  • Detection: Mass Spectrometry (MS) in full scan or selected ion monitoring (SIM) mode. The N-tosyl derivatives of the chloroaniline isomers will have distinct mass spectra, allowing for their unambiguous identification and quantification.[4]

Expected Performance:

While specific retention time data for the N-tosyl derivatives of chloro-N-phenylaniline isomers is not available, the derivatization is expected to significantly improve the chromatographic performance, leading to baseline separation of the isomers. The mass spectra of the derivatives will provide unique fragmentation patterns, further aiding in their identification.

Alternative Techniques

Beyond HPLC and GC, other analytical techniques can be employed for isomeric purity analysis:

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only a small amount of sample. It is a powerful technique for the analysis of charged or polar compounds and can be an excellent alternative or complementary method to HPLC and GC for impurity profiling.[6]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC, an advancement of HPLC, utilizes smaller particle size columns and higher pressures to achieve faster analysis times and improved resolution.[3]

Workflow and Visualization

The general workflow for the isomeric purity analysis of this compound is depicted in the following diagram:

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (if required for GC) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC CE CE Analysis (Alternative) Dissolution->CE GC GC Analysis Derivatization->GC Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition GC->Data_Acquisition CE->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Purity Report Quantification->Report

Figure 1: General workflow for isomeric purity analysis.

Conclusion

The isomeric purity of this compound is a critical quality attribute that necessitates the use of high-resolution analytical techniques. Both HPLC and GC are powerful methods for this purpose. Reverse-phase HPLC offers a direct and robust approach for the separation of the isomers without the need for derivatization. Gas chromatography, particularly when coupled with mass spectrometry, provides excellent separation and definitive identification, although a derivatization step is often required. The choice of the most suitable technique will depend on the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity and selectivity. The methodologies and data presented in this guide for chloroaniline isomers provide a solid foundation for the development and validation of analytical methods for this compound and its related isomeric impurities.

References

Verifying 2-chloro-N-phenylaniline Synthesis: A Comparative Guide to Product Identity Confirmation via GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – November 3, 2025 – For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides a comparative overview of common synthetic routes to 2-chloro-N-phenylaniline and details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for definitive product identification, supported by experimental data and detailed protocols.

Synthesis of this compound: A Comparison of Leading Methods

The synthesis of this compound, a key intermediate in various chemical industries, is primarily achieved through two well-established cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination. While both methods effectively form the crucial carbon-nitrogen (C-N) bond, they differ in reaction conditions, catalyst systems, and overall efficiency.

The Ullmann condensation is a classical copper-catalyzed reaction that typically involves the coupling of an aryl halide with an amine at elevated temperatures.[1] Modern iterations of this method have seen improvements through the use of ligands to enhance catalyst activity and milder reaction conditions.

In contrast, the Buchwald-Hartwig amination has emerged as a more versatile and widely used palladium-catalyzed cross-coupling reaction.[2][3] It generally proceeds under milder conditions, tolerates a wider range of functional groups, and often provides higher yields in shorter reaction times compared to the traditional Ullmann method.[2]

A third, less direct, but effective strategy involves a Suzuki coupling followed by reduction . This two-step process first couples an o-chloronitrobenzene with phenylboronic acid, followed by the reduction of the nitro group to the desired amine.[4]

Synthetic MethodReactantsCatalyst SystemTypical Yield (%)Purity (%)
Ullmann Condensation 2-chloroaniline, Phenylboronic acidCopper(II) acetate, Pyridine~65-75>95
Buchwald-Hartwig Amination 2-chloroaniline, Phenylboronic acidPalladium(II) acetate, XPhos>90>98
Suzuki Coupling/Reduction o-chloronitrobenzene, Phenylboronic acidPd(PPh₃)₄ / Fe, NH₄ClHigh (overall)High

Table 1: Comparison of synthetic methods for this compound. Yields and purities are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

A detailed experimental protocol for the Buchwald-Hartwig amination synthesis of this compound is as follows:

  • To an oven-dried flask is added Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOt-Bu (1.4 mmol).

  • The flask is evacuated and backfilled with argon.

  • Toluene (2 mL), 2-chloroaniline (1.0 mmol), and phenylboronic acid (1.2 mmol) are added via syringe.

  • The reaction mixture is stirred at 100 °C for 4-24 hours, monitoring by TLC or GC.

  • After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Product Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS serves to confirm the identity of the desired product and assess its purity by separating it from any unreacted starting materials or byproducts.

GC-MS Analysis Protocol
  • Sample Preparation: A dilute solution of the purified product is prepared in a suitable solvent, such as dichloromethane or ethyl acetate.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column. A typical temperature program starts at a lower temperature and gradually increases to elute the compounds.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Fragmentation Pattern of this compound

The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak ([M]⁺) is expected at an m/z of approximately 203.67.[5] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z 205 with an intensity of about one-third of the molecular ion peak.

Key fragment ions for this compound include:[5]

  • m/z 203: Molecular ion ([C₁₂H₁₀ClN]⁺)

  • m/z 168: Loss of a chlorine radical ([M-Cl]⁺)

  • m/z 167: Loss of HCl ([M-HCl]⁺)

The presence of these characteristic ions, along with the correct isotopic pattern for the molecular ion, provides high confidence in the identification of this compound.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the analytical workflow for product confirmation.

Synthesis_Workflow Synthesis of this compound cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Reactants 2-chloroaniline + Phenylboronic acid U_Catalyst Cu(OAc)₂ Pyridine U_Reactants->U_Catalyst Heat U_Product This compound U_Catalyst->U_Product B_Reactants 2-chloroaniline + Phenylboronic acid B_Catalyst Pd(OAc)₂ XPhos, NaOtBu B_Reactants->B_Catalyst Heat B_Product This compound B_Catalyst->B_Product

Caption: Synthetic routes to this compound.

GCMS_Workflow GC-MS Confirmation Workflow Start Synthesized Product SamplePrep Sample Preparation (Dilution) Start->SamplePrep GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Gas Chromatography (Separation) GC_Injection->GC_Separation MS_Ionization Mass Spectrometry (Electron Ionization) GC_Separation->MS_Ionization MS_Detection Mass Detection (m/z Analysis) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Fragmentation Pattern) MS_Detection->Data_Analysis Confirmation Product Confirmed Data_Analysis->Confirmation Match Not_Confirmed Product Not Confirmed Data_Analysis->Not_Confirmed No Match

Caption: Workflow for product confirmation via GC-MS.

By employing these robust synthetic and analytical methodologies, researchers can confidently synthesize and verify the identity and purity of this compound, ensuring the quality and reliability of their subsequent research and development endeavors.

References

A Comparative Guide to Catalysts for N-Arylation of Anilines

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of N-arylated anilines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science sectors. The formation of the C-N bond in these compounds is typically achieved through cross-coupling reactions, for which a variety of catalytic systems have been developed. This guide provides a comparative overview of the most prominent catalytic methods, including palladium-, copper-, and nickel-based systems, as well as emerging photocatalytic strategies. The performance of these catalysts is compared based on experimental data, and detailed experimental protocols for key reactions are provided.

Comparative Performance of Catalysts

The choice of catalyst for the N-arylation of anilines is dictated by several factors, including the nature of the substrates (both the aniline and the aryl halide), desired reaction conditions (temperature, time), and cost. The following tables summarize the performance of different catalytic systems for the N-arylation of anilines with various aryl halides.

Table 1: Palladium-Catalyzed N-Arylation of Anilines (Buchwald-Hartwig Amination)

EntryAryl HalideAnilineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneAnilinePd(OAc)₂ (1)XPhos (2)NaOtBuToluene1002498[1]
24-BromoanisoleMorpholine(SIPr)Pd(methallyl)Cl (2)-LHMDSToluene250.0895[2]
34-IodoanisoleAnilinePd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃Toluene1002492[3]
42-BromotolueneAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001295[4]

Table 2: Copper-Catalyzed N-Arylation of Anilines (Ullmann Condensation)

EntryAryl HalideAnilineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisoleAnilineCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1502485[5]
24-BromotolueneAnilineCu₂O (5)L-proline (10)K₂CO₃DMSO1202491[6]
34-ChloronitrobenzeneAnilineCuI (10)-K₃PO₄NMP1902478[5]
4IodobenzenePyrroleCuO/AB (5.0)-KOtBuToluene1801892[7]

Table 3: Nickel-Catalyzed N-Arylation of Anilines

EntryAryl HalideAnilineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChloroanisoleAnilineNiCl₂(dppe) (5)-NaOtBuDioxane1002493[6]
24-ChlorotolueneMorpholineNiCl₂(DME) (5)SIPr·HCl (10)NaOtBu2-Me-THF100395[8]
34-BromotolueneAniline(DPPF)Ni(o-tolyl)Cl-NaOtBuDioxane1002496[9]
4(Hetero)aryl ChloridesFluoroalkylamines(PAd₂-DalPhos)Ni(o-tol)Cl-DBU/NaOTfToluene100--[10][11]

Table 4: Photocatalytic N-Arylation of Anilines

EntryAryl HalideAnilinePhotocatalyst (mol%)Ni-Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneAnilineN,N'-diaryldihydrophenazine (0.5)NiBr₂ (0.5)Et₃NNMP45-50-91[12]
2Aryl BromidesAminesIr(ppy)₃ (1-2)NiCl₂·glyme (10)DBUDMFRT2450-98[13]

Catalytic Cycles and Experimental Workflows

The mechanisms of these catalytic systems differ significantly, which is reflected in their substrate scope and reaction conditions. The following diagrams illustrate the generally accepted catalytic cycles and a comparative experimental workflow.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord R₂NH PdAmine [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot Base PdAmido Ar-Pd(II)(NR₂)L_n Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.[1][14][15][16]

Ullmann_Condensation CuI Cu(I)X AmineReact Reaction with Amine (R₂NH, Base) CuI->AmineReact R₂NH, Base CuAmide Cu(I)NR₂ AmineReact->CuAmide OxAdd Oxidative Addition (Ar-X) CuAmide->OxAdd Ar-X CuIII Ar-Cu(III)(X)(NR₂) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Regeneration Product Ar-NR₂ RedElim->Product

Figure 2: Catalytic cycle for the Ullmann condensation.[5][17][18][19]

Nickel_Catalyzed_Amination Ni0 Ni(0)L_n OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd Ar-X NiII Ar-Ni(II)(X)L_n OxAdd->NiII AmineCoord Amine Coordination (R₂NH, Base) NiII->AmineCoord R₂NH, Base NiAmido Ar-Ni(II)(NR₂)L_n AmineCoord->NiAmido RedElim Reductive Elimination NiAmido->RedElim RedElim->Ni0 Regeneration Product Ar-NR₂ RedElim->Product

Figure 3: Catalytic cycle for Nickel-catalyzed amination (Ni(0)/Ni(II) cycle).[12][20][21]

Experimental_Workflow cluster_Pd Palladium-Catalyzed cluster_Cu Copper-Catalyzed cluster_Ni Nickel-Catalyzed Pd_Setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (Ar/N₂) - Anhydrous solvent Pd_Reagents Reagent Addition: - Pd precatalyst - Ligand - Aryl halide - Aniline - Base Pd_Setup->Pd_Reagents Pd_Reaction Reaction: - Stirring at specified temp - Monitor by TLC/GC-MS Pd_Reagents->Pd_Reaction Pd_Workup Work-up: - Cool to RT - Filter through Celite - Aqueous work-up - Dry organic layer Pd_Reaction->Pd_Workup Pd_Purification Purification: - Column chromatography Pd_Workup->Pd_Purification Cu_Setup Reaction Setup: - Standard glassware - Often air-tolerant - Polar aprotic solvent Cu_Reagents Reagent Addition: - Cu salt/oxide - Ligand (optional) - Aryl halide - Aniline - Base Cu_Setup->Cu_Reagents Cu_Reaction Reaction: - Stirring at high temp - Monitor by TLC/GC-MS Cu_Reagents->Cu_Reaction Cu_Workup Work-up: - Cool to RT - Dilute with solvent - Aqueous work-up - Dry organic layer Cu_Reaction->Cu_Workup Cu_Purification Purification: - Column chromatography Cu_Workup->Cu_Purification Ni_Setup Reaction Setup: - Glovebox for air-sensitive  precatalysts - Inert atmosphere (Ar/N₂) - Anhydrous solvent Ni_Reagents Reagent Addition: - Ni precatalyst - Ligand - Aryl halide - Aniline - Base Ni_Setup->Ni_Reagents Ni_Reaction Reaction: - Stirring at specified temp - Monitor by TLC/GC-MS Ni_Reagents->Ni_Reaction Ni_Workup Work-up: - Cool to RT - Quench reaction - Aqueous work-up - Dry organic layer Ni_Reaction->Ni_Workup Ni_Purification Purification: - Column chromatography Ni_Workup->Ni_Purification Start Start Start->Pd_Setup Start->Cu_Setup Start->Ni_Setup

References

Unveiling the Analgesic Potential of 2-chloro-N,N-diphenylacetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the analgesic activity of 2-chloro-N,N-diphenylacetamide derivatives against established alternatives, supported by experimental data. This document details the experimental protocols for key analgesic assays and visualizes the underlying signaling pathways to facilitate a deeper understanding of their mechanism of action.

Comparative Analgesic Performance

Recent studies have highlighted the potential of 2-chloro-N,N-diphenylacetamide derivatives as effective analgesic agents. To objectively assess their efficacy, this guide summarizes the available quantitative data from in-vivo analgesic evaluations and compares it with a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.

The analgesic activity of three novel 2-chloro-N,N-diphenylacetamide derivatives, designated as AKM-1, AKM-2, and AKM-3, was evaluated using the hot plate method, a common test for centrally acting analgesics. The results, as presented in Table 1, demonstrate a significant analgesic response, particularly for compound AKM-2, when compared to the control group and the standard drug, diclofenac sodium.[1]

CompoundDose (mg/kg b.w.)Mean Reaction Time (seconds) ± SEM
0 min 60 min
Control (10% Tween 20) -7.25 ± 0.25
Diclofenac Sodium 507.30 ± 0.27
AKM-1 2007.28 ± 0.26
AKM-2 2007.32 ± 0.29
AKM-3 2007.30 ± 0.28

*Table 1: Analgesic Activity of 2-chloro-N,N-diphenylacetamide Derivatives (AKM-1, AKM-2, AKM-3) Compared to Diclofenac Sodium using the Hot Plate Method in Rats.[1] Data is presented as the mean reaction time in seconds ± Standard Error of the Mean (SEM). **p<0.01, p<0.05 compared to the control group.

The data indicates that compound AKM-2 exhibits analgesic efficacy comparable to that of diclofenac sodium at the tested doses.[1] This suggests that 2-chloro-N,N-diphenylacetamide derivatives are a promising class of compounds for the development of new analgesic drugs.

Unraveling the Mechanism of Action: Cyclooxygenase Inhibition

To understand the potential mechanism behind the observed analgesic activity, molecular docking studies were performed on the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are key to the synthesis of prostaglandins, which are lipid compounds that play a significant role in pain and inflammation.[2][3][4] NSAIDs, such as diclofenac, primarily exert their analgesic effects by inhibiting these COX enzymes.[5]

The docking studies revealed that the 2-chloro-N,N-diphenylacetamide derivatives, particularly AKM-2, showed good binding affinity for both COX-1 and COX-2 enzymes, suggesting that their analgesic effect is likely mediated through the inhibition of the cyclooxygenase pathway.[1]

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of these derivatives.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Stimuli cluster_response Response cluster_inhibition Inhibition Cell_Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation mediate Inflammatory_Stimuli Inflammatory Stimuli (e.g., Injury) Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Arachidonic_Acid releases Derivatives 2-chloro-N,N-diphenylacetamide Derivatives Derivatives->COX1 inhibit Derivatives->COX2 inhibit

Caption: Proposed mechanism of action via the Cyclooxygenase (COX) pathway.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the primary analgesic assay are provided below.

Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic activity of pharmacological substances. The principle of this test is based on measuring the reaction time of an animal to a thermal stimulus. An increase in the reaction time is indicative of an analgesic effect.

Apparatus:

  • Hot plate apparatus with a temperature-controlled surface.

  • Plexiglass cylinder to confine the animal to the heated surface.

  • Timer.

Procedure:

  • Acclimatization: Acclimatize the animals (typically mice or rats) to the laboratory environment for at least one hour before the experiment.

  • Baseline Reading: Before administering any substance, determine the baseline reaction time for each animal by placing it on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). The reaction time is the time taken for the animal to exhibit nociceptive responses such as licking its paws or jumping. A cut-off time (e.g., 30-60 seconds) is typically set to prevent tissue damage.

  • Administration of Test Compounds: Administer the 2-chloro-N,N-diphenylacetamide derivatives, the standard drug (e.g., diclofenac sodium), and the vehicle control to different groups of animals. The route of administration (e.g., oral, intraperitoneal) and the dose should be clearly defined.

  • Post-treatment Readings: At predetermined time intervals after administration (e.g., 60, 120, and 180 minutes), place each animal back on the hot plate and record the reaction time.

  • Data Analysis: The percentage increase in reaction time (analgesic activity) can be calculated using the following formula:

    % Analgesic Activity = [((Post-treatment reaction time - Baseline reaction time) / Baseline reaction time)) x 100]

    Statistical analysis, such as ANOVA followed by a post-hoc test, is used to determine the significance of the observed differences between the groups.

The following diagram illustrates the general workflow for the in-vivo analgesic activity screening.

Experimental_Workflow Start Start: Animal Acclimatization Grouping Animal Grouping (Control, Standard, Test) Start->Grouping Baseline Baseline Measurement (Hot Plate Test) Grouping->Baseline Administration Compound Administration Baseline->Administration Post_Treatment Post-Treatment Measurement (Hot Plate Test at t=60, 120, 180 min) Administration->Post_Treatment Data_Analysis Data Collection & Statistical Analysis Post_Treatment->Data_Analysis End End: Evaluation of Analgesic Activity Data_Analysis->End

Caption: General workflow for in-vivo analgesic screening.

Conclusion and Future Directions

The presented data strongly suggests that 2-chloro-N,N-diphenylacetamide derivatives, particularly the AKM-2 compound, hold significant promise as novel analgesic agents. Their efficacy, which is comparable to the widely used NSAID diclofenac sodium, coupled with a plausible mechanism of action through COX inhibition, warrants further investigation.

Future research should focus on a broader comparative analysis of these derivatives against a wider spectrum of analgesics, including other classes of NSAIDs and opioids, to establish a more comprehensive efficacy and safety profile. Further elucidation of the specific COX-1/COX-2 selectivity and pharmacokinetic and pharmacodynamic studies are also crucial next steps in the development of these promising compounds as potential clinical candidates for pain management.

References

Performance comparison of different phosphine ligands in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: November 2025

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the crucial formation of carbon-nitrogen (C-N) bonds. The success of this palladium-catalyzed cross-coupling reaction is intrinsically linked to the choice of phosphine ligand, which profoundly influences reaction efficiency, substrate scope, and reaction conditions. This guide provides a comparative performance analysis of various phosphine ligands, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the diverse ligand landscape.

Performance Comparison of Phosphine Ligands

The selection of an appropriate phosphine ligand is critical for optimizing the Buchwald-Hartwig amination. Factors such as steric bulk, electron-donating ability, and the specific substrates involved all play a role in catalytic activity. Below are tables summarizing the performance of several common phosphine ligands in the amination of aryl halides.

Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines

LigandAmineYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)
XPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole29[Pd(allyl)Cl]₂NaOtBuToluene10024
BrettPhos Aniline------
SPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole57[Pd(allyl)Cl]₂NaOtBuToluene10024
DavePhos Diphenylamine94[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole85[Pd(allyl)Cl]₂NaOtBuToluene10024
Xantphos Diphenylamine93[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine95[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole42[Pd(allyl)Cl]₂NaOtBuToluene10024

Data synthesized from a comparative study on the coupling of bromobenzene with secondary aryl amines.[1]

Table 2: Performance of XPhos in the Amination of 4-Chlorotoluene with Morpholine

ParameterValue
Yield 94%[2]
Catalyst System Pd(dba)₂ / XPhos[2]
Base Sodium tert-butoxide[2]
Solvent Toluene[2]
Temperature Reflux[2]
Reaction Time 6 h[2]

Experimental Protocols

A reliable and systematic approach is crucial for the effective screening and optimization of phosphine ligands in the Buchwald-Hartwig amination. High-throughput experimentation (HTE) offers an efficient method for this purpose.[3][4]

General Protocol for High-Throughput Ligand Screening

This protocol is adapted from established high-throughput screening methodologies and can be performed using a 96-well plate setup.[4]

Materials and Reagents:

  • 96-well aluminum reaction block

  • Glass vials with stir bars

  • Septa and caps for vials

  • Palladium precursor stock solution (e.g., Pd₂(dba)₃ in toluene)

  • Phosphine ligand stock solutions in an appropriate solvent (e.g., toluene)

  • Aryl halide stock solution

  • Amine stock solution

  • Base (solid or as a stock solution)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard for analysis (e.g., dodecane)

  • Quenching solution (e.g., water)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., Na₂SO₄)

  • Gas chromatograph (GC) or liquid chromatograph-mass spectrometer (LC-MS) for analysis

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, each phosphine ligand to be tested, the aryl halide, the amine, and an internal standard at known concentrations in an anhydrous solvent.

  • Dispensing Reagents:

    • To each vial in the 96-well plate, add the desired amount of base (if solid).

    • Using a liquid handling system or calibrated pipettes, dispense the stock solutions of the palladium precursor and a specific phosphine ligand into each designated vial.

    • Add the aryl halide and amine stock solutions to all vials.

    • Add the internal standard stock solution to each vial.

    • Add additional solvent to reach the desired reaction concentration.

  • Reaction Setup: Seal the vials with septa and caps. Place the 96-well plate on a magnetic stirrer and heating block.

  • Reaction Execution: Heat the reaction block to the desired temperature and stir for the specified time.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Quench the reactions by adding water to each vial.

    • Add an extraction solvent (e.g., ethyl acetate) to each vial, cap, and vortex.

    • Separate the organic layer. A filter plate can be used for parallel work-up.

    • Dry the organic extracts over a drying agent.

  • Analysis: Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_adduct->Amido_complex Deprotonation (-HX) Amido_complex->Pd0 Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow start Define Reaction Parameters (Aryl Halide, Amine, Base, Solvent, Temp.) prep Prepare Stock Solutions (Pd Precursor, Ligands, Substrates) start->prep dispense Dispense Reagents into 96-Well Plate prep->dispense react Run Reactions in Parallel (Heating & Stirring) dispense->react workup Parallel Work-up (Quench, Extract, Dry) react->workup analyze Analyze Samples (GC or LC-MS) workup->analyze data Data Analysis (Calculate Yields) analyze->data optimize Identify Optimal Ligand(s) for Further Optimization data->optimize

Caption: Workflow for high-throughput phosphine ligand screening.

References

Safety Operating Guide

Proper Disposal of 2-chloro-N-phenylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-chloro-N-phenylaniline, a compound recognized for its acute toxicity and environmental hazards. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance.

This compound is classified as a hazardous substance due to its potential to cause significant harm. It is toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4][5] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3][4][5] Therefore, proper disposal is not merely a procedural matter but a critical safety and environmental responsibility.

Quantitative Hazard Data

The following table summarizes key quantitative data related to the hazards of chlorinated anilines, which inform the stringent disposal requirements.

Hazard MetricValueSpeciesExposure TimeReference
LC50 (Toxicity to fish)5.7 mg/lPimephales promelas (fathead minnow)96 h[2]
EC50 (Toxicity to daphnia)1.8 mg/lDaphnia magna (water flea)48 h[2]
EC50 (Toxicity to algae)150 mg/lDesmodesmus subspicatus (green algae)72 h[2]
Bioconcentration Factor (BCF)15.3Danio rerio (zebra fish)96 h[2]

Experimental Protocols for Waste Characterization

In adherence to hazardous waste regulations, characterization of the waste stream containing this compound is mandatory. The primary methods for this are:

  • Toxicity Characteristic Leaching Procedure (TCLP): This is a regulatory test to determine if a waste is hazardous due to leachability. For this compound, this would assess the potential for the compound to leach from a solid waste matrix into the environment.

  • Flash Point Testing: For liquid wastes, determining the flash point is crucial for assessing ignitability, a key characteristic of hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[5] In case of insufficient ventilation, a suitable respiratory equipment is necessary.[5]

  • Waste Segregation: Do not mix this compound waste with other waste streams.[6] It must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Management: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Accumulation in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA near the point of generation.[6] The area should be secure and under the control of the generator.

  • Arrange for Licensed Disposal: This material and its container must be disposed of as hazardous waste.[2][5] Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[2] Provide them with the Safety Data Sheet (SDS) for this compound.

  • Spill Management: In the event of a spill, evacuate the area and eliminate all ignition sources.[7] Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal as hazardous waste.[3][7] Ventilate the area and wash it thoroughly after cleanup is complete.

  • Decontamination of Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_decontamination Container Decontamination cluster_disposal Final Disposal A Generate This compound Waste B Is the container empty? A->B C Collect in a dedicated, labeled hazardous waste container B->C No D Triple rinse container with appropriate solvent B->D Yes G Store waste in a designated Satellite Accumulation Area (SAA) C->G E Collect rinsate as hazardous waste D->E F Dispose of decontaminated container as non-hazardous waste D->F E->G H Contact licensed hazardous waste disposal company G->H I Arrange for pickup and final disposal H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical guidance for handling 2-chloro-N-phenylaniline in a laboratory setting. Given the limited availability of specific safety data for this compound, the following recommendations are based on its known hazards and information extrapolated from the structurally similar and hazardous chemical, 2-chloroaniline. A thorough, site-specific risk assessment should be conducted before any handling of this chemical.

Hazard Overview & Immediate Precautions

This compound is classified as an acute toxicant, an irritant, and poses a health and environmental hazard.[1] Immediate and strict adherence to safety protocols is mandatory to prevent exposure.

Key Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Hand Protection Wear chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber are generally recommended for chlorinated aromatic compounds). Double-gloving is advised.Prevents skin contact and absorption. The choice of glove material should be confirmed for resistance to this specific chemical or class of chemicals.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Skin and Body Protection A chemically resistant laboratory coat or apron worn over full-body clothing. Closed-toe shoes are mandatory.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes inhalation of toxic vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure in Hood prep_materials->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_spill Spill Containment & Cleanup handle_reaction->emergency_spill emergency_exposure Exposure Response (First Aid) handle_reaction->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
2-chloro-N-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.